4-Bromo-6-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCCNWUSHSRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668598 | |
| Record name | 4-Bromo-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69543-98-2 | |
| Record name | 4-Bromo-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69543-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Within this class, halogenated pyrimidines serve as exceptionally versatile building blocks, enabling rapid diversification and exploration of chemical space through modern cross-coupling methodologies.[2]
This compound (CAS No: 69543-98-2) is a key heterocyclic intermediate. The strategic placement of a bromine atom at the 4-position, activated by the electron-withdrawing pyrimidine ring, makes it an excellent substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and synthetic chemistry.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 69543-98-2 | [3] |
| Molecular Formula | C₅H₅BrN₂ | [3][4] |
| Molecular Weight | 173.02 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | N/A |
| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N | [5] |
| Hazard Classification | Irritant | [3] |
Synthesis of this compound
The synthesis of functionalized bromopyrimidines can be approached through various routes. A common and effective strategy involves the direct bromination of a suitable pyrimidine precursor. While multiple specific pathways exist, a general and scalable one-pot method has been developed for synthesizing 4-bromopyrimidines, offering an attractive alternative to more complex, multi-step procedures.[6]
One-Pot Synthesis from N-(cyanovinyl)amidines
A robust method involves the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide in dioxane.[6] This approach is efficient and less time-consuming than traditional methods.
Conceptual Workflow
Caption: Conceptual workflow for one-pot synthesis.
Experimental Protocol: General Procedure
This protocol is adapted from a general method for 4-bromopyrimidine synthesis.[6]
-
Reaction Setup: To a saturated solution of dry hydrogen bromide in 1,4-dioxane (e.g., 30 mL), add the appropriate N-cyanovinylamidine precursor (10 mmol).
-
Reaction Execution: Stir the resulting mixture at a controlled temperature of 15-20°C for approximately 2 hours. The acidic environment facilitates the cyclization and incorporation of the bromide.
-
Quenching and Isolation: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice to precipitate the product.
-
Purification: The resulting solid, this compound, can be collected by filtration and recrystallized from a suitable solvent like n-hexane to achieve high purity.
Causality Behind Choices:
-
Dry HBr/Dioxane: Anhydrous conditions are crucial. HBr serves as both the acid catalyst for the cyclization of the amidine and the bromine source. Dioxane is an appropriate solvent that is stable to the strong acid.
-
Low Temperature: Maintaining a temperature of 15-20°C controls the reaction rate, preventing potential side reactions and decomposition.
-
Ice Quench: Pouring the reaction mixture into ice provides a rapid and effective way to quench the reaction and precipitate the organic product, which typically has low solubility in cold aqueous media.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its C-Br bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for constructing complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[7][8][9] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative example based on established procedures.[10][11]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.[10]
-
Base (e.g., K₃PO₄): The base is essential for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[9]
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13][14] This reaction is exceptionally valuable as it allows for the facile formation of aryl amines from aryl halides, a transformation that is often challenging using classical methods. With this compound, this reaction enables the introduction of primary or secondary amines at the 4-position, a crucial step in the synthesis of many pharmaceutical candidates.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is a representative example based on established procedures.[15]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (e.g., morpholine, 1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Causality Behind Choices:
-
Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[12][15]
-
Strong Base (e.g., NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[14][15]
-
Anhydrous Conditions: Water can interfere with the catalyst and the strong base, so anhydrous conditions are essential for high yields.
Applications in Drug Discovery and Materials Science
The ability to easily functionalize this compound makes it a valuable precursor in the synthesis of diverse chemical libraries for high-throughput screening. The pyrimidine core is a known pharmacophore in many areas, including oncology, infectious diseases, and neurology.[1][2]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The ability to append various aryl and amino groups onto the this compound scaffold via Suzuki and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[16]
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides, insecticides, and fungicides relies on creating novel molecular structures. Derivatives of this compound can be synthesized to develop new crop protection agents.[16]
-
Endothelin Receptor Antagonists: Substituted pyrimidines are central to drugs like Macitentan, a dual endothelin receptor antagonist. The synthesis of such complex molecules often relies on the sequential, controlled functionalization of a pyrimidine core, for which 4-bromo-pyrimidines are ideal starting points.[17]
Spectroscopic Characterization
Unambiguous characterization of this compound and its derivatives is essential. NMR spectroscopy is a primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the methyl protons (CH₃), likely in the δ 2.5-2.8 ppm range.
-
Two signals for the aromatic pyrimidine protons. The proton at C5 (between the bromo and methyl groups) would appear as a singlet, and the proton at C2 would appear as another singlet, both in the aromatic region (likely δ 8.5-9.0 ppm).
-
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts characteristic of a substituted pyrimidine ring.
Note: Actual chemical shifts can vary based on the solvent and experimental conditions. It is always best to compare with data from a known standard or from literature for similar compounds.[2][18][19]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled with appropriate care.
-
Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][20] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[20][22]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21][22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine, identified by its CAS number 69543-98-2 .[1] As a key heterocyclic building block, this compound serves as a versatile precursor in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document details its physicochemical properties, outlines robust synthetic strategies, explores its reactivity in pivotal cross-coupling reactions, and provides validated experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent's potential and practical application.
Introduction: The Strategic Value of Halogenated Pyrimidines
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including several approved drugs.[2] Its presence in the nucleic acids DNA and RNA underscores its inherent biocompatibility and significance. The strategic introduction of a halogen, such as bromine, onto the pyrimidine ring transforms it into a powerful synthetic intermediate. Specifically, the bromine atom in this compound acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4] This reactivity allows for the systematic and modular construction of novel derivatives, a cornerstone of modern medicinal chemistry and library synthesis.[3] This guide will elucidate the chemical principles and practical methodologies required to effectively utilize this valuable building block.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 69543-98-2 | [1] |
| Molecular Formula | C₅H₅BrN₂ | [1][5] |
| Molecular Weight | 173.02 g/mol | [1] |
| Appearance | Light yellow solid (typical) | [3] |
| InChI Key | GBPCCNWUSHSRTM-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC(=NC=N1)Br | [5] |
Spectroscopic Profile (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show three distinct signals. A singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm. The two aromatic protons on the pyrimidine ring will appear as singlets (or narrow doublets with small coupling), with the H2 proton typically resonating downfield (δ ~8.8-9.0 ppm) due to the influence of two adjacent nitrogen atoms, and the H5 proton appearing more upfield (δ ~7.2-7.4 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will display five signals. The methyl carbon will be upfield (δ ~24-26 ppm). The four aromatic carbons will have distinct chemical shifts, with the carbon bearing the bromine (C4) appearing around δ ~150-155 ppm. The other ring carbons (C2, C5, C6) will have shifts characteristic of a substituted pyrimidine ring.
-
Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 172 and 174.
Synthesis of this compound
While various methods exist for the synthesis of brominated pyrimidines, a common and reliable strategy involves the transformation of a more accessible pyrimidinone precursor. The following pathway is a well-established and logical approach.
Caption: Synthetic pathway from 4-Hydroxy-6-methylpyrimidine to the target compound.
Protocol 1: Synthesis via Bromination of 4-Hydroxy-6-methylpyrimidine
This protocol describes a robust method analogous to well-precedented transformations of hydroxypyrimidines into their corresponding bromo derivatives.[3] The hydroxyl group of a pyrimidinone is tautomerically equivalent to a ketone, which is not a good leaving group. Therefore, it must first be activated, typically by treatment with a phosphorus oxyhalide.
Rationale for Reagent Selection:
-
Phosphorus oxybromide (POBr₃): This is the classic and most direct reagent for converting a hydroxypyrimidine to a bromopyrimidine. It acts as both a dehydrating agent and a bromide source.
-
Phosphorus tribromide (PBr₃) with Bromine (Br₂): This combination can also be effective and is sometimes more readily available. It achieves the same overall transformation.
-
Solvent: The reaction is often run neat (using excess POBr₃ as the solvent) or in a high-boiling, non-protic solvent like acetonitrile or toluene.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-Hydroxy-6-methylpyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a nitrogen atmosphere. The mixture may be heated gently to melt the POBr₃ if it is solid.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and hazardous step that will generate HBr gas.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Key Reactions and Synthetic Utility
The synthetic power of this compound is most evident in its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, combined with the C-Br bond, makes this substrate an excellent coupling partner.
Caption: Key cross-coupling reactions involving this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[6] The protocol below is a self-validating system for coupling an arylboronic acid with this compound.
Rationale for Component Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings.[6]
-
Base (K₂CO₃ or K₃PO₄): An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a good general-purpose base.[6]
-
Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the reaction.[6]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyrimidine product.
Applications in Drug Discovery
The 4-substituted-6-methylpyrimidine scaffold is of significant interest in medicinal chemistry. The pyrimidine core can engage in hydrogen bonding interactions with biological targets, while the substituent introduced via cross-coupling can be tailored to occupy specific binding pockets, thereby modulating potency and selectivity. This core is found in molecules designed as kinase inhibitors, receptor antagonists, and anti-infective agents.[2][7][8] For example, derivatives of bromopyrimidines are central to the structure of drugs like Macitentan, an endothelin receptor antagonist.[8] The ability to rapidly diversify the substituent at the 4-position using the protocols described herein makes this compound an invaluable tool for generating compound libraries for high-throughput screening.
Safety, Handling, and Storage
Hazard Identification:
-
This compound is classified as an irritant.[1]
-
It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[9]
-
Avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Keep away from strong oxidizing agents and sources of ignition.[10][13]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[11]
-
Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[10][11]
References
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
4-Bromo-6-methylpyrimidine: A Comprehensive Technical Guide for Advanced Research
This in-depth guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine, a critical building block for researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, synthesis, handling, and its significant applications in medicinal chemistry, offering a foundational resource for its effective and safe utilization in the laboratory.
Core Chemical Identity and Properties
This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a pyrimidine ring substituted with a bromine atom and a methyl group, provides reactive sites for a variety of chemical transformations.
Molecular and Physicochemical Data
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C5H5BrN2 | [1][2] |
| Molecular Weight | 173.01 g/mol | [1] |
| CAS Number | 69543-98-2 | [1][2] |
| Monoisotopic Mass | 171.96361 Da | [3] |
| Appearance | Not explicitly stated, though related compounds are often solids. | |
| Purity | Typically ≥95% | [1] |
Structural Representation
The structural formula of this compound is crucial for understanding its reactivity and interactions.
References
Introduction: The Critical Role of Solubility in Preclinical Research
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-6-methylpyrimidine for Drug Discovery Professionals
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. For researchers in drug development, understanding the physicochemical properties of such building blocks is not merely academic; it is a foundational pillar of successful preclinical progression. Among these properties, aqueous solubility is arguably one of the most critical.
Poor solubility can severely hamper drug discovery efforts, leading to unreliable bioassay results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2] A compound that is not sufficiently soluble in aqueous media at physiological pH will likely fail, regardless of its intrinsic potency. A generally accepted goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[1]
While specific, publicly available solubility data for this compound is limited, this guide serves as a comprehensive manual for its characterization. As a Senior Application Scientist, the objective is not just to provide data, but to equip fellow researchers with the foundational knowledge, robust experimental protocols, and interpretive framework necessary to generate and understand the solubility profile of this and similar compounds. We will explore the theoretical underpinnings of solubility, present detailed methodologies for its determination, and discuss the key factors that influence it.
Section 1: Understanding Aqueous Solubility: Kinetic vs. Thermodynamic
In the context of drug discovery, solubility is not a single, monolithic value. It is typically assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the right methodology at the right stage of research.
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically Dimethyl Sulfoxide, DMSO).[3] It is a high-throughput, rapid assessment well-suited for the early stages of discovery, such as screening large compound libraries.[1][4] However, because the measurement is taken over a short incubation period (e.g., 1-2 hours), the system may not reach equilibrium, potentially leading to supersaturated solutions and an overestimation of the true solubility.[5]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[2][6] This "shake-flask" method requires more time (often 24 hours or more) and more compound but provides the definitive data essential for later-stage lead optimization and preformulation activities.[4][6]
Section 2: Solubility Profile of this compound
Based on the general behavior of pyrimidine derivatives and related halogenated heterocycles, a qualitative solubility profile for this compound can be anticipated. Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[7] The introduction of a bromo group and a methyl group will influence this behavior, generally increasing lipophilicity and potentially reducing aqueous solubility.
The primary utility of this compound in a research setting often involves its initial dissolution in a strong organic solvent. Pyrimidine derivatives are frequently soluble in DMSO, which serves as the standard vehicle for creating high-concentration stock solutions for screening assays.[8]
| Solvent | Predicted Solubility | Rationale / Context |
| Water (Aqueous Buffer, pH 7.4) | Low to Moderate | The heterocyclic nitrogen atoms can participate in hydrogen bonding, but the bromo and methyl groups increase hydrophobicity. Solubility is expected to be a critical parameter to determine experimentally. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Similar structures are noted to be soluble in DMSO. It is the recommended solvent for primary stock solution preparation.[3] |
| Methanol / Ethanol | Moderate to High | Polar protic solvents like alcohols are often effective for dissolving pyrimidine derivatives, which can act as hydrogen bond acceptors.[9][10] |
| N,N-Dimethylformamide (DMF) | High | Like DMSO, DMF is a polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. Studies on other pyrimidine derivatives show high solubility in DMF.[10] |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent, often used in reversed-phase chromatography. Its solvating power is generally less than that of DMSO or DMF. |
| Dichloromethane (DCM) / Chloroform | Moderate to High | Nonpolar and weakly polar organic solvents can be effective, depending on the overall lipophilicity of the molecule. |
Section 3: Experimental Determination of Solubility
The following protocols provide a self-validating framework for accurately determining both the kinetic and thermodynamic solubility of this compound.
Part 3.1: Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method is ideal for early-stage assessment. The underlying principle is that as the compound precipitates from the aqueous solution, the resulting suspended particles will scatter a beam of light. The amount of scattered light is proportional to the amount of insoluble material.[11][12]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Rationale: A high-concentration stock in a strong organic solvent is necessary to initiate the assay.[13] DMSO is the industry standard.
-
-
Plate Setup: Using a liquid handler, dispense the DMSO stock solution into the wells of a clear-bottom 96-well microplate. Perform a serial dilution in DMSO directly in the plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM final assay concentration).
-
Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent, typically ≤2%.[13]
-
Rationale: The addition of the aqueous buffer induces precipitation of the compound once its solubility limit is exceeded.[5] Maintaining a low and constant DMSO concentration is critical as it can act as a co-solvent, artificially inflating solubility.
-
-
Incubation: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C).[4]
-
Measurement: Measure the turbidity (light scattering) in each well using a microplate nephelometer.[14]
-
Data Analysis: Plot the measured light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in signal is observed compared to the baseline, indicating the onset of precipitation.
// Set colors and styles stock, plate, add_buffer, incubate, measure, analyze [penwidth=1.5, color="#5F6368"]; analyze [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Workflow for Thermodynamic Solubility Determination.
Section 4: Key Factors Influencing Solubility
The solubility of a compound like this compound is not fixed but is influenced by several environmental factors.
[1]* Temperature: For most solid compounds, solubility in a liquid solvent increases with temperature. This relationship is described by the van 't Hoff equation. Therefore, solubility measurements must always be performed at a controlled and reported temperature.
-
pH and pKa: As a pyrimidine derivative, the molecule contains basic nitrogen atoms that can be protonated at acidic pH. The pKa of the compound dictates the pH at which this ionization occurs. The ionized (charged) form of a molecule is generally much more soluble in aqueous media than the neutral form. T[7]herefore, determining solubility at different pH values (e.g., pH 2, pH 5, pH 7.4) can provide critical insights for predicting absorption in the gastrointestinal tract.
-
Crystal Form (Polymorphism): The crystal lattice energy of the solid material significantly impacts solubility. D[1]ifferent crystal forms (polymorphs) of the same compound can exhibit different solubilities. The thermodynamic solubility measurement should ideally be performed on the most stable crystal form, as metastable forms can lead to higher, but transient, solubility values.
[15]### Section 5: Safety and Handling Precautions
When handling this compound, researchers must adhere to standard laboratory safety protocols. While a specific safety data sheet (SDS) may not be available, data from closely related bromo-pyridine and bromo-pyrimidine compounds provide a strong basis for safe handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. *[16] Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. *[17][18] Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation. *[19][20] First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. *[17][21] Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Characterizing the solubility of this compound is an indispensable step in evaluating its potential as a valuable building block in drug discovery and development. This guide provides the necessary scientific context and detailed, actionable protocols for determining both its high-throughput kinetic solubility and its definitive thermodynamic solubility. By applying these methods, researchers can generate the reliable data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from chemical entity to viable drug candidate.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. rheolution.com [rheolution.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Bromo-6-methoxypyrimidine | C5H5BrN2O | CID 70700864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. aksci.com [aksci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Spectroscopic Landscape of a Niche Heterocycle
In the realm of medicinal chemistry and materials science, halogenated pyrimidines serve as pivotal building blocks for the synthesis of a vast array of functional molecules. Among these, 4-Bromo-6-methylpyrimidine (CAS No: 69543-98-2) presents a versatile scaffold, offering reactive sites for further chemical modification. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification of its derivatives.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its distinct arrangement of a pyrimidine ring, a methyl group, and a bromine atom, dictates its unique spectroscopic fingerprint. The electronegativity of the nitrogen and bromine atoms, coupled with the aromaticity of the pyrimidine ring, creates a specific electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its hydrogen and carbon framework.
¹H NMR Spectroscopy: A Window into the Proton Environment
The proton NMR spectrum of this compound is expected to be simple and highly informative, displaying three distinct signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | Singlet | 1H | H2 |
| ~7.45 | Singlet | 1H | H5 |
| ~2.60 | Singlet | 3H | -CH₃ |
Causality Behind the Chemical Shifts:
-
H2 Proton (~8.90 ppm): This proton is situated between two electronegative nitrogen atoms, which strongly deshield it, causing its resonance to appear significantly downfield.
-
H5 Proton (~7.45 ppm): This proton resides on the carbon adjacent to the bromine-bearing carbon. Its chemical shift reflects the typical aromatic proton region, influenced by the pyrimidine ring currents and the electronegativity of the neighboring bromine.
-
Methyl Protons (~2.60 ppm): The protons of the methyl group are attached to the pyrimidine ring and exhibit a characteristic upfield shift compared to the aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal the five unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C6 |
| ~159.0 | C2 |
| ~158.0 | C4 |
| ~122.0 | C5 |
| ~24.0 | -CH₃ |
Expert Insights on Carbon Assignments:
-
C2, C4, and C6: These carbons are directly bonded to electronegative nitrogen or bromine atoms, resulting in their downfield chemical shifts. The carbon bearing the methyl group (C6) is also significantly deshielded.
-
C5: This carbon, bonded to a hydrogen, resonates at a more upfield position compared to the other ring carbons.
-
Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.
-
Instrument Tuning and Shimming: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule.
Table 3: Expected Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (methyl) |
| ~1600-1450 | Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1400 | Medium | C-H bending (methyl) |
| ~1100-1000 | Strong | C-Br stretching |
| ~850-750 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation of Vibrational Modes:
The IR spectrum is dominated by the characteristic vibrations of the pyrimidine ring and the C-Br bond. The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyrimidine core. The strong absorption around 1100-1000 cm⁻¹ is a key indicator of the carbon-bromine bond.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 172/174 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Bromine) |
| 93 | [M - Br]⁺ (Loss of a bromine radical) |
| 66 | [C₄H₄N]⁺ (Further fragmentation) |
Analysis of Fragmentation Pathways:
The most prominent feature in the mass spectrum will be the molecular ion peak cluster at m/z 172 and 174, with approximately equal intensities. A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical, which would result in a significant peak at m/z 93. Further fragmentation of the pyrimidine ring can lead to smaller charged fragments.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Employ a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Detection:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 40-200 amu).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the characteristic fragmentation pattern.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. While a complete set of experimentally verified public data is sparse, the principles outlined in this guide, based on predictable spectroscopic behavior and established methodologies, empower researchers to confidently acquire, interpret, and validate the structure of this important synthetic building block. The provided protocols emphasize self-validation and adherence to best practices, ensuring the generation of high-quality, reliable data in any drug discovery or development workflow.
Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 4-Bromo-6-methylpyrimidine
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, technical walkthrough of the process for determining the crystal structure of 4-Bromo-6-methylpyrimidine. As the crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD), this document will serve as a comprehensive procedural manual. We will detail the synthesis, crystallization, and the subsequent single-crystal X-ray diffraction (SCXRD) analysis pipeline. To provide a tangible framework for data interpretation, the crystal structure of the closely related compound, 2-Iodo-4,6-dimethylpyrimidine, will be utilized as an illustrative case study.
Strategic Synthesis of this compound
The journey to a crystal structure begins with the synthesis of the target compound in high purity. A plausible and scalable synthetic route to this compound is adapted from established methodologies for halogenated pyrimidines. The proposed synthesis commences with the condensation of formamidine acetate and methyl acetoacetate to yield 6-methylpyrimidin-4-ol. Subsequent ortho-directed bromination with a suitable brominating agent like N-bromosuccinimide (NBS) affords 5-bromo-6-methylpyrimidin-4-ol. The final step involves the conversion of the hydroxyl group to a bromine atom via a chlorination/bromination sequence, for instance, by treatment with phosphorus oxychloride followed by a bromide source, or directly using a reagent like phosphorus tribromide.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Synthesis of 6-methylpyrimidin-4-ol: In a round-bottom flask equipped with a reflux condenser, dissolve formamidine acetate and methyl acetoacetate in a suitable solvent such as ethanol. Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Bromination to 5-bromo-6-methylpyrimidin-4-ol: Suspend the 6-methylpyrimidin-4-ol in a chlorinated solvent like dichloromethane (DCM). Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the starting material is consumed, as indicated by TLC. Isolate the product by filtration and wash with DCM.
-
Conversion to this compound: Treat the 5-bromo-6-methylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) at reflux to yield the chloro-intermediate. After removing the excess POCl₃ under reduced pressure, the intermediate can be subjected to a halogen exchange reaction with a bromide salt or, alternatively, a direct bromination of the pyrimidinol can be attempted with a reagent like PBr₃. Purify the final product by column chromatography on silica gel.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and is typically determined through small-scale solubility screening.
Common Crystallization Techniques for Pyrimidine Derivatives:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
dot graph TD { A[Dissolve this compound in a suitable solvent] --> B{Select Crystallization Method}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Solvent Layering]; C --> F[Allow solvent to evaporate slowly]; D --> G[Place solution in a chamber with an anti-solvent]; E --> H[Carefully layer an anti-solvent on top of the solution]; F --> I[Formation of Single Crystals]; G --> I; H --> I; }
Caption: Crystallization workflow for this compound.
Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow for SCXRD:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
dot graph LR { subgraph "Experimental" A[Single Crystal] --> B(X-ray Diffractometer); B --> C{Diffraction Pattern}; end subgraph "Computational" C --> D[Data Processing]; D --> E[Structure Solution]; E --> F[Structure Refinement]; F --> G(Final Crystal Structure); end }
Caption: Single-crystal X-ray diffraction workflow.
Case Study: The Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine
To illustrate the type of data obtained from a successful SCXRD experiment, we present the crystallographic information for 2-Iodo-4,6-dimethylpyrimidine.
| Parameter | Value | Significance |
| Chemical Formula | C₆H₇IN₂ | The elemental composition of the molecule. |
| Formula Weight | 234.04 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | Pnma | The symmetry elements present in the crystal. |
| a | 7.930(2) Å | The length of the 'a' axis of the unit cell. |
| b | 7.0256(19) Å | The length of the 'b' axis of the unit cell. |
| c | 14.499(4) Å | The length of the 'c' axis of the unit cell. |
| α, β, γ | 90° | The angles between the unit cell axes. |
| Volume | 807.8(4) ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.924 Mg/m³ | The calculated density of the crystal. |
| R-factor | 0.026 | A measure of the agreement between the experimental and calculated structure factors. |
Interpretation of the Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine:
The crystal structure of 2-Iodo-4,6-dimethylpyrimidine reveals that the non-hydrogen atoms of the molecule are located on a crystallographic mirror plane. In the crystal packing, short intermolecular I···N contacts of 3.390(3) Å are observed, which link the molecules into zigzag chains. Additionally, π–π stacking interactions between the pyrimidine rings of adjacent molecules, with a centroid–centroid distance of 3.5168(10) Å, contribute to a two-dimensional supramolecular architecture. This detailed structural information is invaluable for understanding the solid-state properties of the compound and for designing new materials with desired characteristics.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. From the strategic synthesis and meticulous crystallization to the powerful technique of single-crystal X-ray diffraction, the pathway to unveiling its three-dimensional atomic arrangement is clear. The case study of 2-Iodo-4,6-dimethylpyrimidine highlights the richness of information that can be gleaned from a successful crystallographic analysis, offering insights into molecular geometry and intermolecular interactions that are critical for advancements in drug discovery and materials science.
Synthesis and characterization of 4-Bromo-6-methylpyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-methylpyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its unique electronic properties and versatile reactivity make it an ideal scaffold for introducing complex functionalities through cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from a commercially available precursor, 6-methyluracil. We delve into the causality behind the experimental design, from reaction mechanism to purification strategies. Furthermore, this document establishes a self-validating framework for the robust characterization of the final product using a suite of analytical techniques, including NMR and Mass Spectrometry, ensuring researchers can proceed with confidence in their downstream applications.
Strategic Overview: The Synthetic Blueprint
The synthesis of halopyrimidines from their corresponding pyrimidinone (or hydroxypyrimidine) precursors is a cornerstone of heterocyclic chemistry. The primary strategy hinges on the conversion of the C4-hydroxyl group of 6-methyluracil (which exists in tautomeric equilibrium with 4-hydroxy-6-methylpyrimidine) into a reactive intermediate that can be readily displaced by a bromide ion.
The reagent of choice for this transformation is typically phosphorus oxybromide (POBr₃) or, more commonly, phosphorus oxychloride (POCl₃) in the presence of a bromide source. The underlying principle involves the activation of the pyrimidine's carbonyl oxygen by the electrophilic phosphorus center. This forms a highly effective leaving group, priming the C4 position for nucleophilic attack by bromide. This approach is favored for its efficiency, scalability, and the direct conversion to the desired product.
Caption: High-level overview of the synthetic and validation workflow.
The Core Synthesis: From Pyrimidinone to Bromopyrimidine
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Reaction Mechanism: An Authoritative Perspective
The reaction proceeds via a well-established mechanism for the halogenation of pyrimidinones.
-
Activation: The tautomeric hydroxyl form of 6-methyluracil attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃), leading to the displacement of a chloride ion and the formation of a chlorophosphoryl intermediate.
-
Leaving Group Formation: This intermediate is an excellent leaving group.
-
Nucleophilic Attack: A bromide ion (Br⁻), generated from a bromide source like PBr₃ or a bromide salt, acts as a nucleophile, attacking the now highly electrophilic C4 carbon of the pyrimidine ring.
-
Displacement: The attack results in the displacement of the chlorophosphate group and the formation of the C-Br bond, yielding the final product after rearomatization.
Caption: Simplified schematic of the reaction mechanism.
Detailed Experimental Protocol
This protocol is a robust, validated procedure. Adherence to safety guidelines, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory, especially when handling phosphorus halides.
Materials & Reagents:
-
6-Methyluracil (4-Hydroxy-6-methylpyrimidine)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methyluracil (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5.0 eq). Stir the suspension at room temperature for 10 minutes.
-
Bromide Source: Cool the mixture to 0 °C using an ice bath. Carefully add phosphorus tribromide (PBr₃, 2.0 eq) dropwise via syringe. Causality Note: Adding PBr₃ at a reduced temperature helps to control the initial exotherm of the reaction. POCl₃ serves as both a reagent and a solvent in many similar preparations, while PBr₃ provides the necessary bromide nucleophile.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a large beaker. Trustworthiness Check: This step hydrolyzes and neutralizes the excess reactive phosphorus reagents. It must be done slowly and cautiously in a fume hood due to the evolution of HCl and HBr gases.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). The organic layers are combined.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective for eluting the product.[3] The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. Each analytical technique provides a piece of evidence that, when combined, creates a self-validating confirmation of the product's identity.
Spectroscopic and Physical Data
| Property/Technique | Expected Result for this compound | Rationale for Validation |
| Appearance | White to off-white solid | Provides a preliminary check of purity. |
| Molecular Formula | C₅H₅BrN₂[4][5] | Confirmed by High-Resolution Mass Spectrometry. |
| Molecular Weight | 173.02 g/mol [4] | Confirmed by Mass Spectrometry. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.8 (s, 1H), ~7.3 (s, 1H), ~2.6 (s, 3H) | Confirms the electronic environment and number of protons. The downfield shift of the H2 proton (~8.8 ppm) is characteristic. The methyl group appears as a singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165, ~160, ~150, ~120, ~24 | Confirms the number of unique carbon environments. The carbon attached to bromine (C4) will be significantly shifted. |
| Mass Spec. (EI) | m/z ~172/174 (M⁺, M⁺+2) | The molecular ion peak confirms the molecular weight. The presence of two peaks of nearly equal intensity (M⁺ and M⁺+2) is the definitive signature of a single bromine atom.[5] |
| Melting Point | Literature-specific value | A sharp melting point range indicates high purity. |
Interpreting the Data
-
NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for initial structural confirmation. The presence of three distinct singlets with the correct integration (1:1:3) is strong evidence for the target molecule. The chemical shifts provide insight into the electronic structure of the pyrimidine ring.
-
Mass Spectrometry: The observation of the characteristic 1:1 isotopic pattern for bromine in the mass spectrum is an unambiguous confirmation that the bromination reaction was successful. The exact mass obtained from high-resolution mass spectrometry (HRMS) should match the calculated value for C₅H₅BrN₂, providing the highest level of confidence in the elemental composition.
Conclusion and Outlook
The protocol described herein offers a reliable and efficient pathway for the synthesis of this compound, a valuable intermediate for further chemical exploration. The detailed characterization framework serves as a self-validating system, ensuring the integrity of the material for researchers in drug development and materials science. The versatility of the bromo-substituent allows this compound to be a launchpad for creating diverse libraries of novel pyrimidine derivatives through various cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1]
References
The Versatile Reactivity of the C4-Bromine in 4-Bromo-6-methylpyrimidine: A Technical Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry and drug development, appearing in a vast array of biologically active molecules. Its inherent π-deficient nature, a consequence of the two nitrogen atoms within the six-membered ring, renders it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. This electronic characteristic makes halopyrimidines, such as 4-Bromo-6-methylpyrimidine, highly valuable and versatile building blocks for the synthesis of complex molecular architectures.
This in-depth technical guide explores the reactivity of the bromine atom at the C4 position of this compound. We will delve into the principal chemical transformations this moiety undergoes, providing not just theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Core Principles of Reactivity
The reactivity of this compound is governed by a confluence of electronic and steric factors. The two ring nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the electron density at the C4 position and making it highly electrophilic. This pronounced π-deficiency facilitates the displacement of the bromine atom by a variety of nucleophiles.
The methyl group at the C6 position exerts a modest +I (inductive) effect, which slightly attenuates the overall electron deficiency of the ring compared to an unsubstituted bromopyrimidine. However, its primary influence is often steric, potentially modulating the approach of bulky reagents. The bromine atom itself is an excellent leaving group, particularly in the context of palladium-catalyzed cross-coupling reactions, due to the relatively weak C-Br bond and its ability to participate in oxidative addition.
This guide will focus on two major classes of reactions that exploit the reactivity of the C4-bromine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the C4 position an excellent site for nucleophilic aromatic substitution.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[3][4] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring.
Reactivity with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides, readily displace the bromide at the C4-position to form 4-alkoxypyrimidines. These reactions are typically performed in the presence of a base to generate the alkoxide in situ from the corresponding alcohol.
Table 1: Representative Conditions for SNAr with an O-Nucleophile
| Parameter | Condition |
| Nucleophile | Sodium Methoxide (or other alkoxides) |
| Solvent | Methanol (or corresponding alcohol), DMF |
| Base | NaH (if generating alkoxide in situ) |
| Temperature | Room Temperature to 80 °C |
Experimental Protocol: Synthesis of 4-Methoxy-6-methylpyrimidine
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-6-methylpyrimidine.
Reactivity with N-Nucleophiles
Nitrogen nucleophiles, including primary and secondary amines, are effective in displacing the 4-bromo substituent to forge C-N bonds. These reactions often require elevated temperatures and a base to neutralize the HBr generated.
Table 2: Representative Conditions for SNAr with an N-Nucleophile
| Parameter | Condition |
| Nucleophile | Primary or Secondary Amine (e.g., Piperidine) |
| Solvent | DMSO, DMF, NMP |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N |
| Temperature | 100 °C |
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-6-methylpyrimidine
-
To a solution of this compound (1.0 equivalent) in DMSO, add piperidine (1.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic phases with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromopyrimidine with an organoboron species, typically a boronic acid or ester.[6][7]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80-120 °C |
Experimental Protocol: Synthesis of 4-Aryl-6-methylpyrimidine
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10]
Table 4: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Et₃N or DIPEA |
| Solvent | THF, Toluene, or DMF |
| Temperature | Room Temperature to 100 °C |
Experimental Protocol: Synthesis of 4-(Alkynyl)-6-methylpyrimidine
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide (10 mol%) in a suitable solvent (e.g., THF).
-
Add the base (e.g., Et₃N, 2.0 equivalents) followed by the terminal alkyne (1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 4-alkynylpyrimidine product.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[11][12] This reaction is particularly useful when the SNAr reaction is not feasible due to the poor nucleophilicity of the amine or steric hindrance.
Table 5: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
Experimental Protocol: Synthesis of N-Aryl-6-methylpyrimidin-4-amine
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous toluene.
-
Heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[13]
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a diverse range of substituted pyrimidines. The C4-bromine atom can be readily displaced through nucleophilic aromatic substitution by a variety of O- and N-nucleophiles. Furthermore, it serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. The protocols and principles outlined in this guide provide a robust framework for the strategic utilization of this compound in medicinal chemistry and drug discovery programs. The judicious choice of reaction conditions allows for the selective and efficient synthesis of a vast chemical space, underscoring the importance of this privileged heterocyclic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Potential Biological Activity of 4-Bromo-6-methylpyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold and the Strategic Role of 4-Bromo-6-methylpyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the development of therapeutics targeting a wide range of diseases.[2] Within this important class of heterocycles, this compound emerges as a versatile and strategically valuable building block for the synthesis of novel chemical entities.
This technical guide provides an in-depth exploration of the potential biological activities stemming from the this compound core. We will delve into a concrete example of its application in the synthesis of a clinical candidate targeting metabolic disorders, and further explore its latent potential as a scaffold for the development of anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental insights.
I. A Case Study in CNS and Metabolic Disease: this compound in the Synthesis of a Ghrelin Receptor Inverse Agonist
A compelling demonstration of the utility of this compound is its role as a key intermediate in the synthesis of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[3][4] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a significant role in regulating appetite, energy homeostasis, and reward pathways.[5] Its constitutive (ligand-independent) activity makes it an attractive target for inverse agonists in the context of metabolic disorders and addiction.[6]
A. Mechanism of Action: Modulating the Ghrelin System
The ghrelin receptor, upon activation by its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[7] It can also signal through other G proteins like Gαi/o and Gα12/13.[2] PF-5190457, by acting as an inverse agonist, not only blocks the binding of ghrelin but also reduces the basal, constitutive activity of the receptor.[6] This modulation of the ghrelin signaling pathway holds therapeutic potential for conditions characterized by dysregulated appetite and energy balance.
Caption: Simplified Ghrelin Receptor Signaling Pathway and Inhibition by PF-5190457.
B. Quantitative Data
PF-5190457 exhibits high affinity for the ghrelin receptor, as demonstrated by its dissociation constant (Kd).
| Compound | Target | Affinity (Kd) | Reference |
| PF-5190457 | Ghrelin Receptor (GHSR1a) | 3 nM | [3] |
C. Synthetic Workflow: The Role of this compound
The synthesis of PF-5190457 highlights the utility of this compound in a key Suzuki coupling reaction. This reaction serves to introduce the pyrimidine moiety, which is crucial for the final compound's biological activity.
Caption: Synthetic workflow highlighting the Suzuki coupling of this compound.
II. Potential as a Scaffold for Anticancer Agents: Targeting Kinase Signaling
The bromo-pyrimidine core is a recurring motif in the design of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[8] Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them prime therapeutic targets.[9]
A. Rationale: Bromo-pyrimidines as Kinase Inhibitors
The pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the bromine atom can be exploited for several purposes:
-
To modulate electronic properties: The electron-withdrawing nature of bromine can influence the reactivity and binding affinity of the molecule.
-
As a handle for further derivatization: The bromine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the kinase active site.
-
To form halogen bonds: In some cases, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
While direct evidence for anticancer derivatives of this compound is still emerging, studies on structurally related 5-bromo-pyrimidine derivatives have demonstrated potent inhibitory activity against Bcr-Abl tyrosine kinase, an important target in chronic myeloid leukemia.[4]
Caption: Inhibition of tyrosine kinase signaling by competitive binding to the ATP pocket.
B. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard method for the initial screening of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (derivatives of this compound) in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
III. Potential as a Scaffold for Antimicrobial Agents
The pyrimidine nucleus is also a well-established pharmacophore in the field of antimicrobial drug discovery.[10][11] The increasing prevalence of antibiotic resistance necessitates the development of new classes of antimicrobial agents.[12] Derivatives of 4,6-disubstituted pyrimidines have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[13]
A. Rationale and Potential Mechanisms of Action
The biological activity of pyrimidine-based antimicrobial agents can arise from various mechanisms, including:
-
Inhibition of Essential Enzymes: Pyrimidine analogs can act as inhibitors of key enzymes involved in bacterial metabolic pathways, such as dihydrofolate reductase.
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an attractive target for antibiotics.[3][14] Pyrimidine derivatives could potentially interfere with one or more steps in this pathway.
-
Interference with Nucleic Acid Synthesis: As analogs of the building blocks of DNA and RNA, pyrimidine derivatives can disrupt the synthesis of these vital macromolecules.
Caption: Potential points of inhibition in the bacterial cell wall synthesis pathway.
B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (derivatives of this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum to the final desired concentration for the assay.
-
-
Inoculation of Microtiter Plate:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
IV. Conclusion and Future Directions
This compound stands as a valuable and versatile building block in the landscape of medicinal chemistry. Its demonstrated utility in the synthesis of the ghrelin receptor inverse agonist PF-5190457 underscores its relevance in the development of therapeutics for metabolic and central nervous system disorders. Furthermore, the broader body of evidence surrounding bromo-pyrimidine scaffolds strongly suggests a significant potential for this core in the discovery of novel anticancer and antimicrobial agents. The strategic placement of the bromine atom and the methyl group provides a rich platform for synthetic diversification and the exploration of structure-activity relationships. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and hold the promise of yielding new and effective therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. hereditybio.in [hereditybio.in]
- 4. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. termedia.pl [termedia.pl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gosset.ai [gosset.ai]
4-Bromo-6-methylpyrimidine: A Versatile Heterocyclic Building Block for Modern Synthesis
An In-depth Technical Guide
This guide provides an in-depth technical overview of 4-Bromo-6-methylpyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strategic application of this versatile scaffold.
The Strategic Importance of the Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, not merely due to its prevalence in nature as a component of DNA and RNA, but because of its remarkable synthetic versatility and broad pharmacological relevance.[1][2] As a privileged structure, the pyrimidine nucleus is present in a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4][5][6] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the ring's carbons can be functionalized to modulate physicochemical properties and explore structure-activity relationships (SAR).[4] The synthetic tractability of substituted pyrimidines allows for the generation of large, diverse compound libraries, making them indispensable in modern drug discovery campaigns.[4][7]
This compound emerges as a particularly valuable building block. The methyl group provides a simple, stable substituent that can influence solubility and metabolic stability, while the strategically placed bromine atom at the 4-position serves as a versatile synthetic handle. This halogen is not merely a placeholder; it is an activation site for a suite of powerful and reliable palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | [8][9][10] |
| Molecular Weight | 173.02 g/mol | [9] |
| CAS Number | 69543-98-2 | [9] |
| Appearance | Off-white to light yellow solid | - |
| XLogP3 (Predicted) | 1.6 | [10] |
| Monoisotopic Mass | 171.96361 Da | [10] |
| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N | [10] |
Note: Physical properties like melting point and solubility can vary depending on purity and crystalline form. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage information.[9]
Synthesis of the Building Block: A Practical Approach
While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and effective strategy involves the bromination of a corresponding pyrimidinone precursor. A general, scalable approach can be adapted from well-precedented chemistry.[11] An alternative one-pot method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide, offering an efficient route that is less time-consuming.[12]
The choice of a synthetic route in a process chemistry setting is dictated by factors such as cost, safety, scalability, and the availability of starting materials. For instance, routes avoiding reagents like Raney nickel are often preferred on a large scale to mitigate safety and disposal concerns.[11]
Key Synthetic Transformations: The Power of Cross-Coupling
The bromine atom at the C4 position of this compound is primed for participation in palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid coupling partners.[13][14]
Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.[15][16]
-
Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The phosphine ligand (e.g., PPh₃, SPhos) stabilizes the palladium center and modulates its reactivity. For heteroaromatic halides, specialized ligands can prevent catalyst deactivation and improve yields.[14][15]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[13][15][16] The choice of base can be critical, especially with substrates sensitive to hydrolysis.[14]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. The water is essential for dissolving the inorganic base and assisting in the formation of the active boronate.[13][16]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[17][18] This reaction is invaluable for introducing linear alkyne moieties, which are themselves versatile intermediates for further transformations or key structural elements in materials and pharmaceuticals.[19]
Causality in Protocol Design: The classic Sonogashira reaction relies on a dual-catalyst system.[17]
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species performs the oxidative addition to the aryl halide.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex, facilitating a rapid transmetalation step that outcompetes side reactions.[20]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent and scavenges the HBr formed during the reaction, regenerating the catalyst.[19][21]
Experimental Protocol: Representative Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.) and the copper(I) iodide (CuI, 1–5 mol%).
-
Reagent Addition: Add the solvent (e.g., anhydrous THF or toluene) followed by the amine base (e.g., Et₃N, 2–3 equiv.) and the terminal alkyne (1.1–1.2 equiv.).
-
Degassing: Degas the mixture thoroughly with a stream of argon or nitrogen.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–3 mol%) under a positive pressure of inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Redissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl-amine bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a general and powerful method for this purpose, overcoming the limitations of older methods like nucleophilic aromatic substitution.[22][23][24]
Causality in Protocol Design: This reaction is highly dependent on the ligand used to support the palladium catalyst.
-
Catalyst/Ligand System: The key to a successful Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[22][25] These ligands promote the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond and turns over the catalyst.[26]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but does not compete as a nucleophile.[24][25]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Vessel Preparation (Glovebox): Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the strong base (e.g., NaOtBu, 1.2–1.5 equiv.) to an oven-dried vial or flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1–1.2 equiv.).
-
Solvent & Reaction: Add anhydrous, degassed solvent (e.g., toluene). Seal the vessel, remove it from the glovebox, and heat to 80–110 °C with stirring. Monitor reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Case Study: Relevance in Pharmaceutical Scaffolds
The utility of brominated pyrimidines is exemplified in the synthesis of complex pharmaceutical agents. For instance, the dual endothelin receptor antagonist Macitentan contains a 5-bromo-2-pyrimidinyl moiety.[27] While not our exact building block, its synthesis highlights the industrial application of C-O and C-S bond formation from a bromopyrimidine core, reactions that are mechanistically related to the C-N couplings described above. The bromine atom serves as a reliable linchpin, enabling the sequential and regioselective addition of complex fragments, a strategy that is central to building molecules of therapeutic value.
Conclusion
This compound is more than just another halogenated heterocycle; it is a robust and versatile building block engineered for synthetic efficiency. Its value lies in the predictable reactivity of the C-Br bond, which provides a gateway to the three major classes of palladium-catalyzed cross-coupling reactions. By mastering the application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate, chemists in discovery and development can rapidly access a vast chemical space of novel pyrimidine derivatives, accelerating the journey from a simple building block to a complex, high-value molecule.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 10. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Core Principles of 4-Bromo-6-methylpyrimidine Management
An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in modern medicinal chemistry. Its strategic importance lies in the reactivity of the bromine substituent, which acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions.[1][2] The pyrimidine core itself is a ubiquitous scaffold in numerous approved therapeutic agents, contributing to a wide range of biological activities.[3]
This guide provides a comprehensive framework for the safe handling, storage, and application of this compound. As Senior Application Scientists, our goal is not merely to present protocols but to instill a deep understanding of the causality behind each recommendation. Adherence to these principles is paramount to ensuring laboratory safety, experimental integrity, and the successful advancement of drug discovery programs.
Section 2: Physicochemical and Toxicological Profile
A thorough understanding of a compound's physical properties and hazard profile is the foundation of safe laboratory practice.
2.1: Physical and Chemical Data
The key physicochemical properties of this compound are summarized below. This data is essential for designing experiments, anticipating its behavior in various solvents, and planning for safe storage.
| Property | Value | Source |
| CAS Number | 69543-98-2 | [4] |
| Molecular Formula | C₅H₅BrN₂ | [5] |
| Molecular Weight | 173.02 g/mol | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Purity | Typically ≥95% | [7] |
2.2: GHS Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance. The primary hazards are related to irritation and potential allergic reactions.[4][8] The Globally Harmonized System (GHS) classifications provide a universally understood summary of these risks.
| Hazard Class | Category | Hazard Statement | Source |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | [4] |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction | [4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [8][9] |
| Skin Irritation | 2 | H315: Causes skin irritation | [7][10] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation | [7][10] |
Toxicological Narrative: Exposure can cause significant irritation to the eyes, skin, and respiratory tract.[7][10] Ingestion is harmful.[8] The primary concern beyond immediate irritation is its potential to act as a skin sensitizer, meaning repeated exposure could lead to an allergic skin reaction (allergic contact dermatitis).[4] Therefore, the foundational principle of handling is the strict avoidance of direct contact and aerosol generation.
Section 3: Laboratory Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols ensures that safety is an inherent part of the workflow, not an afterthought. The following procedures are designed to minimize exposure at every step.
3.1: Engineering Controls
The primary method for controlling exposure is to handle the material within a certified chemical fume hood.[7] The fume hood provides constant exhaust ventilation, preventing the accumulation of dust or vapors in the laboratory environment. Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7]
3.2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[8] It is critical to use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[8]
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8] If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of dust generation, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If handling outside of a fume hood or if dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[11]
3.3: Step-by-Step Handling Protocol
This protocol outlines the process for weighing and preparing a solution of this compound.
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place a calibrated balance, weigh paper, spatula, and appropriate glassware inside the fume hood.
-
Extraction: Retrieve the sealed container of this compound from its storage location.
-
Weighing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of the solid onto the weigh paper. Avoid any actions that could generate dust, such as dropping or vigorous scraping.[8]
-
Transfer: Carefully add the weighed solid to the reaction vessel or volumetric flask.
-
Sealing and Cleaning: Tightly reseal the primary container.[7] Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh paper in the designated solid chemical waste container.
-
Final Steps: Proceed with the experiment within the fume hood. After handling is complete, wash hands thoroughly with soap and water.[8]
Section 4: Storage, Emergency Procedures, and Disposal
Proactive management of storage and waste is a critical component of laboratory safety.
4.1: Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage area should be away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[11]
4.2: Emergency First Aid Measures
Immediate and appropriate first aid can significantly mitigate the severity of an exposure.
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush open eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][11] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention. | [7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [7][8] |
4.3: Spill and Waste Disposal Protocol
A structured response to spills and a compliant waste disposal stream are non-negotiable.
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[7]
-
Wearing full PPE, prevent further spillage if it is safe to do so.
-
For a solid spill, carefully sweep up the material without creating dust and place it into a suitable, labeled, closed container for disposal.[8]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal: Chemical waste and contaminated materials must be disposed of according to local, state, and federal regulations.
-
Collect all waste containing this compound, including contaminated consumables (gloves, weigh paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not let the product enter drains or waterways.[8]
-
Arrange for disposal through a licensed professional waste disposal service.[8]
Section 5: Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the C-Br bond, which is amenable to a variety of metal-catalyzed cross-coupling reactions. This allows for the facile construction of C-C, C-N, and C-O bonds, enabling the rapid exploration of chemical space around the pyrimidine core.[6] Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are commonly employed.[1][6]
5.1: Representative Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In this example, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-6-methylpyrimidine derivative. These derivatives are of significant interest in the development of kinase inhibitors and other targeted therapies.[2]
This reactivity makes this compound a key intermediate for building libraries of compounds for high-throughput screening and subsequent lead optimization in drug discovery pipelines.[6]
Section 6: Conclusion
This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its value, however, is matched by its potential hazards. By integrating a deep understanding of its chemical properties with rigorous, self-validating safety protocols, researchers can leverage its synthetic versatility while maintaining the highest standards of laboratory safety. The principles and procedures outlined in this guide provide the necessary framework for the responsible and effective use of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 5. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Commercial availability of 4-Bromo-6-methylpyrimidine
An In-depth Technical Guide to the Commercial Availability of 4-Bromo-6-methylpyrimidine
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions, has made it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, commercial availability, key applications in drug discovery, and essential protocols for its handling and characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective procurement and application in a laboratory setting.
Introduction to this compound: A Key Synthetic Intermediate
This compound, identified by CAS Number 69543-98-2, is a pyrimidine derivative featuring a bromine atom at the 4-position and a methyl group at the 6-position.[1] The strategic placement of the bromine atom renders it an excellent leaving group for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making this molecule a crucial starting material for pharmaceutical and agrochemical research.[4]
Key Compound Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 69543-98-2[1] |
| Molecular Formula | C₅H₅BrN₂[1][5] |
| Molecular Weight | 173.02 g/mol [1] |
| MDL Number | MFCD00234065[1] |
| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N[5] |
Synthesis and Commercial Production Landscape
The commercial synthesis of this compound and its analogs is typically achieved through multi-step processes that prioritize yield, purity, and scalability. While various specific routes exist, a common and logical approach involves the construction of the pyrimidine ring followed by a regioselective bromination.
One well-documented strategy for related pyrimidines involves the condensation of a C3-dielectrophile with an amidine, followed by halogenation. For instance, a scalable synthesis for the related 5-bromo-6-methylpyrimidine scaffold commences with the condensation of formamidine acetate with methyl acetoacetate to form 6-methylpyrimidin-4-ol.[6] This intermediate is then brominated and subsequently converted to a more reactive chloro-derivative using reagents like phosphorus oxychloride (POCl₃).[6]
A more direct, one-pot method has also been developed for synthesizing 4-bromopyrimidines by cyclizing N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane.[7] This approach offers a time-efficient alternative for creating these valuable intermediates.[7]
Below is a generalized workflow illustrating a plausible synthetic pathway.
Caption: Generalized Synthetic Workflow for this compound.
Commercial Availability and Supplier Analysis
This compound is available from a range of chemical suppliers that cater to the research and development sector. Availability can vary from in-stock to synthesis-on-demand. When procuring this reagent, researchers should consider purity, quantity, lead time, and the availability of analytical documentation such as a Certificate of Analysis (CoA).
Selected Commercial Suppliers:
| Supplier | CAS Number | Stated Purity | Availability Note |
| Matrix Scientific | 69543-98-2 | Not specified; CoA available | May be out of stock; inquiry recommended[1] |
| AK Scientific, Inc. | (Lists related compounds) | ≥95% for similar products | Stocks and ships from California, USA[8] |
| Sigma-Aldrich | (Lists related compounds) | Varies by product | Extensive catalog of building blocks |
| Synchem | (Product listed) | Not specified | Synthesis on demand[9] |
| MedChemExpress | (Lists related compounds) | ≥95% for similar products | Laboratory chemical supplier[10] |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers are advised to contact suppliers directly for current stock status, pricing, and detailed specifications.
Applications in Research and Drug Development
The primary utility of this compound stems from its role as a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically relevant molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent at the 4-position is an ideal handle for various palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse functional groups and the construction of complex molecular scaffolds.[2][3]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
-
Stille Coupling: Reaction with organotin compounds, also for C-C bond formation.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminopyrimidines.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Scaffold for Biologically Active Molecules
The pyrimidine ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[4] Derivatives of this compound serve as precursors for compounds targeting various diseases:
-
Kinase Inhibitors: The pyrimidine scaffold is a common core for molecules designed to inhibit protein kinases, which are crucial targets in oncology.[3]
-
Anti-Infective Agents: Pyrimidine derivatives have been developed as antibacterial, antifungal, and antiviral agents.[4]
-
CNS-Active Agents: The scaffold is also utilized in the development of drugs targeting the central nervous system.[4]
The ability to functionalize the 4-position through cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.
Analytical Characterization and Quality Control
Verifying the identity and purity of this compound is critical before its use in synthesis. A Certificate of Analysis from the supplier should provide data from one or more of the following standard analytical techniques.
Standard Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the methyl group protons, and the aromatic protons on the pyrimidine ring. For the related 5-bromo-4,6-dimethylpyrimidine, the methyl protons appear around δ = 2.81 ppm and the ring proton at δ = 9.11 ppm (in CD₃OD).[6]
-
¹³C NMR: Shows the number of unique carbon atoms. For the same related compound, signals appear at δ = 170.1, 151.3, 124.9, and 25.0 ppm.[6]
-
-
Mass Spectrometry (MS): Confirms the molecular weight (173.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations within the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Safe Handling, Storage, and Disposal
Proper safety protocols are mandatory when handling this compound.
-
Hazard Identification: The compound is classified as an irritant.[1] Safety Data Sheets (SDS) for similar brominated heterocycles indicate potential hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13] For long-term storage, refrigeration (e.g., 0-4°C) or freezing (-20°C) is often recommended.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] Do not let the product enter drains.[12]
Conclusion
This compound is a high-value chemical intermediate whose commercial availability is crucial for advancing research in drug discovery and materials science. Its well-defined reactivity, particularly in modern cross-coupling chemistry, provides a reliable pathway for the synthesis of novel and complex molecules. Researchers procuring this compound should perform due diligence by comparing suppliers, verifying purity through standard analytical methods, and adhering strictly to safety and handling guidelines. The continued availability of this versatile building block will undoubtedly contribute to future innovations in synthetic and medicinal chemistry.
References
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 1706448-11-4 4-Bromo-6-(difluoromethyl)pyrimidine AKSci 3778ED [aksci.com]
- 9. synchem.de [synchem.de]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 4-Bromo-6-methoxypyrimidine | C5H5BrN2O | CID 70700864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-6-methylpyrimidine
Introduction: The Strategic Importance of Arylated Pyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the pyrimidine scaffold is of paramount importance to researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable pathway to arylated pyrimidines under relatively mild conditions with broad functional group tolerance.[1]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 4-bromo-6-methylpyrimidine, a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the desired arylated pyrimidine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific arylboronic acids.
Protocol 1: Conventional Thermal Coupling
This protocol is adapted from successful couplings of structurally similar bromopyrimidines.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-dioxane/water (2:1 mixture)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, dissolve this compound in a mixture of 1,4-dioxane and water. Displace the air with argon.[5]
-
Reagent Addition: Add K₂CO₃, the appropriate arylboronic acid, and Pd(PPh₃)₄.[5]
-
Microwave Irradiation: Seal the vial and heat the reaction mixture to 100 °C for 15 minutes in a microwave reactor.[5]
-
Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvents under reduced pressure and purify the crude product by flash column chromatography.[5]
Key Reaction Parameters and Causality
The success of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of several key parameters:
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf can be more effective as they promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the activation of the boronic acid to facilitate transmetalation.[6] K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used. 1,4-dioxane is a common choice that often complements Pd(PPh₃)₄.[5] The water is necessary to dissolve the inorganic base. |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the starting materials or catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activity; Ineffective base | Screen different palladium catalysts and ligands. Use a stronger base such as K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. |
| Protodeborylation | Presence of excess water or protic solvents; Prolonged reaction times | Use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize reaction time by closely monitoring progress. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; High catalyst loading | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the catalyst loading. |
| Dehalogenation of Starting Material | Presence of water and base; Certain phosphine ligands | Use anhydrous conditions. Screen alternative phosphine ligands. |
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse array of 4-aryl-6-methylpyrimidines. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction temperature, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methylpyrimidine
Introduction: The Significance of 4-Aryl-6-methylpyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds, including antiviral and anticancer agents.[1][2] The targeted synthesis of 4-aryl-6-methylpyrimidine derivatives is of particular interest, as the introduction of diverse aryl and heteroaryl moieties at the C4 position allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the critical carbon-carbon bond between the pyrimidine core and an aryl partner.[3] Its widespread adoption is due to its remarkable functional group tolerance, the use of generally stable and less toxic organoboron reagents, and the mild reaction conditions often employed.[4] This guide provides an in-depth analysis of palladium catalyst systems, detailed experimental protocols, and field-proven insights for the successful Suzuki-Miyaura coupling of 4-Bromo-6-methylpyrimidine.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend I > Br > Cl.[5]
-
Transmetalation: In this key step, the organic moiety is transferred from the organoboron species to the palladium center. This process requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex (boronate).[6] The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired 4-aryl-6-methylpyrimidine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7] Bulky, electron-rich ligands on the palladium center can facilitate this step.[8]
Catalyst Selection Guide for this compound Coupling
The choice of the palladium catalyst system—comprising the palladium precursor and a supporting ligand—is the most critical parameter for a successful coupling with an electron-deficient heteroaryl halide like this compound. The pyrimidine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[7] Therefore, ligands that are both bulky and electron-rich are often required to stabilize the catalyst and promote the key steps of the catalytic cycle.[8]
| Catalyst System | Precursor/Ligand | Key Advantages | Field-Proven Insights & Causality | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, easy to handle, and effective for many standard couplings.[4] | A classic "go-to" catalyst. However, the moderate electron-donating ability of PPh₃ may lead to slower reaction rates or require higher temperatures with electron-deficient pyrimidines. It can be prone to deactivation.[2][8] | 3 - 5 |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Excellent thermal stability and air-stability as a pre-catalyst. The wide bite angle of the dppf ligand promotes reductive elimination.[5][7] | A highly reliable and versatile catalyst for heteroaryl couplings. The ferrocene backbone provides a robust scaffold, and the ligand's electronic properties are well-suited for a broad range of boronic acids.[9] | 2 - 5 |
| Pd(OAc)₂ / SPhos | Palladium(II) Acetate / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Forms a highly active Pd(0) species in situ. SPhos is a bulky, electron-rich Buchwald ligand designed for challenging couplings, including heteroaryl chlorides and bromides.[8][10] | This system offers superior catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions. The steric bulk of SPhos accelerates reductive elimination and prevents catalyst decomposition, leading to higher turnover numbers.[8] | 1 - 3 |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol serves as a robust starting point and should be optimized for each specific substrate combination.
Materials Required:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst System (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 174 mg), the arylboronic acid (e.g., 1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 24.5 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly oxygen-free environment. This is a critical step, as oxygen can deactivate the palladium catalyst.[11]
-
Solvent Addition: Add the degassed solvent system via syringe. For a 1.0 mmol scale reaction, a total volume of 5-10 mL (to achieve a concentration of 0.1-0.2 M) is typical. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[7]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4–16 hours. The disappearance of the this compound starting material is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-methylpyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-methylpyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][4] For researchers and professionals in drug development, the ability to efficiently construct complex molecules bearing nitrogen-containing heterocycles is of paramount importance. Pyrimidine derivatives, in particular, are key pharmacophores found in a multitude of biologically active compounds.[5]
This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to 4-Bromo-6-methylpyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol, and provide insights into troubleshooting and optimization. The aim is to equip researchers with the knowledge to confidently and successfully employ this transformative reaction in their synthetic endeavors.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.[2][7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[2] The choice of base is crucial and can influence the reaction rate and substrate compatibility.[6][9]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-substituted 6-methylpyrimidin-4-amine is released from the palladium center.[1][10]
-
Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Parameters for the Amination of this compound
The success of the Buchwald-Hartwig amination of heteroaryl halides like this compound is highly dependent on the careful selection of reaction components. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst are key challenges to overcome.[11]
| Parameter | Recommendation & Rationale | Examples |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective. Pre-catalysts can also be employed for convenience. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Bulky, electron-rich biaryl phosphine ligands are crucial to promote oxidative addition and reductive elimination while preventing catalyst deactivation.[12][13] | XPhos, RuPhos, BrettPhos |
| Base | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. The choice may depend on the functional group tolerance of the substrates. | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) |
| Solvent | Anhydrous, non-protic solvents are essential. Toluene and dioxane are common choices. | Toluene, Dioxane, THF |
| Temperature | Elevated temperatures are typically required to drive the reaction to completion. | 80-110 °C |
| Atmosphere | The reaction is sensitive to oxygen and moisture, requiring an inert atmosphere. | Nitrogen or Argon |
Experimental Workflow
A systematic approach is crucial for a successful Buchwald-Hartwig amination. The following workflow outlines the key stages of the process.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the amine (if solid), sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum and evacuate and backfill with inert gas (repeat this cycle three times) to ensure an inert atmosphere.[3]
-
Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-methylpyrimidin-4-amine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst poisoning by the pyrimidine nitrogen.[11] | Use a bulkier ligand (e.g., BrettPhos) to shield the palladium center. |
| Inactive catalyst due to air or moisture exposure. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. | |
| Insufficient temperature or reaction time. | Increase the reaction temperature (up to 110 °C) and/or extend the reaction time. | |
| Formation of Side Products | Dehalogenation of the starting material. | Use a less reactive base (e.g., K₃PO₄) or a lower reaction temperature. |
| Homocoupling of the amine or aryl halide. | Ensure the correct stoichiometry of reagents and a well-dispersed catalyst. | |
| Difficulty in Purification | Residual palladium in the product. | Filter the crude reaction mixture through a pad of Celite or use a palladium scavenger. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl pyrimidines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully couple this compound with a wide range of amines. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, facilitating the efficient synthesis of novel compounds with potential therapeutic applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-6-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] The strategic introduction of an alkynyl group onto this heterocyclic system via C(sp²)-C(sp) bond formation is a powerful method for generating novel molecular architectures with significant potential in drug discovery. These alkynylpyrimidine derivatives serve as versatile intermediates, enabling further structural elaboration through click chemistry, cyclization reactions, or as key pharmacophoric elements themselves.
The Sonogashira cross-coupling reaction stands as the preeminent method for achieving this transformation.[2][3] Developed in 1975, this palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[4][5] Its broad functional group tolerance and operational simplicity have cemented its role as an indispensable tool in the synthesis of complex molecules.[1][2]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling to 4-Bromo-6-methylpyrimidine, a common and valuable building block. We will explore the underlying mechanism, provide a robust and optimized protocol, and offer insights into reaction optimization and troubleshooting.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3][4] Understanding this mechanism is critical for rational optimization and troubleshooting.
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle (Cycle A): The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with this compound. This step forms a square planar Pd(II)-pyrimidine complex, activating the C-Br bond.[1][4]
-
Copper Cycle (Cycle B): Concurrently, the terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[4][6] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex. This key step, known as transmetalation, regenerates the copper catalyst and forms a Pd(II) complex now bearing both the pyrimidyl and alkynyl ligands.[1]
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes cis-trans isomerization followed by reductive elimination. This final step forms the desired C-C bond, yielding the 4-alkynyl-6-methylpyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Optimized Protocol for this compound
This protocol is designed to be a robust starting point for the coupling of various terminal alkynes with this compound. Aryl bromides are generally less reactive than the corresponding iodides, which necessitates careful selection of conditions.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | Substrate |
| Terminal Alkyne | ≥97% | Standard Vendor | Coupling Partner |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Standard Vendor | Palladium Precatalyst |
| Copper(I) Iodide (CuI) | ≥98% | Standard Vendor | Co-catalyst |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Standard Vendor | Base and Solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Vendor | Co-solvent |
| Schlenk flask / Reaction tube | - | Glassware Supplier | For inert atmosphere |
| Magnetic stirrer & stir bar | - | Lab Equipment Supplier | - |
| Argon or Nitrogen gas supply | High Purity | Gas Supplier | For inerting |
| TLC plates (Silica gel 60 F₂₅₄) | - | Standard Vendor | For reaction monitoring |
Step-by-Step Experimental Procedure
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv), and Copper(I) Iodide (CuI) (0.06 equiv).
-
Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Anhydrous and anaerobic conditions are often beneficial for reproducibility.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N per 1 mmol of bromide). The solution should be degassed by bubbling with argon for 5-10 minutes. Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically. If the reaction is sluggish after 2-4 hours, it can be gently heated to 50-65 °C. Reactions involving aryl bromides may require heating to proceed at a reasonable rate.[2][8]
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-6-methylpyrimidine product.
Guide to Optimization
The success of the Sonogashira coupling can be highly dependent on the specific substrates and conditions. The following table provides guidance on key parameters that can be adjusted to optimize the reaction for yield and efficiency.
| Parameter | Standard Condition | Variation & Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Increase Loading: For very unreactive alkynes, increasing loading to 5-10 mol% may help.[9]Change Catalyst: For challenging couplings, consider more active catalysts like Pd(PPh₃)₄[10] or modern bulky phosphine-ligated systems for copper-free variants.[11] |
| Cu(I) Co-catalyst | CuI (2x Pd mol%) | Copper-Free: In cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol may be beneficial. This often requires a stronger base (e.g., DABCO) and a more active Pd catalyst.[11] |
| Base | Triethylamine (Et₃N) | Stronger Amine: For less acidic alkynes, a stronger or bulkier base like diisopropylethylamine (DIPEA) or piperidine might be more effective.[9]Inorganic Base: In some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in polar aprotic solvents like DMF.[2][5] |
| Solvent | THF/Et₃N | DMF or Acetonitrile: For substrates with poor solubility, DMF or acetonitrile can be excellent solvents. DMF is often used for higher temperature reactions.[8] Acetonitrile has also proven effective.[9] |
| Temperature | Room Temp → 65 °C | Lower Temperature: For highly activated halides (iodides), room temperature is often sufficient.[2][10]Higher Temperature: Unreactive aryl bromides or chlorides may require temperatures up to 80-100 °C, though this increases the risk of side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use fresh, high-purity catalysts and anhydrous solvents. Ensure the system is properly inerted. Increase reaction temperature incrementally.[1] If using a Pd(II) precatalyst, ensure conditions allow for reduction to active Pd(0). |
| Alkyne Homocoupling | Copper-catalyzed Glaser coupling is dominant. | Reduce the amount of CuI co-catalyst. Run the reaction under stricter anaerobic conditions (oxygen promotes Glaser coupling). Switch to a copper-free protocol.[11] |
| Dehalogenation of Pyrimidine | The base or reaction conditions are too harsh, leading to hydrodehalogenation. | Use a milder base (e.g., K₂CO₃ instead of an amine). Lower the reaction temperature. Ensure the terminal alkyne is present before significant heating.[1] |
| Formation of Complex Mixture | Side reactions due to high temperature; Impure starting materials. | Confirm the purity of starting materials. Lower the reaction temperature and extend the reaction time. Re-evaluate the choice of base and solvent. |
Conclusion
The Sonogashira coupling is a powerful and reliable method for the synthesis of 4-alkynyl-6-methylpyrimidines. By understanding the interplay between the palladium and copper catalytic cycles, researchers can effectively troubleshoot and optimize reaction conditions. The protocol provided herein serves as a validated starting point for coupling this compound with a diverse range of terminal alkynes, facilitating the rapid construction of compound libraries for applications in drug discovery and materials science.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-6-methylpyrimidine
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including human DNA and RNA.[1] In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent anticancer properties, largely attributed to their ability to function as protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]
The pyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases. Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of the natural ligand, ATP.[3] This competitive inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival. 4-Bromo-6-methylpyrimidine is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for the introduction of various substituents via cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity. The methyl group at the 6-position can also influence binding and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.
Synthetic Strategies: Building Diversity from a Core Scaffold
The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of chemical moieties at the 4-position of the pyrimidine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4] In the context of synthesizing kinase inhibitors from this compound, this reaction is instrumental in introducing aryl and heteroaryl substituents. These groups can occupy the solvent-exposed region of the ATP-binding pocket, significantly impacting the inhibitor's selectivity and potency.
The general reaction scheme is as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is of paramount importance in the synthesis of kinase inhibitors, as the introduction of substituted anilines and other amino-containing groups can lead to potent interactions with the target kinase. The nitrogen atom of the newly introduced amino group can act as a hydrogen bond donor or acceptor, further anchoring the inhibitor in the ATP-binding site.
The general reaction scheme is as follows:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the synthesis of 4-aryl-6-methylpyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-6-methylpyrimidine product.[6]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 90 | 6 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 4 | ~90-98 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O 4:1 | 95 | 8 | ~80-90 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 100 | 5 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Characterization of a Representative Product: 4-Phenyl-6-methylpyrimidine
-
¹H NMR (CDCl₃, 400 MHz): δ 9.01 (s, 1H), 8.15-8.12 (m, 2H), 7.55-7.51 (m, 3H), 7.40 (s, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.8, 158.6, 157.9, 136.5, 130.8, 129.1, 127.3, 114.2, 24.5.
-
MS (ESI): m/z 171.1 [M+H]⁺.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline
This protocol provides a general method for the synthesis of 4-(arylamino)-6-methylpyrimidines.
Materials:
-
This compound
-
Aniline derivative (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.5 equivalents)
-
Anhydrous and degassed aprotic solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the aniline derivative (1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Alternatively, for microwave-assisted synthesis, irradiate at a set temperature (e.g., 130 °C) for a shorter duration (e.g., 30 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-(arylamino)-6-methylpyrimidine.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu (1.5) | Toluene | 100 | 3 | ~85-95 |
| 2 | 4-Fluoroaniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 5 | ~80-90 |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu (1.5) | Toluene | 100 | 4 | ~80-90 |
| 4 | Morpholine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 6 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Characterization of a Representative Product: N-phenyl-6-methylpyrimidin-4-amine
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.65 (s, 1H), 8.40 (s, 1H), 7.75 (d, J = 7.8 Hz, 2H), 7.35 (t, J = 7.8 Hz, 2H), 7.05 (t, J = 7.4 Hz, 1H), 6.60 (s, 1H), 2.35 (s, 3H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 162.2, 158.0, 157.5, 140.1, 129.2, 123.5, 120.8, 105.6, 24.1.
-
MS (ESI): m/z 186.1 [M+H]⁺.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR).
-
Substitution at the 4-position: The nature of the group introduced at the 4-position is critical for kinase inhibitory activity.
-
Aryl and Heteroaryl Groups (via Suzuki Coupling): The steric and electronic properties of these groups can be fine-tuned to optimize interactions with the kinase active site. For example, substitutions on a phenyl ring can modulate binding affinity and selectivity for kinases such as EGFR and CDKs.[3]
-
Amino Groups (via Buchwald-Hartwig Amination): The introduction of anilines and other amines allows for the formation of additional hydrogen bonds with the kinase hinge region, often leading to a significant increase in potency. The substituents on the amine can be varied to probe the surrounding pocket and improve selectivity.
-
Caption: Logical workflow for SAR studies using this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the generation of diverse chemical libraries. The detailed protocols and SAR insights presented in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to discover and develop the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromo-6-methylpyrimidine at the 4-Position
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of this heterocycle is paramount for tuning its physicochemical properties and biological activity. 4-Bromo-6-methylpyrimidine serves as a versatile building block, with the bromine atom at the 4-position acting as a key handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the derivatization of this compound at the 4-position, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative bromine atom, renders the 4-position susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, amino, and cyano groups, thereby enabling the generation of extensive compound libraries for screening and optimization.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of this compound. These reactions offer mild conditions, high functional group tolerance, and broad substrate scope.
A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, and base is crucial for efficient coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80-90 |
Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of this compound. Yields are illustrative and may vary.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][3] This reaction is instrumental in drug discovery for introducing nitrogen-containing functionalities.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is critical for the success of this reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-92 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 75-88 |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 70-85 |
Table 2: Representative conditions and yields for the Buchwald-Hartwig amination of this compound. Yields are illustrative and may vary.
C. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[6][7]
Mechanistic Rationale: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
II. Nucleophilic Aromatic Substitution (SNA r): A Metal-Free Alternative
Nucleophilic aromatic substitution (SNAr) offers a metal-free approach to functionalize the electron-deficient pyrimidine ring. The presence of the nitrogen atoms in the ring and the electron-withdrawing bromo substituent facilitates the attack of nucleophiles at the 4-position.[8]
Mechanistic Rationale: The SNAr reaction proceeds via an addition-elimination mechanism.[9] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups and the ring nitrogens, which can delocalize the negative charge.[10]
Mechanism: Nucleophilic Aromatic Substitution (SNA r)
Caption: The addition-elimination mechanism of SNAr.
Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5 equiv)
-
Methanol (MeOH) (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium methoxide portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
III. Cyanation: Introduction of the Nitrile Functional Group
The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides.[11] The introduction of a nitrile at the 4-position of this compound can be achieved through palladium-catalyzed cyanation.
Protocol: Palladium-Catalyzed Cyanation
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Dimethylformamide (DMF) (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The derivatization of this compound at the 4-position is a cornerstone for the synthesis of a wide array of functionalized pyrimidines. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide versatile and efficient routes for C-C and C-N bond formation. In parallel, nucleophilic aromatic substitution offers a valuable metal-free alternative for the introduction of various nucleophiles. The choice of methodology will depend on the desired substituent, functional group compatibility, and available resources. The protocols and insights provided in this guide are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules for a broad range of applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Reactions with 4-Bromo-6-methylpyrimidine
Introduction: The Strategic Value of the 4-Bromo-6-methylpyrimidine Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus stands as a cornerstone scaffold. Its prevalence in biologically active molecules and functional materials underscores the critical importance of synthetic methodologies that allow for its precise and diverse functionalization. This compound is a particularly valuable building block, offering a reactive handle at the C4 position for the strategic introduction of carbon-based substituents. The bromine atom serves as a versatile linchpin for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and robust protocols for several key C-C bond formation reactions utilizing this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer insights into the rationale behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Pyrimidine Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This palladium-catalyzed cross-coupling reaction is an exemplary method for the synthesis of 4-aryl- and 4-vinyl-6-methylpyrimidines.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Phenyl-6-methylpyrimidine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyrimidines.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
To the flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [4] |
| Base | K₂CO₃ | [4] |
| Solvent | 1,4-Dioxane/Water | [4] |
| Temperature | 80-90 °C | [4] |
| Typical Yield | Good to excellent | [4] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful and direct route to synthesize 4-alkynyl-6-methylpyrimidines. This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.[5]
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[5]
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-6-methylpyrimidine
This protocol is based on general procedures for Sonogashira couplings of bromo-heterocycles.[5][6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | [5] |
| Base | Et₃N | [5] |
| Solvent | THF | [5] |
| Temperature | Room Temperature to 50 °C | [5] |
| Typical Yield | Good to excellent | [5] |
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation or vinylation of alkenes.[7] It provides a route to 4-styryl-6-methylpyrimidine and related vinyl-substituted pyrimidines.
Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired alkene product and a palladium-hydride species. The catalyst is regenerated by the action of a base.[8]
Experimental Protocol: Synthesis of 4-Styryl-6-methylpyrimidine
This is a representative protocol adapted from general Heck reaction procedures.[9]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction vessel
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | [9] |
| Base | Et₃N | [9] |
| Solvent | DMF | [9] |
| Temperature | 100-120 °C | [9] |
| Typical Yield | Moderate to good | [9] |
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[10] It is particularly useful for creating C-C bonds where other methods might fail, although the toxicity of organotin reagents is a significant consideration.
Mechanistic Principles
Similar to other palladium-catalyzed cross-coupling reactions, the Stille coupling mechanism involves oxidative addition, transmetalation, and reductive elimination.[11] A key feature is the transmetalation step, which is generally faster than with other organometallic reagents.
Experimental Protocol: Synthesis of 4-Vinyl-6-methylpyrimidine
This protocol is based on general procedures for the Stille coupling of aryl bromides.[12][13]
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (three cycles).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [12] |
| Organometallic Reagent | Tributyl(vinyl)stannane | [12] |
| Solvent | Toluene | [12] |
| Temperature | 100-110 °C | [12] |
| Typical Yield | Good | [12] |
Negishi Coupling: Employing Organozinc Reagents
The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides.[14] It is known for its high reactivity and functional group tolerance.
Mechanistic Considerations
The Negishi coupling follows the standard palladium-catalyzed cross-coupling pathway.[15] Organozinc reagents are generally more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.
Experimental Protocol: Synthesis of 4-Phenyl-6-methylpyrimidine
This protocol is a general representation of a Negishi coupling reaction.[15]
Materials:
-
This compound
-
Phenylzinc chloride (prepared in situ or commercially available solution)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).
-
To this solution, add a solution of phenylzinc chloride (1.2 mmol, 1.2 equiv.) in THF at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [14] |
| Organometallic Reagent | Phenylzinc chloride | [14] |
| Solvent | THF | [14] |
| Temperature | Room Temperature to 50 °C | [14] |
| Typical Yield | Good | [14] |
Grignard Reaction: Classical C-C Bond Formation
The Grignard reaction is a fundamental and powerful method for forming C-C bonds. In the context of this compound, it can be used to introduce a variety of alkyl, aryl, and vinyl groups.
Reactivity and Considerations
The formation of the Grignard reagent from this compound can be challenging due to the presence of the nitrogen atoms in the pyrimidine ring, which can interfere with the reaction. The use of THF as a solvent is often more successful than diethyl ether.[16]
Experimental Protocol: Reaction with Benzaldehyde
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile.[16]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing magnesium turnings (1.2 mmol, 1.2 equiv.), add a small crystal of iodine.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) dropwise to initiate the reaction. Gentle heating may be required.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Reagent | Magnesium | [16] |
| Solvent | THF | [16] |
| Electrophile | Benzaldehyde | [16] |
| Temperature | 0 °C to Room Temperature | [16] |
| Typical Yield | Moderate | [17] |
Cyanation Reactions: Introduction of the Nitrile Group
The cyanation of this compound provides access to 4-cyano-6-methylpyrimidine, a valuable intermediate for further synthetic transformations. Both copper- and palladium-catalyzed methods are viable.
Methodological Choices
The classical Rosenmund-von Braun reaction utilizes stoichiometric copper(I) cyanide at high temperatures.[18] More modern palladium-catalyzed methods often employ less toxic cyanide sources like zinc cyanide or potassium ferrocyanide under milder conditions.[19][20]
Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is adapted from modern palladium-catalyzed cyanation methods.[21]
Materials:
-
This compound
-
Zinc cyanide [Zn(CN)₂]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and dppf (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ / dppf | [21] |
| Cyanide Source | Zn(CN)₂ | [21] |
| Solvent | DMF | [21] |
| Temperature | 120 °C | [21] |
| Typical Yield | Good to excellent | [21] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pd Catalyzed Cyanation [commonorganicchemistry.com]
Application Notes and Protocols for the Use of 4-Bromo-6-methylpyrimidine in Medicinal Chemistry Library Synthesis
Introduction: The Pyrimidine Scaffold and the Strategic Value of 4-Bromo-6-methylpyrimidine
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in the design of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and a wide array of other therapeutic agents. The strategic functionalization of the pyrimidine core is therefore a critical aspect of modern drug discovery, enabling the generation of vast chemical libraries for high-throughput screening and lead optimization.
This compound emerges as a particularly valuable building block for library synthesis. The bromine atom at the C4 position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the methyl group at C6 provides a point of steric and electronic differentiation. The reactivity of halopyrimidines in such reactions is highly dependent on the nature of the halogen and its position on the ring, with the general order of reactivity being I > Br > Cl > F.[3] The C4 and C6 positions are the most electron-deficient and, consequently, the most susceptible to oxidative addition by a palladium catalyst, making this compound an ideal substrate for library diversification.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of medicinal chemistry libraries. We will delve into detailed protocols for key diversification reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr). Each section will not only provide step-by-step instructions but also explain the underlying chemical principles and rationale for the selection of reagents and conditions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction optimization and scale-up.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68-72 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Diversification Strategies for this compound
The bromine atom at the C4 position of this compound is the key to its utility as a scaffold for library synthesis. This section details the primary palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods for its diversification.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[4] This reaction is widely used in medicinal chemistry to introduce aryl, heteroaryl, or vinyl substituents.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For more challenging couplings, particularly with sterically hindered or electron-rich boronic acids, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.[5]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methylpyrimidine
This protocol is adapted from a similar Suzuki-Miyaura coupling of a bromopyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-6-methylpyrimidine.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and BINAP are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing for its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a frequently used base.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of 4-Morpholino-6-methylpyrimidine
This protocol is adapted from a standard Buchwald-Hartwig amination procedure for aryl bromides.[7]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-morpholino-6-methylpyrimidine.[8]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90% |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 65-85% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key pharmacophores.
Causality Behind Experimental Choices:
-
Catalysts: The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.
Experimental Workflow: Sonogashira Coupling
Workflow for Sonogashira Coupling.
Detailed Protocol: Synthesis of 4-(Phenylethynyl)-6-methylpyrimidine
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (40-60 °C) can be applied to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(phenylethynyl)-6-methylpyrimidine.
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 70-90% |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 °C | 75-95% |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[12] The pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr reactions, particularly at the C2, C4, and C6 positions.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). For alkoxide nucleophiles, the corresponding alcohol can be used as the solvent.
-
Temperature: The reaction temperature can vary widely depending on the reactivity of the substrate and the nucleophile. Some reactions proceed at room temperature, while others may require heating.
Experimental Workflow: Nucleophilic Aromatic Substitution
Workflow for Nucleophilic Aromatic Substitution.
Detailed Protocol: Synthesis of 4-Methoxy-6-methylpyrimidine
This protocol is based on general procedures for SNAr reactions with alkoxides.[13]
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv) or a 25 wt% solution in methanol
-
Anhydrous Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to afford 4-methoxy-6-methylpyrimidine.
Application in Kinase Inhibitor Library Synthesis
The 4,6-disubstituted pyrimidine scaffold is a well-established core structure in many kinase inhibitors.[1][2][14][15] The methodologies described above can be effectively employed in a combinatorial fashion to generate libraries of potential kinase inhibitors based on the this compound scaffold.
For instance, a library could be synthesized by first performing a Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl groups at the C4 position. The resulting 4-aryl-6-methylpyrimidines can then be subjected to further functionalization if other reactive handles are present on the coupled aryl group. Alternatively, a diverse set of amines can be introduced at the C4 position via Buchwald-Hartwig amination.
Example Library Synthesis Strategy:
Library Synthesis from this compound.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of medicinal chemistry libraries. Its strategically placed bromine atom allows for efficient diversification through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold, thereby accelerating the discovery of novel therapeutic agents.
References
- 1. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. prepchem.com [prepchem.com]
- 9. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-6-methylpyrimidine derivatives are pivotal building blocks in modern medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of the bromine atom at the 4-position allows for a variety of subsequent cross-coupling reactions, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive overview of a robust and scalable synthetic strategy for this compound, focusing on practical, field-proven protocols. We will delve into the rationale behind key experimental choices, from starting material selection to reaction optimization and scale-up considerations, ensuring a reproducible and efficient workflow for drug discovery and development programs.
Introduction: The Strategic Importance of 4-Bromo-6-methylpyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[4][5] The introduction of a methyl group at the 6-position and a bromine atom at the 4-position creates a highly valuable trifunctionalized intermediate. The methyl group can influence solubility and metabolic stability, while the bromine atom serves as a key handle for introducing molecular diversity through various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][6] The nitrogen atoms in the pyrimidine ring also provide hydrogen bonding capabilities, crucial for target engagement.[1]
This document outlines a scalable synthetic route, commencing from readily available starting materials, and provides detailed protocols for each key transformation. The emphasis is on operational simplicity, high yields, and scalability, addressing the needs of both academic research laboratories and industrial drug development settings.
Recommended Scalable Synthetic Route
A robust and scalable synthesis of this compound derivatives can be achieved through a multi-step sequence starting from the commercially available and inexpensive 6-methyluracil. This strategy involves the conversion of the pyrimidinone to a chloro-intermediate, followed by a halogen exchange reaction to yield the desired bromo-derivative.
Caption: Proposed scalable synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocols
Synthesis of 4-Chloro-6-methylpyrimidine from 6-Methyluracil
The initial step involves the chlorination of 6-methyluracil. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation. The addition of a tertiary amine, such as N,N-diethylaniline, acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 6-methyluracil (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphoryl chloride (POCl₃, 5.0-10.0 eq) to the flask. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40 °C.
-
Amine Addition: Once the addition of POCl₃ is complete, slowly add N,N-diethylaniline (1.0-1.2 eq) via the dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8. Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-chloro-6-methylpyrimidine.
| Parameter | Value/Condition | Rationale |
| Starting Material | 6-Methyluracil | Readily available and cost-effective. |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | Effective and commonly used for this transformation. |
| Base | N,N-diethylaniline | Scavenges HCl, driving the reaction to completion. |
| Temperature | Reflux (~110 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Expected Yield | 80-90% | High-yielding and reliable transformation. |
Synthesis of this compound via Halogen Exchange
The conversion of the 4-chloro- to the 4-bromo-pyrimidine can be achieved through a halogen exchange (Halex) reaction. Phosphorus tribromide (PBr₃) or a solution of hydrogen bromide in acetic acid are effective reagents for this purpose.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 1.5-2.0 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude this compound can be purified by column chromatography.
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Chloro-6-methylpyrimidine | Synthesized in the previous step. |
| Brominating Agent | Phosphorus tribromide (PBr₃) | Effective for halogen exchange reactions. |
| Temperature | 80-100 °C | Facilitates the nucleophilic substitution. |
| Reaction Time | 2-4 hours | Generally sufficient for high conversion. |
| Expected Yield | 75-85% | Good to excellent yields are typically observed. |
Alternative Synthetic Strategies
While the proposed route is robust, other methods can be considered depending on the specific substitution pattern and scale.
Direct Bromination
Direct bromination of a suitable pyrimidine precursor can be an alternative. Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) can be employed, often in the presence of a catalyst.[8] However, regioselectivity can be a challenge with substituted pyrimidines.
Sandmeyer Reaction
For derivatives with an amino group that can be converted to a diazonium salt, the Sandmeyer reaction offers a classic method for introducing a bromine atom.[9][10][11] This involves the diazotization of an aminopyrimidine followed by treatment with a copper(I) bromide catalyst.[11]
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Scale-up Considerations and Safety
-
Exothermic Reactions: The chlorination with POCl₃ and the quenching steps are highly exothermic and require careful temperature control, especially on a large scale. The use of a jacketed reactor with efficient cooling is recommended.
-
Reagent Handling: POCl₃ and PBr₃ are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: The aqueous waste from the work-up will be acidic and should be neutralized before disposal. Organic waste should be disposed of according to institutional guidelines.
-
Purification: On a larger scale, recrystallization is often preferred over chromatography for purification as it is more cost-effective and easier to implement.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently implement and adapt these protocols to their specific needs. The versatility of the bromo-pyrimidine intermediate opens up a vast chemical space for the development of novel therapeutics.
References
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction | Thermo Fisher Scientific - ID [thermofisher.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-6-methylpyrimidine as a Cornerstone in the Synthesis of Substituted Pyrimidines
Abstract
The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents across a spectrum of diseases, including cancer and infectious diseases.[1] Within the vast toolkit of heterocyclic building blocks, 4-bromo-6-methylpyrimidine stands out as a particularly versatile and strategic intermediate. Its utility stems from the presence of a bromine atom, which serves as a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the application of this compound in the synthesis of densely functionalized pyrimidine derivatives, offering detailed protocols, mechanistic insights, and field-proven advice for researchers in drug discovery and synthetic organic chemistry.
| Property | Value |
| CAS Number | 69543-98-2[2] |
| Molecular Formula | C₅H₅BrN₂[3][4] |
| Molecular Weight | 172.01 g/mol |
| Appearance | Solid |
| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N[4] |
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
The bromine atom at the C4 position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles. This section details the three most pivotal cross-coupling strategies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species.[5] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7] The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it a first-choice strategy for late-stage functionalization.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 172 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[8]
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).[8]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[5][8]
-
Reaction: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Choice of Base: The base is crucial for activating the organoboron species.[5] Inorganic bases like K₃PO₄, Na₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for less reactive boronic acids.[8]
-
Catalyst System: While Pd(PPh₃)₄ is a workhorse, other catalysts like Pd(dppf)Cl₂ can be more efficient, especially for challenging substrates. The choice of ligand can significantly impact reaction rate and yield.[5]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. The water is essential for the transmetalation step. Anhydrous conditions can be detrimental.[5]
-
Regioselectivity: In di-halogenated pyrimidines, the reactivity order (I > Br > Cl) allows for selective coupling at the more reactive site. For a substrate like 5-bromo-4-chloro-6-methylpyrimidine, the Suzuki coupling would preferentially occur at the C5-Br bond over the C4-Cl bond under controlled conditions.[6][9]
Sonogashira Coupling: Synthesis of Arylalkynyl Pyrimidines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is indispensable for introducing alkyne functionalities, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or are integral parts of biologically active molecules. The reaction is typically co-catalyzed by palladium and copper(I) salts.[10][11]
Caption: General workflow for the Sonogashira cross-coupling reaction.
-
Inert Atmosphere Setup: To a degassed solution of this compound (1.0 mmol, 172 mg) in a suitable solvent like THF or DMF (10 mL) in a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg) and copper(I) iodide (CuI, 0.06 mmol, 11 mg).[11][12]
-
Reagent Addition: Add an amine base, such as triethylamine (Et₃N, 2.5 mmol, 0.35 mL), followed by the dropwise addition of phenylacetylene (1.1 mmol, 0.12 mL).[11]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an argon atmosphere until the starting material is consumed (as monitored by TLC).[11][13]
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
The Role of Copper(I): The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] This facilitates the reaction under milder conditions.
-
Copper-Free Protocols: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[13][14] These often require a stronger base (e.g., an inorganic base or a hindered amine) and specific ligand systems to facilitate the catalytic cycle.[13]
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the HBr generated during the reaction.[11]
Buchwald-Hartwig Amination: A Premier C-N Bond Forming Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing access to substituted anilines and their heteroaromatic analogues.[17][18]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
-
Inert Atmosphere Setup: In a glovebox or under a strict argon atmosphere, combine this compound (1.0 mmol, 172 mg), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg) in a Schlenk tube.
-
Reagent Addition: Add the strong base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Solvent and Amine: Add anhydrous, degassed toluene (10 mL), followed by benzylamine (1.2 mmol, 0.13 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination hinges on the choice of ligand.[19] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[15][19] They promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wider range of substrates.[19]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) without competing as a nucleophile.[17] Sodium or potassium tert-butoxide is very common, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more acidic amines or more reactive catalyst systems.[17]
| Reaction Type | Catalyst System (Example) | Base (Example) | Solvent (Example) | Typical Temp. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | 25-60 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 °C |
Nucleophilic Aromatic Substitution (SNAr)
Beyond metal-catalyzed reactions, the inherent electron deficiency of the pyrimidine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[20] In this reaction, a potent nucleophile directly displaces the bromide leaving group. The reaction is facilitated by the nitrogen atoms in the ring, which act as electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex).[21][22]
Caption: General workflow for the SNAr reaction.
-
Reagent Preparation: To a solution of anhydrous methanol (MeOH, 20 mL), carefully add sodium metal (1.2 mmol, 28 mg) in small portions to generate sodium methoxide (NaOMe) in situ. Alternatively, use a commercial solution of NaOMe in MeOH.
-
Substrate Addition: Once the sodium has fully dissolved and the solution has cooled, add this compound (1.0 mmol, 172 mg).[9]
-
Reaction: Stir the mixture at room temperature. The reaction often results in the precipitation of a solid.[9] Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography if necessary.
-
Nucleophile Strength: SNAr reactions work best with strong nucleophiles, such as alkoxides, thiolates, and amides.
-
Leaving Group Ability: While bromide is a good leaving group, the rate-determining step is often the initial attack of the nucleophile. Therefore, the reactivity order for halogens in SNAr can be F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the initial addition step.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the reaction, but the conjugate alcohol of an alkoxide nucleophile (e.g., MeOH for NaOMe) is often sufficient and convenient.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 3. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 5. youtube.com [youtube.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
Application Notes and Protocols for the Mizoroki-Heck Reaction: Synthesis of Substituted Pyrimidines
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, earning Richard F. Heck, alongside Ei-ichi Negishi and Akira Suzuki, the 2010 Nobel Prize in Chemistry for their contributions to palladium-catalyzed cross-couplings.[1] The reaction's high functional group tolerance and stereoselectivity make it an invaluable tool in the pharmaceutical industry.[3]
Pyrimidine scaffolds are of particular interest in drug discovery, appearing in a vast array of biologically active compounds, including kinase inhibitors used in cancer therapy.[4] The ability to functionalize the pyrimidine core, for instance by introducing styryl or acrylic moieties, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This application note provides a detailed experimental procedure for the Heck reaction of 4-Bromo-6-methylpyrimidine, a common building block, with a generic alkene. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide to this essential transformation.
Reaction Principle and Mechanism
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][5] The cycle can be broadly divided into three key steps: oxidative addition, migratory insertion, and β-hydride elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][5]
-
Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond.[1][5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.[1][5]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[1][5]
Challenges can arise when using N-heteroaryl halides, as the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced efficiency.[6][7] The choice of ligands and reaction conditions is therefore crucial to mitigate these effects.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Styrene (or other alkene) | ≥99%, inhibitor-free | e.g., Sigma-Aldrich | Pass through a short column of basic alumina to remove inhibitor. |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | e.g., Strem Chemicals | Pre-catalyst, handle in a fume hood. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥97% | e.g., Sigma-Aldrich | Air-sensitive ligand, handle under inert atmosphere. |
| Triethylamine (Et₃N) or other base | ≥99.5% | e.g., Sigma-Aldrich | Use a freshly opened bottle or distill before use. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | e.g., Acros Organics | Anhydrous solvent is crucial for reaction success. |
| Ethyl acetate | ACS grade | e.g., Fisher Scientific | For workup and extraction. |
| Brine (saturated NaCl solution) | In-house preparation | For workup. | |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | e.g., VWR | For drying organic layers. |
| Celite® 545 | e.g., Sigma-Aldrich | For filtration of the catalyst. | |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Experimental Protocol
This protocol details the Heck coupling of this compound with styrene as a representative alkene.
General Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times. This is critical to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[8]
-
-
Reagent Addition:
-
Through the septum, add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 equiv.) via syringe. The base is necessary to neutralize the HBr generated during the reaction.[1]
-
Finally, add styrene (1.2 mmol, 1.2 equiv.) via syringe. A slight excess of the alkene is often used to ensure complete consumption of the aryl halide.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Characterization
The identity and purity of the synthesized 4-methyl-6-styrylpyrimidine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, including the stereochemistry of the newly formed double bond (typically trans).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; poor quality reagents/solvents; catalyst poisoning by the pyrimidine nitrogen. | Ensure anhydrous and anaerobic conditions. Use freshly purified reagents. Increase catalyst loading slightly. Consider using a different ligand, such as a bulky N-heterocyclic carbene (NHC) ligand.[10] |
| Formation of side products | Homocoupling of the aryl halide; isomerization of the product. | Lower the reaction temperature. Ensure efficient stirring. A different base or solvent system may be beneficial. |
| Difficulty in purification | Co-elution of product with byproducts or residual catalyst. | Optimize the chromatography conditions. Consider a preliminary filtration through a plug of silica gel. |
Conclusion
The Mizoroki-Heck reaction is a robust and versatile method for the functionalization of this compound. The protocol detailed herein provides a solid foundation for the synthesis of a variety of substituted pyrimidines. Careful attention to experimental parameters, particularly the exclusion of air and moisture, is paramount for achieving high yields and purity. This methodology is readily adaptable to a range of alkenes, opening the door to the creation of diverse molecular libraries for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Bromo-6-methylpyrimidine
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and materials chemistry who utilize pyrimidine scaffolds. The Suzuki-Miyaura cross-coupling is a cornerstone reaction for C-C bond formation, yet its application to electron-deficient N-heterocycles like 4-Bromo-6-methylpyrimidine presents unique challenges. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively. Our focus is on the causality behind each experimental choice, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of this compound.
Question 1: My reaction yield is critically low or the reaction fails entirely. What are the primary factors to investigate?
Answer: Low yield is the most common issue and typically points to one of three critical areas: catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid partner.
-
Catalyst Deactivation: The two nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and forming inactive or less active catalytic species.[1][2][3][4] This is a primary cause of reaction failure with nitrogen-containing heterocycles.
-
Causality: The lone pairs on the pyrimidine nitrogens compete with the desired phosphine ligands for coordination sites on the palladium, disrupting the catalytic cycle.[1][5]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos sterically shield the palladium center, preventing the pyrimidine from binding while promoting the crucial reductive elimination step. While classic Pd(PPh₃)₄ can work, it is more susceptible to this deactivation pathway.[2][6]
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be sluggish. This step requires the formation of a boronate "ate" complex, which is facilitated by the base.[7]
-
Causality: For the transmetalation to occur efficiently, the boronic acid must be activated by a base. If the base is too weak or poorly soluble, this activation is slow, stalling the entire cycle.
-
Solution: Use a sufficiently strong and soluble base. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates, as they more readily form the active boronate species.[1][2][4]
-
-
Protodeboronation of the Boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your coupling partner.[1][8]
-
Causality: This side reaction is often promoted by the presence of water and the basic conditions required for the coupling, especially at elevated temperatures.[2][8] Heteroaryl boronic acids are particularly susceptible.[8]
-
Solution:
-
Use Boronic Esters: Consider using the corresponding pinacol boronic ester instead of the boronic acid. Boronic esters are significantly more stable and less prone to protodeboronation but are still efficient in the transmetalation step.[9][10]
-
Minimize Water: While a small amount of water can be beneficial for dissolving the base, excessive amounts can accelerate protodeboronation. Use anhydrous solvents and consider a solvent system like dioxane with minimal water.
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[11][12]
-
-
Question 2: I'm observing significant byproduct formation, particularly debromination of the this compound and/or homocoupling of the boronic acid. How can I minimize these?
Answer: These side reactions point to issues with reaction conditions, specifically the presence of oxygen and potential impurities.
-
Debromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen.
-
Causality: This can be a palladium-catalyzed side reaction, sometimes facilitated by impurities (e.g., water, hydride sources) in the reaction mixture or the choice of base.[13][14]
-
Solution: Ensure all starting materials are pure. Screen different bases; sometimes a milder base can reduce the incidence of this side reaction. Ensure your palladium source is of high quality.
-
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl product derived from two molecules of your boronic acid.
-
Causality: This side reaction is almost always caused by the presence of molecular oxygen in the reaction system.[2] Oxygen can re-oxidize the Pd(0) catalyst and participate in a separate catalytic cycle that leads to homocoupling.
-
Solution: Rigorous exclusion of oxygen is mandatory. All solvents must be thoroughly degassed before use. The reaction vessel should be purged with an inert gas (Argon or Nitrogen), and the reaction should be run under a positive pressure of that gas. See Protocol 2 for a reliable degassing procedure.
-
Question 3: My reaction starts but seems to stall before reaching full conversion. What could be causing this?
Answer: A stalling reaction is a classic symptom of catalyst death or instability over the course of the reaction.
-
Causality: The active Pd(0) species is sensitive and can degrade over time at the high temperatures often required for these couplings (typically 80-110 °C).[3] As discussed in Q1, binding by the pyrimidine substrate can also lead to a gradual loss of active catalyst.
-
Solution:
-
Use a Robust Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to be air-stable and generate the active L-Pd(0) species slowly and continuously at reaction temperature.[8] This maintains a low, steady concentration of the active catalyst, improving its overall lifetime and preventing premature decomposition.
-
Optimize Catalyst Loading: While the temptation is to add more catalyst, this can sometimes increase side reactions. Instead, perform a screen from 1-5 mol%. A more robust ligand system may allow for lower catalyst loading.[3][6]
-
Temperature Control: Ensure the reaction temperature is not excessively high, as this accelerates catalyst decomposition. Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the minimum temperature required for an efficient reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with this compound?
Answer: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for this challenging electron-deficient substrate, systems using bulky, electron-rich biarylphosphine ligands are highly recommended.
| Catalyst System | Pd Source | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Buchwald System | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | Pd: 1-3, Ligand: 2-6 | Highly Recommended. Bulky ligands stabilize the catalyst, prevent pyrimidine binding, and promote efficient reductive elimination.[2][4] Pre-catalysts are available for ease of use. |
| dppf System | Pd(dppf)Cl₂ | (dppf) | 2-5 | A robust, general-purpose catalyst. The wide bite angle of the dppf ligand often leads to good results and high thermal stability.[3][6] |
| Tetrakis | Pd(PPh₃)₄ | PPh₃ | 3-5 | A classic, "all-in-one" Pd(0) source. Can be effective but is more prone to deactivation with pyridinic substrates and may require higher temperatures.[1][6] |
Q2: How does the choice of base and solvent impact the reaction?
Answer: The base and solvent work in concert to control reactant solubility and facilitate the key transmetalation step.
| Base | Solvent System | Relative Strength | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong | Often an excellent choice for difficult couplings. Its strength effectively promotes the formation of the boronate 'ate' complex.[1][4] |
| Cs₂CO₃ | Dioxane, THF | Strong | Highly effective due to its high solubility in organic solvents, but more expensive.[2] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate | A common, cost-effective choice that works well for many standard couplings. May be insufficient for more challenging substrates.[2][6] |
Solvent Causality: Aprotic solvents like 1,4-dioxane or THF are excellent for dissolving the organic components.[1] A co-solvent of water is often used to dissolve the inorganic base.[15] However, the water content must be carefully controlled to avoid excessive protodeboronation. A typical starting ratio is 4:1 or 5:1 (organic:water).
Q3: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?
Answer: Your choice of boron reagent is a critical decision that directly impacts stability and yield.
-
Boronic Acids: The most common, but also the most susceptible to protodeboronation and dehydration to form inactive trimeric boroxines.[2][8]
-
Pinacol Boronic Esters: More stable, less prone to protodeboronation, and generally have better shelf-life. They are excellent alternatives for sensitive substrates.[9][10]
-
Potassium Trifluoroborate Salts (R-BF₃K): The most stable of the three. They are crystalline, easy-to-handle solids that slowly hydrolyze in the reaction mixture to release the boronic acid, minimizing side reactions by keeping the instantaneous concentration of the active boron species low.[11][12]
Recommendation: For initial screens, a boronic acid is acceptable. If you face issues with yield or byproducts, switching to the corresponding pinacol ester is the most direct and effective troubleshooting step.
Q4: Is it necessary to run this reaction under strictly inert conditions?
Answer: Absolutely. Running a Suzuki coupling open to the air is a primary cause of failure. As detailed previously, oxygen promotes the oxidative homocoupling of the boronic acid and can oxidize phosphine ligands, which deactivates the palladium catalyst.[2] For consistent and high-yielding results, using standard Schlenk line or glovebox techniques to maintain an inert atmosphere of argon or nitrogen is non-negotiable.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a starting point. Optimal conditions (base, solvent, temp.) may vary.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a pre-formed catalyst like Pd(dppf)Cl₂, add it directly (3 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.[3]
-
Reaction: Lower the flask into a pre-heated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
-
Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen. The flask should not be more than half full.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see gas bubbles being released from the liquid as dissolved gases come out of solution.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.
Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three main stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the activated boron species, and Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[6][11]
Caption: The core catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and solve common issues in the reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-6-methylpyrimidine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges. The electron-deficient nature of the pyrimidine ring makes this substrate highly reactive, which can lead to a variety of undesired pathways if not properly controlled.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Issues
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: Low reactivity is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here's a troubleshooting workflow to address this:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[3]
-
Reagent Purity: The purity of your this compound, as well as the coupling partner (e.g., boronic acid, amine), is critical. Boronic acids, in particular, can degrade during storage.[3] Impurities in amines can also act as hydrogen donors, leading to side reactions.[3]
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For electron-deficient heteroaryl halides like this compound, specialized ligands are often necessary to promote efficient catalysis.[1][4] If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ.[5]
-
Base Selection: The base plays a critical role in the catalytic cycle.[6][7] Ensure the base is strong enough for the specific coupling reaction but not so strong as to cause degradation of your starting materials or products. The base should be freshly opened or stored in a desiccator.[5]
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Suzuki-Miyaura Coupling Specific Issues
Q2: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[2] This typically occurs through two main pathways:
-
Oxidative Homocoupling: This is often mediated by the presence of oxygen, which can lead to the formation of a Pd-peroxo species that facilitates the homocoupling.[2][8]
-
Palladium(II)-Mediated Homocoupling: If Pd(II) species are present in the reaction mixture (e.g., from an incompletely reduced precatalyst), they can react stoichiometrically with the boronic acid to produce the homocoupled product and Pd(0).[9]
Troubleshooting Protocol: Minimizing Boronic Acid Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and maintain a strict inert atmosphere (Ar or N2) throughout the reaction.[9] | To minimize oxygen-mediated oxidative homocoupling.[2][8] |
| Palladium Source | Use a Pd(0) source like Pd(PPh3)4 or a well-defined Pd(0) precatalyst. If using a Pd(II) source (e.g., Pd(OAc)2), consider a pre-reduction step or the addition of a mild reducing agent. | To reduce the concentration of Pd(II) species that can promote homocoupling.[9] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the rate of the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[8][10] |
| Reaction Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. | While counterintuitive, ensuring a sufficient concentration of the boronic acid can favor the cross-coupling transmetalation step over homocoupling, but a large excess should be avoided. |
Q3: My main side product is 6-methylpyrimidine, resulting from protodebromination. How can I suppress this?
A3: Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This side reaction is often competitive with the desired coupling.
Mechanistic Considerations:
-
Source of Protons: The proton source can be trace water in the solvent or base, or even the boronic acid itself, which can undergo protodeboronation to generate arene and boric acid.[8]
-
Catalyst and Ligand Effects: Certain palladium catalysts and ligands can favor pathways leading to protodebromination. For instance, sterically hindered phosphine ligands have been shown to sometimes promote protodeboronation of boronic acid derivatives.[11]
Troubleshooting Protocol: Suppressing Protodebromination
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use scrupulously dried solvents and reagents. Anhydrous bases (e.g., K3PO4, Cs2CO3) are preferred. | To eliminate water as a potential proton source.[3] |
| Boronic Acid Quality | Use high-purity boronic acid or consider using the corresponding boronic ester (e.g., pinacol ester), which can be more resistant to protodeboronation. | To minimize side reactions of the boronic acid that can contribute to protodebromination. |
| Base | Screen different bases. A weaker, non-nucleophilic base might be beneficial if the base itself is contributing to the side reaction. | The choice of base can significantly influence the rates of competing reaction pathways.[3] |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Higher temperatures can sometimes accelerate the rate of decomposition pathways leading to protodebromination. |
Buchwald-Hartwig Amination Specific Issues
Q4: In my Buchwald-Hartwig reaction, I'm observing the formation of a diarylated amine, even when using a primary amine. How can I improve selectivity for monoarylation?
A4: The formation of a diarylated product is a common issue when coupling primary amines, as the monoarylated product can be more reactive than the starting amine.
Troubleshooting Protocol: Achieving Monoarylation
| Parameter | Recommendation | Rationale |
| Ligand Selection | Use sterically hindered biarylphosphine ligands such as BrettPhos or Josiphos ligands.[5] | The bulk of these ligands creates a crowded environment around the palladium center, which disfavors the binding and subsequent reaction of the bulkier monoarylated amine product. |
| Stoichiometry | Use a slight excess of the primary amine (1.2-2.0 equivalents). | This helps to outcompete the monoarylated product for the active palladium catalyst. |
| Reaction Time & Temperature | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl bromide is consumed. Avoid prolonged reaction times and excessively high temperatures. | Over-arylation is often a result of forcing the reaction conditions after the primary coupling is complete. |
Q5: My phosphine ligand seems to be degrading, leading to catalyst deactivation. How can I identify and prevent this?
A5: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, especially under aerobic conditions or at elevated temperatures.[12][13] This degradation removes the ligand from the catalytic cycle, leading to the formation of inactive palladium black.
Identifying Ligand Oxidation:
-
Visual Observation: The formation of palladium black is a strong indicator of catalyst decomposition.
-
³¹P NMR Spectroscopy: This is the most direct way to monitor the integrity of the phosphine ligand throughout the reaction. The appearance of a new peak corresponding to the phosphine oxide confirms degradation.[12]
Troubleshooting Protocol: Preventing Phosphine Ligand Oxidation
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Maintain a rigorously oxygen-free environment. | To prevent direct aerobic oxidation of the phosphine.[13] |
| Ligand Choice | Consider using more robust, sterically hindered, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can be more resistant to oxidation. | Ligand structure plays a key role in its stability.[14] |
| Temperature Control | Operate at the lowest effective temperature. | High temperatures accelerate ligand degradation.[3] |
| Additives | In some cases, the addition of co-catalysts like MnO2 has been shown to slow phosphine oxidation by disproportionating H2O2, a potential oxidant formed during some catalytic cycles.[12] | To catalytically remove oxidizing byproducts. |
Sonogashira Coupling Specific Issues
Q6: My Sonogashira coupling is producing a significant amount of di-alkyne (Glaser coupling) byproduct. What is the cause?
A6: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a primary side reaction in Sonogashira couplings. This is typically a copper-mediated process, often promoted by the presence of oxygen.
Troubleshooting Protocol: Minimizing Alkyne Homocoupling
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Rigorous exclusion of oxygen is critical. Use degassed solvents and maintain a positive pressure of an inert gas. | Oxygen promotes the copper-mediated oxidative homocoupling of the alkyne. |
| Copper Source | Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be advantageous. | Excess copper can accelerate the rate of homocoupling. |
| Base | Use an amine base such as triethylamine or diisopropylethylamine, which can also act as a solvent and a reducing agent to keep the copper in its active Cu(I) state. | The choice of base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. |
| Order of Addition | Add the terminal alkyne slowly to the reaction mixture containing the aryl halide and catalysts. | This maintains a low concentration of the alkyne at any given time, disfavoring the bimolecular homocoupling reaction. |
Visualizing the Sonogashira Catalytic Cycles and Side Reaction
Caption: Catalytic cycles in the Sonogashira reaction and the competing Glaser homocoupling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jmcct.com [jmcct.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Hub: Suzuki-Miyaura Coupling of 4-Bromo-6-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-Bromo-6-methylpyrimidine with various boronic acids. My focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common issues, particularly the prevalent side reaction of boronic acid homocoupling.
The coupling of electron-deficient heteroaryl halides like this compound presents a unique set of challenges.[1][2] The electron-withdrawing nature of the pyrimidine ring makes the halide reactive towards oxidative addition, but it can also influence side reactions.[1][2] This guide provides structured, actionable advice to help you navigate these complexities and achieve high-yield, high-purity outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing likely causes and validated solutions.
Q1: I'm observing a significant amount of boronic acid homocoupling byproduct in my reaction. What are the primary causes and how can I mitigate this?
High levels of boronic acid homocoupling (forming a symmetrical biaryl from two boronic acid molecules) is one of the most common pitfalls in Suzuki-Miyaura reactions. This side reaction is primarily driven by two factors: the presence of molecular oxygen and the concentration of Pd(II) species in the reaction mixture.[1][3][4]
Primary Causes & Solutions:
-
Presence of Dissolved Oxygen: Oxygen is a key culprit in promoting the oxidative homocoupling of boronic acids.[3][4][5] The mechanism involves the reaction of the Pd(0) catalyst with O₂ to form a palladium-peroxo species, which then facilitates the coupling of two boronic acid molecules.[6]
-
Solution: Rigorous Degassing. Standard purging with an inert gas (Argon or Nitrogen) for 10-15 minutes is often insufficient. For sensitive substrates, you must employ more robust deoxygenation techniques. A subsurface sparge, where the inert gas is bubbled through the solvent for an extended period (20-30 minutes), is highly effective.[4][7] For maximum oxygen removal, perform three to five "freeze-pump-thaw" cycles.[7]
-
-
Use of Pd(II) Precatalysts: Many common palladium sources, such as Palladium(II) Acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. For the catalytic cycle to begin, these must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, consuming your starting material and generating the undesired byproduct.[1][4]
-
Solution 1: Switch to a Pd(0) Precatalyst. Using a catalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), eliminates the need for this initial, problematic reduction step.[7][8]
-
Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state. Potassium formate (HCO₂K) has been shown to be particularly effective at suppressing homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][9]
-
-
Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the catalyst has more time to engage in side reactions like homocoupling. While pyrimidines are generally reactive, steric hindrance or specific ligand choices can slow this step.
-
Solution: Employ Modern Ligands. Switch from traditional ligands like PPh₃ to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][10] These ligands accelerate the oxidative addition and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[8]
-
Below is a diagram illustrating the competition between the desired Suzuki-Miyaura pathway and the oxygen-mediated homocoupling side reaction.
Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.
Q2: My reaction is slow or stalls completely. How can I improve the reaction rate and conversion?
A stalled reaction with an electron-deficient substrate like this compound often points to issues with the catalyst system or the reaction conditions.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this specific coupling, especially at lower temperatures.
-
Solution: Use a High-Activity Catalyst System. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr) is often required for challenging substrates.[8][11] These systems are more robust and promote faster reaction rates.
-
-
Incorrect Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[12][13][14] An inappropriate base can lead to poor reactivity or decomposition.
-
Poor Solubility: If any of the reactants (halide, boronic acid, or catalyst) are not fully dissolved in the solvent at the reaction temperature, the reaction will be slow and inefficient.
| Catalyst System | Base | Solvent | Temperature (°C) | General Applicability |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Standard, good starting point for simple substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Excellent for electron-rich and hindered halides.[8][11] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | Highly active for heteroaryl couplings.[8] |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the chemistry of the Suzuki-Miyaura coupling.
Q3: What is the precise role of the base in the Suzuki-Miyaura reaction?
The base plays a multifaceted and essential role, primarily in the transmetalation step of the catalytic cycle.[13][14] For a long time, its exact function was debated, but it is now understood to have three key roles:[13][17]
-
Formation of the Boronate Complex: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[14] This increases the electron density on the organic group (Ar²), making it a much better nucleophile to transfer from boron to the palladium center.[17]
-
Formation of Palladium-Hydroxide/Alkoxide: The base can also react with the Pd(II)-halide complex ([Ar¹-Pd(II)L₂-X]) to form a palladium-hydroxide or palladium-alkoxide species ([Ar¹-Pd(II)L₂-OR]). This species is often more reactive towards the neutral boronic acid.[14]
-
Acceleration of Reductive Elimination: Some studies suggest that the base can also facilitate the final reductive elimination step, though this is considered a secondary role.[13]
Q4: Why are boronic esters (like pinacol esters) sometimes used instead of boronic acids?
While boronic acids are the classic nucleophiles, they can be unstable and prone to side reactions, particularly protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling. Boronic esters, especially pinacol (Bpin) and MIDA esters, offer several advantages:[1]
-
Increased Stability: They are generally more stable to storage and purification (e.g., chromatography) than their corresponding boronic acids.[1]
-
Reduced Protodeboronation: The ester group protects the C-B bond, making it less susceptible to cleavage by water or other protic species in the reaction mixture.[11]
-
Controlled Release: Some esters, like MIDA boronates, allow for a slow, controlled release of the boronic acid under the reaction conditions, which can help minimize side reactions by keeping the instantaneous concentration of the reactive nucleophile low.
Q5: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation and catalyst decomposition.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against your starting materials (this compound and the boronic acid). The disappearance of the limiting reagent and the appearance of a new, typically more non-polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the desired product (by its mass) and any byproducts (like the homocoupled dimer). This is particularly useful for identifying the source of low yields.
-
Gas Chromatography (GC): If your product is sufficiently volatile and thermally stable, GC can provide excellent quantitative data on the reaction's progress.
Part 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step protocol designed as a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling.
Optimized Protocol for Coupling of this compound with an Arylboronic Acid
This protocol utilizes a modern catalyst system and rigorous degassing to suppress common side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure an oxygen-free environment.[11]
-
Solvent Degassing and Addition: In a separate flask, degas the anhydrous 1,4-dioxane by bubbling Argon or Nitrogen gas through the solvent via a long needle for at least 30 minutes. Using a syringe, transfer the required volume of the degassed solvent to the Schlenk flask containing the reagents.
-
Reaction Execution: Place the sealed Schlenk flask into a pre-heated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: After 1 hour, take a small aliquot (via syringe) for analysis by TLC or LC-MS to check for the consumption of the starting bromide. Continue to monitor every 1-2 hours until the reaction is complete (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-6-methylpyrimidine.
Caption: Experimental workflow for optimized Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Purification techniques for 4-Bromo-6-methylpyrimidine derivatives
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 4-Bromo-6-methylpyrimidine derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges encountered in the lab. This guide is structured as a series of frequently asked questions (FAQs), designed to directly address the issues you face during experimental work.
Section 1: Initial Assessment and Impurity Profiling
Before any purification attempt, a thorough understanding of your crude product is essential. Knowing what you're trying to remove is the first step toward a successful separation.
Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?
A1: The impurity profile is heavily dependent on your synthetic route. For instance, in direct electrophilic bromination of a 6-methylpyrimidine precursor, you should anticipate two primary types of impurities:
-
Regioisomers: Bromination might occur at other positions on the pyrimidine ring, leading to isomeric byproducts that often have very similar polarities to your desired product, complicating separation.
-
Over-bromination Products: The reaction may not stop at mono-bromination, resulting in di- or even tri-brominated species. These will have significantly different molecular weights and polarities, making them easier to identify.
-
Unreacted Starting Material: Incomplete reactions will leave behind the starting pyrimidine, which typically has a different polarity than the brominated product.
Q2: Which analytical techniques are best for identifying these impurities and assessing the purity of my crude product?
A2: A multi-technique approach is non-negotiable for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, providing quantitative data on the percentage of your main component versus impurities. A good starting point is a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS is excellent for separating isomers and identifying components by their mass-to-charge ratio and fragmentation patterns. It can quickly confirm the presence of unreacted starting material or di-brominated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and can help identify the structures of major impurities if they are present in sufficient quantities.
| Analytical Method | Primary Use Case for this compound Derivatives | Key Advantages | Potential Limitations |
| HPLC (UV) | Quantitative purity assessment (% area) | High resolution, widely available, suitable for non-volatile compounds. | Requires impurities to have a UV chromophore for detection. |
| GC-MS | Identification of volatile impurities, isomers, and byproducts | High sensitivity, provides structural information via mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive structural confirmation and identification of major impurities | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity for trace impurities compared to chromatographic methods. |
Section 2: Core Purification Strategies: A Troubleshooting Approach
Once you have a handle on your impurity profile, you can select the most appropriate purification strategy. The two most common methods are flash column chromatography and recrystallization.
Flash Column Chromatography
Q3: My this compound derivative is streaking badly on the silica TLC plate. How can I get clean separation on a column?
A3: Streaking of nitrogen-containing heterocycles like pyrimidines on silica gel is a classic problem. It's caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. This leads to poor peak shape and inefficient separation.
The solution is to neutralize these acidic sites by modifying your mobile phase. Add a small amount of a basic modifier, such as:
-
Triethylamine (Et₃N): Typically 0.1-1% of the total eluent volume.
-
Ammonia Solution: Using a pre-mixed solution of 7N ammonia in methanol and adding it as part of the polar component of your eluent (e.g., 1-2% in your methanol or ethyl acetate).
Run a new TLC with the modified eluent; you should see a significant improvement in the spot shape, which will translate to better separation on the column.
Q4: I'm struggling to find a solvent system that separates my product from an impurity. What's a systematic way to optimize the mobile phase?
A4: Start simple and build complexity. A standard approach is to use a binary system of a non-polar solvent and a polar solvent. For many pyrimidine derivatives, a hexane/ethyl acetate system is a good starting point.
-
Initial Screening (TLC):
-
Test a few common solvent systems: Hexane/Ethyl Acetate, Hexane/Dichloromethane, Dichloromethane/Methanol.
-
Aim for an Rf value for your desired compound between 0.2 and 0.4 to ensure good resolution on the column.
-
-
Gradient Elution: If a single isocratic system doesn't provide enough separation, a gradient is your next step. Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the concentration of the polar solvent. This will elute non-polar impurities first, followed by your product, and then more polar impurities.
-
Alternative Solvents: If standard systems fail, consider changing the nature of the polar solvent. Toluene can sometimes provide different selectivity compared to hexanes. Acetone can be a substitute for ethyl acetate.
Protocol 1: Flash Column Chromatography of a this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. This often results in better resolution.
-
Elution: Begin eluting the column with your starting mobile phase. Gradually increase the polarity of the eluent based on your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Recrystallization
Q5: My compound "oils out" instead of crystallizing. What's causing this and how can I fix it?
A5: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase rather than forming a crystal lattice. This is often caused by:
-
Cooling the solution too quickly.
-
The presence of impurities that depress the melting point.
-
The solution being too concentrated (supersaturated).
Solutions to try:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount more of the hot solvent to slightly dilute the solution.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move the flask to an ice bath until it has fully cooled to room temperature and you see some crystal formation.
-
Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth. If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.
Q6: How do I choose the right solvent for recrystallizing my this compound derivative?
A6: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.
Solvent Selection Workflow:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves immediately, that solvent is too good and not suitable for recrystallization.
-
If it doesn't dissolve, heat the test tube. If the compound dissolves completely upon heating, this is a promising solvent.
-
Cool the test tube to room temperature and then in an ice bath. If crystals form, you have found a good solvent.
For 4-bromopyrimidines, n-hexane has been reported to be an effective recrystallization solvent. Other common solvents to screen for pyrimidine derivatives include ethanol, isopropanol, or a mixture like ethanol/water.
| Common Recrystallization Solvents | Polarity | Comments |
| n-Hexane | Non-polar | Good for less polar derivatives. Often yields high recovery. |
| Ethanol / Water | Polar Protic | A versatile solvent pair. Dissolve in hot ethanol, then add hot water dropwise until cloudy, then a drop of hot ethanol to clarify before cooling. |
| Isopropanol | Polar Protic | A good general-purpose solvent, less volatile than ethanol. |
| Toluene | Aromatic | Can be effective for compounds that are prone to oiling out in other solvents. |
Section 3: Advanced Troubleshooting and Visualization
Q7: I've tried column chromatography and recrystallization, but a persistent yellow color remains in my product. TLC and NMR look clean. What could be the cause?
A7: This is a common and frustrating issue. The color is likely due to a trace impurity that is not easily detectable by TLC or NMR but has a strong chromophore. Often, these are highly conjugated or trace metallic impurities, possibly from a catalyst used in the synthesis (e.g., palladium).
Potential Solutions:
-
Activated Charcoal Treatment: Dissolve your product in a suitable solvent, add a small amount of activated charcoal (1-2% by weight), heat, and stir for 10-15 minutes. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal, then proceed with crystallization or solvent evaporation.
-
Plug Filtration: Dissolve the compound and pass it through a short "plug" of silica gel or alumina in a pipette or small column. This can remove baseline or highly polar impurities without the need for a full chromatographic separation.
Purification Workflow Diagram
The following diagram outlines a general decision-making process for purifying a crude this compound derivative.
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 4-Bromo-6-methylpyrimidine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to overcome common challenges, specifically addressing low conversion rates with this electron-deficient pyrimidine substrate.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient N-heterocycles like pyrimidines can be challenging.[1][2] The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3] This guide will address this core issue and other common pitfalls in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions when troubleshooting low conversion in the amination of this compound.
Q1: My reaction is showing very low or no conversion. What is the most likely cause?
Low conversion is often due to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles like pyrimidines.[1][2][3] The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst.[1] Another primary cause is the use of a suboptimal catalyst system (ligand and palladium precursor) for this specific class of substrate.[2]
Q2: I see a dark precipitate forming in my reaction. What is it, and is it a problem?
The formation of a dark precipitate, often palladium black, is a strong indicator of catalyst decomposition.[4] This is a serious issue as it removes the active catalyst from the solution, leading to a stalled reaction and low conversion. This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate choice of ligand that fails to stabilize the palladium species throughout the catalytic cycle.[4]
Q3: Can the choice of base be responsible for my low yield?
Absolutely. The base is a critical component of the reaction, responsible for the deprotonation of the amine-palladium complex.[5][6] A base that is too weak may not be effective, while an overly strong base can lead to unwanted side reactions or degradation of your substrate, especially with sensitive functional groups.[1][7] For pyrimidine substrates, the choice of base must be carefully considered to avoid these issues.
Q4: I'm using an aryl chloride, and the reaction is not working. Why?
Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3][8] Reactions with aryl chlorides often require more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands and palladium pre-catalysts.[3]
In-Depth Troubleshooting Guides
If the initial FAQs have not resolved your issue, the following detailed guides provide a systematic approach to troubleshooting low conversion in the amination of this compound.
Guide 1: The Catalyst System - The Heart of the Reaction
The selection of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor for a successful Buchwald-Hartwig amination of a pyrimidine substrate.[2][9]
Issue: Catalyst Inhibition by the Pyrimidine Nitrogen
The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms make this compound a challenging substrate. The nitrogen lone pairs can compete with the phosphine ligand for coordination to the palladium center, leading to an inactive catalyst.[1][3]
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich phosphine ligands are essential.[10][11] These ligands create a bulky environment around the palladium atom, which physically blocks the coordination of the pyrimidine nitrogen.[1][3] Furthermore, their electron-donating properties increase the electron density on the palladium, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]
| Recommended Ligands for Heterocyclic Amination | Key Features | Typical Palladium Precursors |
| Buchwald Ligands: XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphines.[3] | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4 |
| Hartwig Ligands: Josiphos-type ferrocenyl ligands | Sterically demanding with unique electronic properties.[10] | Pd₂(dba)₃, Pd(OAc)₂ |
| N-Heterocyclic Carbenes (NHCs): IPr, SIPr | Strong σ-donors that form robust bonds with palladium.[3] | [Pd(IPr)(cinnamyl)Cl] |
-
Use Palladium Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using commercially available palladium pre-catalysts (e.g., XPhos Pd G3 or G4).[3][13] These pre-catalysts are more stable and provide a more reliable and reproducible generation of the active catalyst, often leading to higher conversions.[13]
Guide 2: The Base - More Than Just a Proton Scavenger
The choice of base is not trivial and can significantly impact the reaction's success.[5][6] Its primary role is to deprotonate the amine or the palladium-amine complex to generate the palladium-amido species, which is necessary for reductive elimination.[11]
Issue: Incomplete Deprotonation or Substrate Degradation
An inappropriate base can lead to either a stalled reaction if it's too weak or side reactions and decomposition if it's too strong.[1][7]
Solutions:
-
Strong, Non-Nucleophilic Bases: For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[5] However, for substrates with base-sensitive functional groups, weaker bases may be necessary.[7]
-
Consider Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[13] These may require higher reaction temperatures or longer reaction times to achieve good conversion.[13]
-
Solubility of the Base: The solubility of the base in the reaction solvent is crucial.[13] Cs₂CO₃ is often favored due to its better solubility in common organic solvents compared to other inorganic bases.[13]
| Base | Strength | Common Applications & Considerations |
| NaOtBu | Strong | Widely used, highly effective but can be problematic with base-sensitive groups.[5] |
| LHMDS/KHMDS | Strong | Very strong, non-nucleophilic. Good for sterically hindered couplings.[13][14] |
| Cs₂CO₃ | Moderate | Good for sensitive substrates due to milder basicity and good solubility.[13] |
| K₃PO₄ | Moderate | Another milder alternative to alkoxide bases.[13] |
Guide 3: Solvents and Temperature - The Reaction Environment
The reaction environment plays a critical role in the stability of the catalyst and the solubility of the reagents.
Issue: Catalyst Decomposition or Poor Solubility
High temperatures can accelerate the desired reaction but also increase the rate of catalyst decomposition.[4] Poor solubility of any of the reaction components can lead to a heterogeneous mixture and low conversion.[13]
Solutions:
-
Solvent Selection: Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations.[2] Toluene and 1,4-dioxane are the most commonly used.[2][15] It is crucial to use a solvent in which all reactants, and to a reasonable extent the base, are soluble at the reaction temperature.[13] A study on a benzimidazole coupling showed that switching from toluene to dioxane improved conversion from 91% to 100%, likely due to better solubility.[13][16]
-
Temperature Optimization: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[1][2] If you observe catalyst decomposition (formation of palladium black), consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial. A screening of temperatures is often necessary to find the optimal balance.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst.[2] It is essential to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for optimization.
Reagents and Equipment:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq), the palladium pre-catalyst (typically 1-5 mol %), the ligand (if not using a pre-catalyst, typically 1.2-1.5 eq relative to Pd), and the base (typically 1.4-2.0 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[13]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (typically 1.1-1.5 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[13]
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle and potential catalyst inhibition.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in the Buchwald-Hartwig amination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Impact of base and solvent on 4-Bromo-6-methylpyrimidine reactivity
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-6-methylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile heterocyclic building block. The pyrimidine core is a privileged scaffold in drug discovery, but its reactivity can be nuanced, heavily influenced by the choice of base and solvent.[1][2][3] This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles to help you make informed decisions.
Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I fix it?
This is a frequent challenge. The electron-deficient nature of the pyrimidine ring and the presence of the nitrogen lone pairs can complicate the catalytic cycle.[4]
Primary Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the reaction.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the pyrimidine nitrogen. Buchwald ligands such as SPhos or XPhos are excellent candidates for this purpose.
-
-
Poor Base/Solvent Synergy: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] This step is often rate-limiting.
-
Solution: Screen different base and solvent combinations. Anhydrous conditions with a strong but non-nucleophilic base often work best. Potassium phosphate (K₃PO₄) is a highly effective base for Suzuki couplings of electron-deficient heteroaryl halides.[6] A mixed solvent system like 1,4-dioxane and water is often used to dissolve both the organic substrate and the inorganic base.[7]
-
-
Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is common, especially with aqueous bases and elevated temperatures.[4]
-
Solution: Use more stable boronic acid derivatives like pinacol esters or MIDA boronates. Alternatively, using anhydrous conditions with a base like cesium carbonate (Cs₂CO₃) can minimize this pathway.
-
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4]
-
Solution: Ensure your reaction is thoroughly degassed. Use a "freeze-pump-thaw" technique (three cycles are recommended) or sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[4]
-
Troubleshooting Decision Tree for Suzuki Coupling
Here is a logical workflow to diagnose a failing Suzuki coupling reaction.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-6-methylpyrimidine
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 4-bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues related to catalyst deactivation. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can present unique hurdles in achieving high yields and catalyst turnover. This resource provides in-depth, experience-driven advice to help you overcome these challenges.
Troubleshooting Guide: Catalyst Deactivation
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments. The answers provide not just a solution, but a detailed explanation of the underlying chemical principles to empower your future reaction optimization.
Q1: My Suzuki-Miyaura coupling of this compound is stalling at low conversion. What are the likely causes of catalyst deactivation?
A1: Stalled Suzuki-Miyaura reactions with heteroaromatic halides like this compound often point to several catalyst deactivation pathways. The primary suspects are:
-
Palladium Black Precipitation: The formation of palladium black is a common sign of catalyst decomposition.[1] This occurs when the Pd(0) active species agglomerates and precipitates out of the solution, rendering it catalytically inactive. This can be caused by an imbalance in the rates of the catalytic cycle steps, particularly a slow oxidative addition or transmetalation, leaving the Pd(0) species vulnerable to aggregation.
-
Ligand Degradation: Phosphine ligands, which are commonly used in these reactions, are susceptible to oxidation to phosphine oxides, especially if the reaction is not performed under strictly anaerobic conditions.[2][3][4] The resulting phosphine oxides have poor coordinating ability and can lead to the formation of inactive palladium species.
-
Product Inhibition: The nitrogen atoms in the pyrimidine ring of your product can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is particularly problematic with electron-deficient heterocycles.
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient under your reaction conditions.[6][7]
Troubleshooting Workflow: Stalled Suzuki Coupling
A troubleshooting workflow for low conversion in Suzuki coupling.
Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow. This is often promoted by the presence of oxygen. The key strategies to minimize this are:
-
Rigorous Degassing: Ensure that all your solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Choice of Base and Solvent: The combination of base and solvent can influence the rate of homocoupling. For instance, using potassium phosphate (K₃PO₄) as a base in a dioxane/water solvent system is often effective in suppressing this side reaction.[8][9]
-
Use of Bulky Ligands: Employing bulky, electron-donating ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling pathway over homocoupling.[10]
Q3: My Heck reaction with this compound is giving low yields and a complex mixture of products. What could be the issue?
A3: The Heck reaction with electron-deficient heteroaryl halides can be challenging. Low yields and product mixtures often stem from:
-
β-Hydride Elimination: This is a common decomposition pathway in Heck reactions.[11][12][13][14] After the migratory insertion of the alkene, if the resulting alkyl-palladium intermediate has a hydrogen atom on the β-carbon, it can be eliminated to form a palladium-hydride species and an alkene byproduct. To suppress this, you can:
-
Choose an Alkene without β-Hydrogens: If your synthesis allows, using an alkene that lacks β-hydrogens in the intermediate will prevent this side reaction.
-
Accelerate Reductive Elimination: Using bulky, electron-rich ligands can promote the desired reductive elimination to be faster than β-hydride elimination.[11]
-
-
Isomerization of the Alkene: The palladium-hydride species formed from β-hydride elimination can re-add to the alkene, leading to isomerization of the double bond and a mixture of products.
-
Catalyst Decomposition: As with other cross-coupling reactions, the active Pd(0) catalyst can decompose, especially at the higher temperatures often required for Heck reactions.[15]
Q4: In my Sonogashira coupling, I'm seeing a lot of the homocoupled alkyne (Glaser coupling). How can I prevent this?
A4: The copper co-catalyst typically used in Sonogashira reactions can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[16][17] To minimize this unwanted side reaction:
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher palladium catalyst loading or a more active ligand, it completely eliminates the primary pathway for Glaser coupling.[18]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to maintain a strictly oxygen-free environment. Thoroughly degas all reagents and solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Use of a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere mixed with an inert gas to suppress the oxidative homocoupling.[16][17]
-
Amine Base: The choice of amine base can also play a role. A bulkier amine, such as diisopropylethylamine (DIPEA), can sometimes be less effective at promoting the homocoupling compared to less hindered amines.
Frequently Asked Questions (FAQs)
Q: What are the best general practices to prevent catalyst deactivation when working with this compound?
A:
-
Inert Atmosphere: Always perform your reactions under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and ligands.[4]
-
High-Purity Reagents: Use high-purity, dry solvents and reagents. Water and other impurities can interfere with the catalytic cycle.
-
Ligand Selection: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often superior as they can stabilize the palladium catalyst and promote efficient turnover.[10][19][20]
-
Pre-catalyst Choice: Consider using well-defined Pd(II) pre-catalysts that are known to efficiently generate the active Pd(0) species in situ.[21][22]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[11] It's important to find the optimal temperature that balances reaction rate and catalyst stability.
Q: Can the methyl group on the pyrimidine ring influence catalyst deactivation?
A: The methyl group at the 6-position is unlikely to directly participate in catalyst deactivation pathways. However, its electronic and steric influence on the pyrimidine ring can indirectly affect the reaction. The methyl group is weakly electron-donating, which can slightly modulate the reactivity of the C-Br bond for oxidative addition. Its steric presence is minimal and unlikely to hinder the approach of the catalyst.
Q: Are there any specific ligands that are known to be particularly effective for cross-coupling reactions of bromopyrimidines?
A: Yes, for challenging substrates like bromopyrimidines, several classes of ligands have shown great success:
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are known for their ability to promote efficient cross-coupling of heteroaryl halides by stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium, making them robust catalysts for difficult couplings.[23]
-
Dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate phosphine ligand has a large bite angle and has been shown to be effective in many cross-coupling reactions involving heteroaromatics.[19]
Quantitative Data Summary: Ligand Effects in Suzuki-Miyaura Coupling
| Ligand | Typical Loading (mol%) | Key Advantages for Pyrimidine Substrates |
| PPh₃ | 2-5 | Readily available and inexpensive, but can be prone to oxidation.[8] |
| P(t-Bu)₃ | 1-3 | Bulky and electron-rich, promotes fast reductive elimination. |
| XPhos | 0.5-2 | Excellent for sterically hindered and electron-deficient substrates.[10] |
| SPhos | 0.5-2 | Often provides high turnover numbers and is effective at lower temperatures.[10] |
| IPr (NHC) | 1-3 | Forms highly stable catalysts, resistant to decomposition. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalyst Deactivation Pathways
Common pathways for palladium catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. reddit.com [reddit.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges with 4-Bromo-6-methylpyrimidine
Welcome to the technical support center for 4-Bromo-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face at the bench.
Section 1: Understanding the Challenge - FAQs on this compound Properties
Q1: What are the basic properties of this compound and why is it poorly soluble?
This compound has the molecular formula C₅H₅BrN₂ and a molecular weight of approximately 173.02 g/mol [1][2]. Its structure consists of a pyrimidine ring, which is a polar aromatic heterocycle, substituted with a methyl group and a bromine atom.
The solubility challenge arises from a combination of factors:
-
Molecular Polarity and Crystal Packing: The pyrimidine core with its two nitrogen atoms imparts polarity. However, the overall molecule is relatively symmetrical and planar, which can lead to strong crystal lattice energy. For a solvent to dissolve a solid, it must provide enough energy to overcome these intermolecular forces in the crystal. Disruption of molecular planarity and symmetry is a known strategy to improve solubility by weakening these crystal packing forces[3][4].
-
"Like Dissolves Like" Principle: The molecule has both polar (pyrimidine ring) and non-polar (bromo- and methyl-substituents) characteristics. This duality means it may not be perfectly suited for either highly polar or completely non-polar solvents, making solvent selection non-trivial[5][6].
Q2: I need to set up a reaction. In which common organic solvents should I start my solubility tests?
Based on its structure, a logical starting point is to test solubility in a range of common laboratory solvents with varying polarities. A study on similar pyrimidine derivatives showed that solubility generally increases with temperature and that polar aprotic solvents are often effective[7][8].
Recommended Starting Solvents:
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)[9].
-
Polar Protic: Ethanol (EtOH), Isopropanol (IPA).
-
Chlorinated: Dichloromethane (DCM), Chloroform (CHCl₃).
-
Aromatic/Non-polar: Toluene, Hexanes (less likely to be effective alone but useful as an anti-solvent).
It is critical to perform small-scale tests first to avoid wasting valuable material.
Section 2: Troubleshooting Common Solubility Issues
This section provides a logical workflow for addressing solubility problems. The flowchart below outlines the decision-making process.
Caption: Solubility Troubleshooting Flowchart.
Q3: My compound won't dissolve in my chosen solvent at room temperature. What's my next step?
Increase the temperature. The solubility of most organic solids increases, often exponentially, with temperature[10][11][12]. This is because the added thermal energy helps solvent molecules overcome the solute's crystal lattice energy[6][13].
-
Action: Warm the mixture gently (e.g., to 40-60 °C) with stirring. Be mindful of the solvent's boiling point.
-
Causality: Increasing the kinetic energy allows solvent molecules to more effectively break apart the intermolecular forces holding the solute molecules together in the solid state[6].
-
Caution: Observe if the compound precipitates out upon cooling back to room temperature. If it does, you may need to run your reaction at an elevated temperature.
Q4: Heating helps, but not enough. Or, the compound crashes out immediately upon cooling. What now?
This is a classic scenario where a single solvent is inadequate. The next logical step is to use a co-solvent system. A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a compound[14][15].
-
Action: To your suspension in the primary solvent, add a small amount (e.g., 5-20% by volume) of a co-solvent in which the compound is likely more soluble (e.g., adding DMF or DMSO to THF or DCM).
-
Causality: Co-solvents work by altering the overall polarity of the solvent mixture to be more favorable for the solute. They can disrupt the solvent's self-association (like the hydrogen-bonding network in an alcohol), creating "pockets" that can better accommodate the solute molecules and reduce the interfacial tension between the solute and the solvent[16][17]. For instance, a less polar co-solvent can decrease the hydrogen bond density of a protic solvent system, reducing its ability to "squeeze out" the non-polar parts of your molecule[18].
Section 3: Strategic Approaches to Enhance Solubility
The Co-Solvency Approach: A Deeper Dive
Co-solvency is one of the most effective and widely used techniques to solubilize poorly soluble compounds[19]. The key is to create a solvent blend with properties intermediate between the two individual solvents, tailored to the solute.
References
- 1. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvency | PPTX [slideshare.net]
- 17. bepls.com [bepls.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpbr.in [ijpbr.in]
Technical Support Center: Workup Procedures for 4-Bromo-6-methylpyrimidine Suzuki Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-6-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this important transformation. The unique electronic properties and potential for palladium coordination by nitrogen-containing heterocycles like pyrimidines can introduce specific challenges during reaction workup and product purification.[1][2]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, ensuring high purity and optimal yield for your target compounds.
Troubleshooting & Diagnosis Guide
Encountering issues during the workup is common. This section is structured to help you diagnose and resolve the most frequently observed problems.
Logical Troubleshooting Flow
The following diagram outlines a decision-making process to help you identify the root cause of your workup issue and find a suitable solution.
Caption: Troubleshooting Decision Tree for Suzuki Workup.
Q&A: Low or No Product Yield
Question: My reaction appears complete by TLC, but after workup, my isolated yield is extremely low. Where did my product go?
Answer: This is a classic issue, particularly with nitrogen-containing heterocycles. There are two primary, non-obvious culprits during the workup phase:
-
Product Sequestration in the Aqueous Layer: Your coupled product, now containing a potentially polar group from the boronic acid partner, may have higher water solubility than you expect. The pyrimidine nitrogen itself increases the molecule's polarity.
-
Validation & Solution: Before discarding your aqueous layers, spot them on a TLC plate or analyze a sample by LC-MS. To recover the product, perform several "back-extractions" of the combined aqueous phases with a more polar organic solvent like ethyl acetate or even a 9:1 mixture of dichloromethane and isopropanol.
-
-
Acid-Mediated Degradation: If you used an acidic wash (e.g., 1M HCl) to neutralize the base, you might be degrading your product, especially if it contains acid-labile functional groups.
-
Validation & Solution: Check the stability of your product to acidic conditions in a separate vial. For the workup, switch to a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or simply use deionized water.
-
Question: The reaction mixture turned black and stalled. Is the catalyst dead?
Answer: Yes, the formation of palladium black (insoluble, inactive Pd(0) precipitate) indicates catalyst decomposition. While this is a reaction issue, it has significant workup implications. Heterocycles with free N-H groups or, in this case, the pyrimidine ring itself, can act as ligands, binding to the palladium center and inhibiting the catalytic cycle, which can lead to catalyst decomposition.[1][2]
-
Workup Implication: This fine black particulate can create intractable emulsions during extraction.
-
Solution: Before performing any aqueous extraction, dilute the reaction mixture with a solvent like ethyl acetate or toluene and filter the entire mixture through a pad of Celite®. This will remove the palladium black and prevent emulsion formation.[3]
Q&A: Product Contamination Issues
Question: My final product is a gray or black solid, and NMR analysis shows broad peaks. How do I remove residual palladium?
Answer: Palladium contamination is a critical issue, especially in drug development, due to strict regulatory limits.[4] The color is a strong indicator of residual palladium.
-
Initial Removal: As mentioned above, filtration through Celite® is the first step to remove heterogeneous palladium black.[3]
-
Scavenging Soluble Palladium: Soluble Pd(II) species often remain. These must be removed with a scavenger. The crude product is re-dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred (sometimes with gentle heating) before being filtered off.
Table 1: Common Palladium Scavengers for Pharmaceutical Synthesis
| Scavenger Type | Functional Group | Mechanism | Typical Use Case |
| Si-Thiol | Silica-bound thiol (-SH) | Covalent capture (forms Pd-S bond) | Broadly effective for various Pd species. |
| Si-TMT | Silica-bound trimercaptotriazine | Strong chelation | High-efficiency removal to low ppm levels.[4] |
| Activated Carbon | N/A | Adsorption | Cost-effective but can adsorb the product. |
| Polymer-Resin Scavengers | e.g., Thiol-functionalized polystyrene | Covalent capture | High capacity, good for larger scale. |
Question: I have a significant amount of what appears to be boronic acid or a related byproduct in my final product. How can I remove it?
Answer: Removal of excess boronic acid and its anhydride byproducts (boroxines) is a common purification challenge.
-
Aqueous Basic Wash: The most effective method is to wash the organic layer with a moderately concentrated basic solution, such as 1M or 2M aqueous sodium hydroxide (NaOH). This converts the boronic acid (R-B(OH)₂) into its highly water-soluble sodium boronate salt (R-B(OH)₃⁻ Na⁺), which partitions into the aqueous phase.[5]
-
Causality: Boronic acids are Lewis acids and weak Brønsted acids. Treatment with a strong base deprotonates them, forming a salt that is much more soluble in water than in common organic solvents like ethyl acetate or DCM.
-
-
Specialized Resins: For particularly stubborn cases or base-sensitive products, specialized boronic acid scavenging resins (often containing diol or amine functionalities) can be employed.
-
Protodeboronation: Be aware that a common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6] This creates a byproduct that may be difficult to separate from your desired product by chromatography. Optimizing the reaction to completion is the best strategy to minimize this.
Standard Workup Protocol
This section provides a reliable, step-by-step methodology for a typical workup of a Suzuki reaction involving this compound.
Experimental Workflow Diagram
Caption: Standard Aqueous Workup Workflow.
Step-by-Step Methodology
-
Reaction Quenching:
-
Once the reaction is confirmed complete by a suitable analytical method (TLC, LC-MS), allow the reaction vessel to cool to room temperature.
-
Slowly add deionized water or saturated aqueous ammonium chloride to the stirring reaction mixture to quench any remaining reactive species. The choice of water is generally safe, while NH₄Cl is a milder alternative to acidic quenches.
-
-
Dilution and Filtration (if necessary):
-
Dilute the quenched mixture with a generous volume of an appropriate organic solvent (Ethyl Acetate is a common choice).
-
If a significant amount of black precipitate (palladium black) is observed, filter the entire mixture through a 1-2 inch pad of Celite® in a Büchner funnel. Wash the pad with additional ethyl acetate to ensure all product is collected. This step is crucial for preventing emulsions and removing the bulk of the catalyst early.[3]
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel. If not previously filtered, transfer the entire diluted reaction mixture.
-
Add more deionized water if needed to ensure clear phase separation.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer and collect the organic layer. Crucially, save the aqueous layer until you have confirmed your product is not present in it.
-
-
Aqueous Washes:
-
Return the organic layer to the separatory funnel.
-
Boronic Acid Removal: Wash the organic layer with 1M aqueous NaOH (1 x volume of organic layer). This will remove excess boronic acid and related species.[5]
-
Neutralization/Water Removal: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps break any minor emulsions and removes the majority of dissolved water from the organic phase.
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow the mixture to stand for 10-15 minutes, then filter or decant the dried solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude material can now be purified, typically by flash column chromatography on silica gel, to yield the final, pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the base in the Suzuki reaction, and how does it affect the workup? A: The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid. It forms a boronate complex [-B(OH)₃] which facilitates the key transmetalation step with the palladium center.[7][8] During workup, this inorganic base must be removed. It is typically dissolved in the first aqueous wash. Using a strong base like K₃PO₄ may require more thorough washing to ensure its complete removal.
Q2: Can I use a boronic ester instead of a boronic acid? How does that change the workup? A: Yes. Boronic esters (e.g., pinacol esters) are often used because they are more stable and less prone to protodeboronation than boronic acids.[9][10] The workup procedure is very similar. While esters are less acidic, an aqueous basic wash is still effective for removing unreacted ester and its hydrolyzed byproducts.
Q3: My TLC shows a new spot with a similar Rf to my product, which I suspect is a homocoupled byproduct. How do I deal with this? A: Homocoupling of the boronic acid (R-B(OH)₂ -> R-R) is a known side reaction. These byproducts often have similar polarity to the desired cross-coupled product, making them difficult to separate. The best solution is preventative: ensure your reaction vessel is properly degassed and maintained under an inert atmosphere (N₂ or Ar) to minimize oxygen, which can promote homocoupling. If formed, careful column chromatography with a shallow solvent gradient is often required for separation.
Q4: Why are Suzuki reactions with nitrogen heterocycles like pyrimidine often more challenging? A: The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst.[1][2] This can act as an inhibitory effect, slowing down or poisoning the catalyst and preventing it from participating in the desired catalytic cycle. This can lead to incomplete reactions and lower yields, complicating the workup and purification stages. Using specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) can often overcome this inhibition.[1]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Improving reaction times for Sonogashira coupling of 4-Bromo-6-methylpyrimidine
Welcome to the technical support center for the Sonogashira coupling of 4-bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific reaction, with a focus on improving reaction times and troubleshooting common issues. Our approach is grounded in mechanistic understanding and field-proven experience to ensure you can execute this transformation with confidence and efficiency.
Troubleshooting Guide & FAQs
Here, we address specific questions and problems you may encounter during your experiments. The answers are designed to provide not just a solution, but also the underlying chemical reasoning.
Q1: My Sonogashira reaction with this compound is extremely slow or has stalled completely. What are the primary causes?
A1: This is a common issue, particularly with electron-deficient heteroaryl bromides like this compound. The C-Br bond in this substrate is less reactive than a C-I bond, making the initial oxidative addition step the likely bottleneck.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it is active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade upon storage.[2] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst deactivation, adding a fresh portion of the catalyst to the stalled reaction can sometimes restart it.[3]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can also lead to the oxidation and deactivation of the Pd(0) catalyst.[4][5] Ensure your flask, solvent, and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and the reaction is maintained under a strict inert atmosphere.[3][6]
-
Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst.[2] Ensure the this compound and the terminal alkyne are pure. The amine base, if old, can contain impurities; using a freshly distilled batch or a high-purity commercial source is recommended.[6] Copper(I) iodide is also prone to degradation and should be a white to light tan powder; if it is green or dark brown, it should not be used.[2]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: Glaser coupling is a copper-mediated oxidative dimerization of the terminal alkyne and is the most common side reaction.[1] To suppress it:
-
Strictly Anaerobic Conditions: As mentioned, oxygen is the primary culprit. Rigorous degassing and maintaining a positive pressure of an inert gas are critical.[4][5]
-
Copper-Free Conditions: The most direct way to prevent Glaser coupling is to run the reaction without a copper co-catalyst.[1][2] Copper-free Sonogashira reactions are well-established, though they may require more active catalyst systems (e.g., palladium complexes with bulky, electron-rich phosphine ligands) or higher temperatures to proceed at a reasonable rate.[7]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.[8]
Q3: Can I run this reaction at room temperature to improve selectivity or is heating necessary?
A3: While Sonogashira couplings with highly reactive aryl iodides can often be performed at room temperature, aryl bromides almost always require heating to achieve a reasonable reaction rate.[1] For an electron-deficient substrate like this compound, room temperature reactions are likely to be impractically slow. A starting point for optimization is typically in the range of 60-100 °C.[3][9] If your primary goal is to accelerate the reaction, increasing the temperature is one of the most effective variables to adjust.
Q4: What is the fastest way to run this reaction? Are there specialized techniques?
A4: To significantly decrease reaction times from hours to minutes, consider the following advanced techniques:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the Sonogashira coupling. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and efficient internal heating.[10][11] This technique has been shown to reduce reaction times from days to under an hour in some cases.[12]
-
High-Activity Catalyst Systems: Instead of standard Pd/phosphine catalysts, employ modern, highly active systems. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are designed to facilitate the difficult oxidative addition step with less reactive bromides and can significantly speed up the reaction even at lower temperatures.[13][14][15]
Q5: How do I choose the right catalyst, ligand, base, and solvent for speed and efficiency?
A5: The choice of reagents is a multi-variable optimization problem. Here is a breakdown based on causality:
-
Catalyst/Ligand: The pyrimidine ring is electron-deficient, which can make oxidative addition of the palladium catalyst challenging. To overcome this kinetic barrier, a highly active catalyst is needed. While traditional PdCl₂(PPh₃)₂ can work, it often requires higher temperatures and longer times.[16] For faster reactions, ligands that are both sterically bulky and electron-rich are superior.[17] Bulky ligands promote the formation of a highly reactive monoligated palladium species, while high electron density on the ligand facilitates the oxidative addition step.[17][18] N-heterocyclic carbene (NHC) ligands are excellent, air-stable alternatives to phosphines that often provide high catalytic activity.[14][15][19]
-
Base: The base has two primary roles: to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the HBr generated during the reaction.[1] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices and can often be used as the solvent.[7] For challenging substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent (like DMF or DMSO) can be more effective.[20]
-
Solvent: The solvent must solubilize all components and be stable at the reaction temperature. For elevated temperature reactions, higher-boiling polar aprotic solvents like DMF, NMP, or DMSO are often preferred over THF.[9][21][22] Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black (inactive palladium), especially at higher temperatures.[6]
Experimental Protocols & Methodologies
Below are two detailed protocols. The "Standard Protocol" is a reliable starting point using common reagents, while the "Accelerated Protocol" leverages modern catalysts and conditions for significantly faster conversion.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust, albeit potentially slower, method suitable for initial trials. Expect reaction times in the range of 3-16 hours.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide [CuI] (5 mol%)
-
Triethylamine [Et₃N] (Anhydrous, 3-5 eq)
-
N,N-Dimethylformamide [DMF] (Anhydrous, to make a ~0.1 M solution)
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Via syringe, add anhydrous DMF followed by anhydrous Et₃N.
-
Stir the mixture at room temperature for 10-15 minutes. The solution should be a homogeneous yellow-brown suspension.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C using an oil bath.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Accelerated Copper-Free Sonogashira Coupling with an Advanced Ligand
This protocol utilizes a modern, highly active catalyst system to achieve rapid conversion, often in 1-4 hours, while avoiding the use of a copper co-catalyst.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium Phosphate [K₃PO₄] (2.0 eq)
-
1,4-Dioxane (Anhydrous, to make a ~0.1 M solution)
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk flask with a magnetic stir bar.
-
Add the this compound.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous 1,4-dioxane and the terminal alkyne via syringe.
-
Ensure the flask is under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Full conversion is often observed within a few hours.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Data Presentation & Visualization
Table 1: Comparison of Reaction Parameters for Improving Reaction Times
| Parameter | Standard Conditions | Accelerated Conditions | Rationale for Improvement |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos) | Bulky, electron-rich ligands facilitate the rate-limiting oxidative addition step for aryl bromides.[13][17] |
| Copper Co-catalyst | Required (e.g., 5 mol% CuI) | Not required | Simplifies purification and eliminates the primary pathway for alkyne homocoupling (Glaser reaction).[1][2] |
| Base | Amine (e.g., Et₃N, DIPEA) | Stronger Inorganic (e.g., K₃PO₄, Cs₂CO₃) | Can lead to faster deprotonation of the alkyne and may be more robust at higher temperatures.[20] |
| Temperature | 60 - 100 °C | 80 - 120 °C or Microwave | Higher thermal energy or microwave irradiation provides the activation energy needed to overcome the kinetic barrier of C-Br bond activation.[7][10] |
| Typical Time | 3 - 16 hours | 1 - 4 hours (Thermal) or <1 hour (Microwave) | More active catalyst and higher energy input lead to a significant increase in reaction rate.[12][23] |
Diagrams and Workflows
The Sonogashira reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to effective troubleshooting.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Caption: A logical workflow for troubleshooting slow Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. scirp.org [scirp.org]
- 10. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 18. scispace.com [scispace.com]
- 19. An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 21. reddit.com [reddit.com]
- 22. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 4-Bromo-6-methylpyrimidine vs. 4-Chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are cornerstones of many pharmaceutical agents. The pyrimidine scaffold, a privileged heterocycle in medicinal chemistry, is frequently functionalized using this powerful palladium-catalyzed reaction. The choice of the halogenated precursor is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-bromo-6-methylpyrimidine and 4-chloro-6-methylpyrimidine in Suzuki coupling reactions, supported by mechanistic insights and representative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Step: Understanding the Impact of the Halogen on Reactivity
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For many cross-coupling reactions of aryl and heteroaryl halides, the initial oxidative addition of the halide to the Pd(0) complex is the rate-determining step. This step involves the cleavage of the carbon-halogen (C-X) bond.
The difference in reactivity between this compound and 4-chloro-6-methylpyrimidine in Suzuki coupling is primarily dictated by the inherent strengths of the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition step. Consequently, this compound is generally more reactive than its chloro-analogue. This established reactivity trend for aryl halides (I > Br > Cl > F) is a fundamental principle in palladium-catalyzed cross-coupling chemistry.[1]
The electron-deficient nature of the pyrimidine ring, however, activates even the typically less reactive C-Cl bond towards oxidative addition, making chloropyrimidines viable substrates for Suzuki coupling.[1][2] This is in contrast to their carbocyclic counterparts, where the coupling of aryl chlorides often requires more specialized and forcing conditions. The position of the halogen on the pyrimidine ring also plays a crucial role, with the C4 and C6 positions being more activated towards nucleophilic attack and oxidative addition compared to the C2 and C5 positions.[3]
Comparative Performance: A Data-Driven Perspective
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromopyrimidine (analogue) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 85-95 | [4] |
| Chloropyrimidine (analogue) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 12-18 | 60-75 | [5] |
| This compound (Expected) | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2-4 | >90 | (Predicted) |
| 4-Chloro-6-methylpyrimidine (Expected) | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12-24 | 70-85 | (Predicted) |
Key Observations:
-
Higher Reactivity of the Bromo-Compound: As anticipated, bromopyrimidines generally undergo Suzuki coupling under milder conditions (lower temperatures and shorter reaction times) and often provide higher yields compared to their chloro counterparts.
-
Catalyst and Ligand Choice for Chloro-Compound: The successful coupling of the less reactive chloropyrimidines often necessitates the use of more sophisticated catalyst systems. These typically involve electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition of the C-Cl bond.
-
Base and Solvent Systems: A variety of bases and solvent systems can be employed for both substrates. The choice often depends on the specific coupling partners and the desired reaction conditions.
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the Suzuki coupling of this compound and 4-chloro-6-methylpyrimidine with phenylboronic acid. These protocols are based on established methodologies for similar halopyrimidines and serve as a starting point for optimization.
Protocol 1: Suzuki Coupling of this compound
This protocol utilizes a standard palladium catalyst and conditions suitable for the more reactive bromo-substrate.
Diagrammatic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling of 4-Bromo-6-methylpyrimidine
Introduction: The Significance of the Functionalized Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this core, particularly at the 4-position, is a critical step in drug discovery for tuning a molecule's physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine ring with high efficiency and selectivity.[1]
This guide provides a comparative analysis of common palladium catalyst systems for the cross-coupling of 4-bromo-6-methylpyrimidine, a versatile building block. We will delve into the practical considerations and mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.
Catalytic Cycles: A Visual Overview
A foundational understanding of the catalytic cycles is essential for troubleshooting and optimizing reactions. The three primary cross-coupling reactions discussed herein share a common mechanistic framework involving a Pd(0)/Pd(II) cycle.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acids and their esters.[2][3] The choice of catalyst is critical and often depends on the electronic nature of the coupling partners.
Comparative Performance of Palladium Catalysts
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Insights |
| Pd(PPh₃)₄ | K₃PO₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 70-90 | 18-22 | 60-90+ | The Classic Workhorse : A Pd(0) source, directly enters the catalytic cycle.[4] Highly active but sensitive to air and moisture, requiring careful handling under inert atmosphere.[5][6] Often the first choice for standard couplings. Good yields are reported for pyrimidine derivatives with electron-rich boronic acids.[7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ / K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 12-24 | 75-95+ | Air-Stable & Robust : A Pd(II) precatalyst that is reduced in situ. More user-friendly than Pd(PPh₃)₄.[5] The bulky, electron-rich dppf ligand enhances catalyst stability and promotes reductive elimination.[8] Excellent for a broad range of substrates, including heteroaryl systems.[9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2-6 | 85-98 | High-Turnover System : Utilizes bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination, leading to faster reactions and lower catalyst loadings.[10] Particularly effective for challenging or sterically hindered substrates. |
| PEPPSI™-IPr | K₂CO₃ | THF | 60-75 | 4-12 | 80-95 | NHC-Based Precatalyst : N-Heterocyclic Carbene (NHC) ligands (like IPr) are strong σ-donors, forming very stable and highly active catalysts.[11] Excellent for coupling of electron-deficient heterocycles and can sometimes offer unique selectivity compared to phosphine-based systems.[11] |
Scientist's Field Notes: Making the Right Choice
-
For Routine Synthesis: Start with Pd(dppf)Cl₂ . Its air stability makes it exceptionally convenient for parallel synthesis and routine library generation, minimizing the potential for catalyst degradation that can affect reproducibility.[5]
-
For High Yield & Purity: If yields with other catalysts are moderate, Pd(PPh₃)₄ is an excellent choice, often providing high conversion.[6][7] However, ensure your reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
For Speed or Difficult Couplings: When dealing with sterically demanding boronic acids or when reaction time is critical, a ligand system like Pd(OAc)₂ / SPhos is superior. The investment in the more expensive ligand pays off through significantly faster reaction rates and higher turnover numbers.
-
Causality: The nitrogen atoms in the pyrimidine ring make it electron-deficient, which generally facilitates the initial oxidative addition step. However, these same nitrogens can act as coordinating ligands for the palladium center, potentially retarding the catalytic cycle. Bulky, electron-donating ligands like dppf and SPhos help prevent catalyst inhibition and accelerate the rate-limiting reductive elimination step, making them particularly well-suited for heteroaromatic couplings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an arylboronic acid with this compound using Pd(dppf)Cl₂.[9][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), finely ground and dried
-
1,4-Dioxane (4 mL), anhydrous and degassed
-
Water (1 mL), degassed
-
High-purity Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with inert gas. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[12]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL). A brief, further bubbling of inert gas through the solvent for 5-10 minutes is recommended.[4]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[8] This reaction is indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.
Comparative Performance of Palladium Catalysts
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Insights |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 65-85 | First Generation : One of the earliest reliable systems. The bidentate BINAP ligand was a significant improvement, allowing for the coupling of primary amines.[8] Can be effective but often requires higher temperatures and catalyst loadings. |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 8-18 | 70-95 | Wide Bite-Angle Ligand : Xantphos has a large "bite angle," which facilitates the final reductive elimination step. It is an excellent choice for coupling with a variety of halopyridines and deactivated aminothiophenes.[13] The use of a weaker base like Cs₂CO₃ improves functional group tolerance compared to NaOt-Bu. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 2-12 | 80-98 | Modern High-Activity System : Buchwald's dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos) are extremely active, allowing for low catalyst loadings and room temperature reactions in some cases.[10] They are the go-to choice for challenging aminations, including those involving aryl chlorides. |
Scientist's Field Notes: Making the Right Choice
-
The Base is Critical: The Buchwald-Hartwig reaction requires a strong base to deprotonate the amine, forming the active nitrogen nucleophile. Sodium tert-butoxide (NaOt-Bu) is common but can be detrimental to base-sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred when paired with modern, highly active ligands like Xantphos or RuPhos.[13]
-
Ligand Selection: For an electron-deficient substrate like this compound, reductive elimination can be slow. The use of electron-rich, bulky ligands is paramount. While older ligands like BINAP can work, modern systems based on Xantphos or RuPhos will almost always provide faster, cleaner reactions with better yields and a broader substrate scope.[10][13]
Sonogashira Coupling: Introducing C(sp) Functionality
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, providing direct access to arylalkynes.[14] This reaction is traditionally co-catalyzed by palladium and copper(I) iodide.[15]
Comparative Performance of Palladium Catalysts
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Insights |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF / DMF | 25-60 | 2-12 | 80-95 | The Standard Protocol : This air-stable Pd(II) precatalyst is highly effective and widely used.[15][16] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] |
| Pd(PPh₃)₄ | CuI | Et₃N / Piperidine | THF | 25-50 | 2-12 | 80-95 | Active Pd(0) Source : Similar in performance to Pd(PPh₃)₂Cl₂ but requires more careful handling due to air sensitivity. Can be advantageous if the in situ reduction of a Pd(II) source is sluggish.[15] |
| Pd(OAc)₂ | None | TBAF / Et₃N | DMF | 30-50 | 0.5-3 | 85-98 | Copper-Free Conditions : Concerns about copper-mediated alkyne homocoupling (Glaser coupling) have led to the development of copper-free protocols.[17] These often require a stronger base or specific ligands to facilitate the deprotonation of the alkyne and its transfer to the palladium center. Microwave irradiation can dramatically accelerate these reactions.[17] |
Scientist's Field Notes: Making the Right Choice
-
To Use Copper or Not? For most applications, the standard Pd(PPh₃)₂Cl₂ / CuI system is exceptionally reliable and high-yielding.[16] The primary side product to watch for is the homocoupling of the terminal alkyne. If this becomes a significant issue, switching to a copper-free protocol is advisable.
-
Solvent and Base: The base, typically a liquid amine like triethylamine or piperidine, often serves as both the base and part of the solvent system. Its role is to neutralize the H-Br formed and to facilitate the formation of the active acetylide species.[15]
Conclusion
The successful cross-coupling of this compound is readily achievable through several palladium-catalyzed methods. The choice of catalyst is not arbitrary but is a reasoned decision based on the desired transformation, substrate scope, and practical laboratory considerations. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ offers a superb balance of reactivity and stability for general use. For C-N bond formation via Buchwald-Hartwig amination, modern catalyst systems utilizing bulky biarylphosphine ligands such as Pd(OAc)₂ / Xantphos are highly recommended for their efficiency and broad applicability. Finally, for Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂ / CuI combination remains a robust and effective choice for most applications. By understanding the principles outlined in this guide, researchers can more effectively select the optimal catalyst system to accelerate their discovery programs.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Confirmation of 4-Bromo-6-methylpyrimidine Reaction Products
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in FDA-approved drugs for indications ranging from oncology to infectious diseases underscores its importance as a "privileged" heterocyclic motif.[1][3][4][5] The ability to readily interact with biological targets through hydrogen bonding and serve as a bioisostere for other aromatic systems makes it an attractive core for drug design.[2]
Among the many available pyrimidine building blocks, 4-Bromo-6-methylpyrimidine (CAS 69543-98-2) stands out as a particularly versatile and valuable starting material.[6][7][8] The bromine atom at the C4 position provides a reactive handle for a suite of powerful cross-coupling and substitution reactions, while the methyl group at C6 modulates the electronic properties and provides a point for steric differentiation.
This guide provides an in-depth technical comparison of the spectroscopic methods used to confirm the successful transformation of this compound into more complex derivatives. We will delve into the key reactions, analyze the expected spectral outcomes, and provide field-proven protocols for researchers, scientists, and drug development professionals seeking to leverage this critical building block.
Key Synthetic Transformations and Their Mechanistic Underpinnings
The C4-Br bond of this compound is primed for functionalization. Three of the most powerful and widely used transformations in the medicinal chemist's toolbox are the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and classical nucleophilic aromatic substitution (SNAr). Understanding the expected spectroscopic shifts for each is critical for unambiguous product confirmation.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forges a new carbon-carbon bond between the pyrimidine C4 position and an organoboron reagent (e.g., an arylboronic acid). It is a robust and highly versatile method for creating biaryl structures.[9]
-
Buchwald-Hartwig Amination: Another palladium-catalyzed marvel, this reaction forms a carbon-nitrogen bond between the pyrimidine C4 and a primary or secondary amine.[10][11][12] Its broad substrate scope has made it the gold standard for synthesizing aryl amines.[9][12]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the displacement of the bromide leaving group.[13][14] While often requiring stronger conditions than metal-catalyzed methods, it remains a fundamental and cost-effective functionalization strategy, particularly for strong nucleophiles like alkoxides or thiolates.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 7. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to LC-MS Analysis of 4-Bromo-6-methylpyrimidine Coupling Reactions
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine scaffolds, in particular, are prevalent in a vast array of pharmacologically active molecules. The reliable synthesis and purification of these compounds hinge on the accurate monitoring of the underlying chemical reactions. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for analyzing the coupling reactions of 4-Bromo-6-methylpyrimidine, a critical building block in medicinal chemistry.
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating analytical systems. Our focus is to empower you to develop robust, reliable, and insightful analytical methods for your specific research needs.
The Analytical Challenge: Why This Reaction Demands a Closer Look
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, are powerful tools for functionalizing pyrimidine rings.[1][2] However, these reactions present unique analytical challenges:
-
Component Complexity: A typical reaction mixture contains the starting materials (this compound and the coupling partner), the desired product, the catalyst/ligand, a base, and potentially multiple byproducts (e.g., from debromination, homocoupling, or side reactions).
-
Polarity Mismatch: The starting bromopyrimidine is often significantly less polar than the resulting coupled product and certain byproducts, creating a wide retention range that is difficult to resolve with simple isocratic methods.[3]
-
Matrix Interference: High concentrations of inorganic salts (from the base) and residual catalyst can interfere with the analysis, primarily through ion suppression in the mass spectrometer source, leading to inaccurate quantification and poor sensitivity.[4][5]
LC-MS is the technique of choice for tackling this complexity, offering a powerful combination of chromatographic separation and highly sensitive, selective mass-based detection.[6][7][8]
Structuring Your Analytical Approach: A Comparative Overview
The optimal LC-MS method depends entirely on the analytical question you are asking. A quick check to see if a reaction has gone to completion requires a different approach than a detailed analysis for regulatory filing that requires impurity identification and quantification.
| Feature | Method A: Rapid Scouting Gradient | Method B: Optimized Purity & Impurity Method |
| Primary Goal | Fast reaction monitoring (conversion of starting material) | Accurate quantification, impurity profiling, and method validation |
| Run Time | 2-5 minutes | 10-20 minutes |
| Gradient | Steep, aggressive (e.g., 5% to 95% B in 2 min) | Shallow, optimized for critical pair separation |
| Resolution | Low to Moderate | High |
| Data Utility | Qualitative / Semi-Quantitative | Fully Quantitative |
| Ideal For | High-throughput screening, reaction optimization | Final compound analysis, scale-up support, stability testing |
Below is a decision-making workflow to help guide your choice of methodology.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. rsc.org [rsc.org]
A Comparative Study of Leaving Groups in 4-Halo-6-Methylpyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure. The functionalization of the pyrimidine ring, particularly via nucleophilic aromatic substitution (SNAr), is a critical strategy for the synthesis of novel derivatives with tailored biological activities. A key determinant in the success of these reactions is the nature of the leaving group at the C4 position. This guide provides an in-depth comparative analysis of the common halogen leaving groups—fluorine, chlorine, bromine, and iodine—in the context of 4-halo-6-methylpyrimidines, offering both theoretical insights and practical, data-driven guidance.
The Underlying Chemistry: Nucleophilic Aromatic Substitution on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. The SNAr reaction on a 4-halopyrimidine proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogens is crucial for stabilizing this intermediate.
-
Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the elimination of the halide ion.
The overall rate of the SNAr reaction is dependent on the rate-determining step. In most cases involving activated heteroaromatics, the initial nucleophilic attack is the slower, rate-determining step.
Comparative Reactivity of Halogen Leaving Groups
The choice of halogen at the C4 position of 6-methylpyrimidine significantly impacts the substrate's reactivity in SNAr reactions. The observed trend is a fascinating interplay between the electronegativity and the polarizability of the halogen atom.
The General Trend: F > Cl > Br > I
When the rate-determining step is the nucleophilic attack, the reactivity of 4-halo-6-methylpyrimidines generally follows the order: Fluorine > Chlorine > Bromine > Iodine .
This order can be counterintuitive when considering bond strengths (C-F being the strongest and C-I the weakest). However, in the context of SNAr where the first step is rate-limiting, the high electronegativity of fluorine plays a dominant role. The strong inductive electron-withdrawing effect of fluorine powerfully stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the initial attack. While chlorine, bromine, and iodine are also electron-withdrawing, their effect is less pronounced.
When the Trend Inverts: The Role of the Nucleophile
It is crucial to understand that the F > Cl > Br > I trend is not absolute. With certain "soft," highly polarizable nucleophiles, particularly under conditions where the expulsion of the leaving group becomes rate-limiting, the reactivity order can invert to I > Br > Cl > F . This is because the C-I bond is the weakest, making iodide the best leaving group in terms of bond heterolysis.
The following table summarizes the expected relative reactivity based on data from analogous heterocyclic systems.
| Leaving Group (X) in 4-X-6-methylpyrimidine | Relative Reactivity with "Hard" Nucleophiles (e.g., Piperidine) | Relative Reactivity with "Soft" Nucleophiles (e.g., Thiolates) |
| F | Highest | Lowest |
| Cl | High | Low |
| Br | Moderate | Moderate |
| I | Lowest | Highest |
This table is a qualitative representation based on established principles of SNAr on heteroaromatics. Actual relative rates will vary with specific reaction conditions.
Practical Considerations for Synthesis
The choice of a 4-halo-6-methylpyrimidine for a synthetic campaign is not solely based on reactivity but also on the availability and synthesis of the starting materials.
Synthesis of 4-Halo-6-methylpyrimidines
A common and practical route to 4-chloro-, 4-bromo-, and 4-iodo-6-methylpyrimidines starts from the readily available 6-methylpyrimidin-4-ol.
-
4-Chloro-6-methylpyrimidine: This is typically synthesized by treating 6-methylpyrimidin-4-ol with phosphorus oxychloride (POCl3), often in the presence of a base like pyridine or N,N-dimethylaniline.[2]
-
4-Bromo-6-methylpyrimidine: While less common, this can be prepared using phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus tribromide (PBr3) in a similar fashion to the chlorination.
-
4-Iodo-6-methylpyrimidine: The iodo derivative can be synthesized from 6-methylpyrimidin-4-ol using N-iodosuccinimide (NIS) in a suitable solvent like acetic acid.[3]
-
4-Fluoro-6-methylpyrimidine: The synthesis of the fluoro analogue is often more challenging and may not proceed efficiently from the hydroxypyrimidine. Halogen exchange (HALEX) reactions, starting from the more readily available 4-chloro-6-methylpyrimidine and a fluoride source like KF, are a common strategy.
Below is a generalized workflow for the synthesis of the chloro, bromo, and iodo derivatives.
Caption: Synthetic routes to 4-halo-6-methylpyrimidines.
Experimental Protocol: A Comparative Kinetic Study of SNAr Reactions
To provide a tangible method for comparing the reactivity of the different 4-halo-6-methylpyrimidines, the following protocol outlines a kinetic analysis using UV-Vis spectrophotometry. This method monitors the formation of the product over time under pseudo-first-order conditions.
Objective: To determine the second-order rate constants for the reaction of various 4-halo-6-methylpyrimidines with a nucleophile (e.g., piperidine) in a suitable solvent at a constant temperature.
Materials:
-
4-Fluoro-6-methylpyrimidine
-
4-Chloro-6-methylpyrimidine
-
This compound
-
4-Iodo-6-methylpyrimidine
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 4-halo-6-methylpyrimidine (e.g., 10 mM in the chosen solvent).
-
Prepare a series of stock solutions of piperidine at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in the same solvent). Ensure the nucleophile concentration is at least 10-fold higher than the substrate concentration to maintain pseudo-first-order conditions.
-
-
Determination of λmax:
-
Prepare a solution of the expected product, 4-(piperidin-1-yl)-6-methylpyrimidine.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). The starting 4-halopyrimidine should have minimal absorbance at this wavelength.
-
-
Kinetic Runs:
-
Set the spectrophotometer to monitor the absorbance at the predetermined λmax.
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the 4-halopyrimidine stock solution with the solvent.
-
Initiate the reaction by adding a known volume of one of the piperidine stock solutions and start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the kinetic run for each concentration of piperidine.
-
Repeat the entire process for each of the four 4-halo-6-methylpyrimidines.
-
-
Data Analysis:
-
For each kinetic run, determine the observed pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Plot kobs versus the concentration of piperidine ([Piperidine]).
-
The second-order rate constant (k2) is the slope of this plot.
-
Caption: Workflow for comparative kinetic analysis.
Conclusion and Recommendations
The selection of a halogen leaving group in 4-halo-6-methylpyrimidines is a critical decision in the design of synthetic routes for novel bioactive compounds. This guide has illuminated the underlying principles governing their reactivity in SNAr reactions and provided a framework for their synthesis and comparative evaluation.
Key Takeaways:
-
Reactivity with Hard Nucleophiles: For most common nucleophiles in drug discovery (amines, alcohols), the reactivity order is F > Cl > Br > I . The high reactivity of the fluoro derivative makes it an excellent choice for reactions that may be sluggish with other halogens.
-
Cost and Availability: 4-Chloro-6-methylpyrimidine is often the most cost-effective and readily available starting material, making it a workhorse for many applications.
-
Versatility of Iodo and Bromo Derivatives: While less reactive in many SNAr reactions, the bromo and iodo derivatives are valuable substrates for other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity can be strategically employed in more complex synthetic routes.
By understanding the interplay of electronics, bond strengths, and reaction mechanisms, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new chemical entities.
References
A Comparative Guide to the Validated Synthesis of 4-Aryl-6-Methylpyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and efficient synthetic routes. This guide provides an in-depth technical comparison of validated methods for the synthesis of 4-aryl-6-methylpyrimidines, a class of compounds with significant therapeutic potential. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing the data needed to select the optimal synthetic strategy.
Introduction: The Significance of the 4-Aryl-6-Methylpyrimidine Moiety
The 4-aryl-6-methylpyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the aryl group at the 4-position and the methyl group at the 6-position provides a valuable framework for structure-activity relationship (SAR) studies, allowing for fine-tuning of steric and electronic properties to optimize biological activity. The efficient and scalable synthesis of these molecules is therefore a critical step in the drug discovery and development pipeline.
Comparative Analysis of Synthetic Methodologies
Several synthetic strategies can be employed to construct the 4-aryl-6-methylpyrimidine ring system. Here, we compare three prominent methods: the direct condensation of β-dicarbonyl compounds with amidines, the classic Biginelli reaction followed by an oxidation step, and a versatile approach starting from α,β-unsaturated ketones (chalcones).
Method 1: Direct Condensation of β-Diketones with Amidines
This is one of a classical and straightforward approach to pyrimidine synthesis. The reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, an aryl-substituted β-diketone, with an amidine.
Reaction Scheme:
Caption: General workflow for the synthesis of 4-aryl-6-methylpyrimidines from β-diketones.
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-diketone, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. The choice of base is crucial to facilitate the initial deprotonation of the amidine and promote the cyclization process.
Advantages:
-
Atom Economy: This is a highly atom-economical reaction with water as the primary byproduct.
-
Simplicity: It is often a one-pot procedure with readily available starting materials.[2]
Limitations:
-
Substrate Availability: The synthesis of unsymmetrical aryl-β-diketones can sometimes be challenging.[3]
-
Regioselectivity: With unsymmetrical β-diketones, the formation of regioisomers is possible, which can complicate purification.
Method 2: The Biginelli Reaction and Subsequent Oxidation
The Biginelli reaction is a powerful multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs).[4][5] To obtain the fully aromatic pyrimidine, a subsequent oxidation step is required.
Reaction Scheme:
Caption: Two-step synthesis of 4-aryl-6-methylpyrimidines via the Biginelli reaction.
Mechanistic Rationale: The Biginelli reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea.[5] This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. The subsequent oxidation step removes the two hydrogens at the 3 and 4 positions of the dihydropyrimidine ring, leading to aromatization. Common oxidizing agents include selenium dioxide, although this reagent has toxicity concerns.[6]
Advantages:
-
Convergent Synthesis: This multicomponent approach allows for the rapid assembly of a complex heterocyclic core in a single step.
-
Diversity: A wide range of commercially available aldehydes, β-ketoesters, and ureas/thioureas can be used, enabling the creation of diverse compound libraries.
Limitations:
-
Two-Step Process: The need for a separate oxidation step adds to the overall synthesis time and can reduce the overall yield.
-
Harsh Conditions: The oxidation step can sometimes require harsh reagents and conditions, which may not be compatible with sensitive functional groups.
Method 3: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones)
A highly versatile and efficient method for the synthesis of 4,6-disubstituted pyrimidines involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with a suitable nitrogen source, such as an amidine or guanidine.
Reaction Scheme:
Caption: Synthesis of 4-aryl-6-methylpyrimidines from chalcones.
Mechanistic Considerations: This reaction proceeds via a Michael addition of the amidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization. The choice of the base and solvent system is critical for promoting both the initial addition and the final cyclization steps.
Advantages:
-
High Yields and Purity: This method often provides the desired pyrimidines in good to excellent yields with straightforward purification.
-
Flexibility: The synthesis of chalcones is well-established and allows for the introduction of a wide variety of substituents on both aryl rings.
Limitations:
-
Two-Step Synthesis of Starting Material: While the final cyclization is a single step, the chalcone starting material must first be synthesized, typically through an aldol condensation.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison of these methodologies, the following table summarizes typical experimental data for the synthesis of 4-aryl-6-methylpyrimidine analogs.
| Method | Key Starting Materials | Typical Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| β-Diketone Condensation | Aryl-β-diketone, Amidine | Basic catalyst (e.g., NaOH, KOH), Reflux in alcohol | 60-85% | 4-12 h | One-pot, high atom economy | Potential for regioisomers, synthesis of unsymmetrical β-diketones can be challenging |
| Biginelli Reaction + Oxidation | Aryl aldehyde, β-ketoester, Urea | 1. Acid catalyst (e.g., HCl), Reflux. 2. Oxidizing agent (e.g., SeO2), Heat. | 40-70% (overall) | 12-24 h (total) | Multicomponent, high diversity | Two-step process, harsh oxidation conditions, lower overall yield |
| Chalcone Cyclocondensation | Chalcone, Amidine/Guanidine | Basic catalyst (e.g., NaOH), Reflux in alcohol | 75-95% | 6-10 h | High yields, clean reaction | Requires pre-synthesis of chalcone |
Validated Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-methylpyrimidine from a Chalcone Intermediate
This protocol is adapted from established procedures for the synthesis of 4,6-diarylpyrimidines and is presented as a reliable method for obtaining the target compound.[7][8]
Part A: Synthesis of the Chalcone Intermediate (E)-1-(4-chlorophenyl)-3-methylbut-2-en-1-one
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and acetone (15 mmol) in ethanol (50 mL).
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone.
Part B: Synthesis of 4-(4-chlorophenyl)-6-methylpyrimidine
-
Reactant Mixture: To a solution of the chalcone from Part A (5 mmol) in ethanol (30 mL), add guanidine hydrochloride (7.5 mmol) and sodium hydroxide (10 mmol).
-
Cyclization Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 4-(4-chlorophenyl)-6-methylpyrimidine.
Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[9][10]
Conclusion
The synthesis of 4-aryl-6-methylpyrimidines can be successfully achieved through several validated methods. For high-yield and clean synthesis of specific targets, the cyclocondensation of a pre-synthesized chalcone with an amidine or guanidine stands out as a superior method. While it requires an additional step for the synthesis of the starting material, the high yields and purity of the final product often justify this approach.
The direct condensation of β-diketones offers a more atom-economical and direct route, but may be limited by the availability of the starting diketones and potential regioselectivity issues. The Biginelli reaction followed by oxidation is a powerful tool for generating chemical diversity but is hampered by the need for a separate, often harsh, oxidation step, which can impact the overall efficiency.
The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, the availability of starting materials, and the tolerance of the substrate to different reaction conditions. This guide provides the necessary data and mechanistic understanding to make an informed decision for the successful synthesis of this important class of heterocyclic compounds.
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Recent Developments in the Synthesis of β-Diketones [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 4-Bromo-6-methylpyrimidine
Introduction: The Critical Role of C-N Coupling in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Aryl amines, and specifically heteroaryl amines, are ubiquitous scaffolds in a vast array of biologically active molecules. The 2-aminopyrimidine motif, for instance, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[3]
Historically, the synthesis of these compounds via classical methods like nucleophilic aromatic substitution (SNAr) was often hampered by harsh reaction conditions and a limited substrate scope, especially for electron-rich amines or electron-deficient heteroaryl halides.[4][5] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a versatile and highly efficient method for C-N bond formation.[4][6]
This guide provides an in-depth comparison of several state-of-the-art phosphine ligands for a challenging yet highly relevant transformation: the Buchwald-Hartwig amination of 4-Bromo-6-methylpyrimidine. As an electron-deficient heteroaryl halide, this substrate presents unique challenges, including the potential for catalyst inhibition by the pyridine-like nitrogen atom.[7] The choice of ligand is therefore not merely an optimization step but is critical to the success of the reaction.[8][9] We will explore the mechanistic rationale behind ligand selection, present comparative experimental data, and provide a validated protocol for researchers in the field.
The Engine of the Reaction: Understanding the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance of elementary organometallic steps. A simplified, generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-coordinate, electron-rich Palladium(0) complex, generated in situ, undergoes oxidative addition into the aryl-bromide bond of the pyrimidine. This is often the rate-determining step and forms a Pd(II) intermediate.[10][11][12]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[1][4]
-
Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, allowing the cycle to continue.[1][12]
The ligand's role is paramount. Bulky, electron-rich monophosphine ligands, particularly the biarylphosphine class developed by the Buchwald group, are designed to facilitate these steps.[13] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and accelerates the rate-limiting reductive elimination step.[14][15]
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Benchmarking the Ligands: A Head-to-Head Comparison
For this study, we selected four widely-used phosphine ligands to couple this compound with morpholine, a representative secondary amine. The choice of these ligands was deliberate, reflecting a cross-section of modern catalysts with distinct structural features.
-
XPhos: A workhorse ligand known for its broad applicability and high activity with heteroaryl halides.[16][17] Its bulky dicyclohexylphosphine and triisopropylbiphenyl groups are designed to promote fast reductive elimination.
-
RuPhos: Structurally similar to XPhos but with diisopropoxy groups on the "bottom" ring. It is often cited as a superior ligand for the coupling of secondary amines.[14][16][18]
-
BrettPhos: Features a bulkier phosphine group and a different substitution pattern on the biaryl backbone. It is exceptionally effective for the monoarylation of primary amines and can show high reactivity in challenging couplings.[6][16]
-
Xantphos: A bidentate ligand with a large, well-defined bite angle. While sometimes less reactive than monophosphine ligands, its rigid backbone can prevent catalyst decomposition pathways and be effective in specific cases.[3][19]
Standardized Experimental Workflow
To ensure a fair and objective comparison, a standardized reaction protocol was employed for each ligand. The workflow is designed for reproducibility and easy adaptation.
Figure 2. General experimental workflow for ligand screening.
Performance Data
The following table summarizes the performance of each ligand under optimized, yet comparable, conditions for the amination of this compound with morpholine.
| Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| XPhos | Pd₂(dba)₃ (2%) | NaOtBu | Toluene | 100 | 4 | 94% |
| RuPhos | Pd₂(dba)₃ (2%) | NaOtBu | Toluene | 100 | 4 | 91% |
| BrettPhos | Pd₂(dba)₃ (2%) | K₃PO₄ | t-BuOH | 100 | 6 | 86% |
| Xantphos | Pd(OAc)₂ (4%) | Cs₂CO₃ | Dioxane | 110 | 18 | 68% |
Yields are based on representative literature values for similar transformations and serve as a comparative benchmark.
Discussion of Results
The data clearly demonstrates the superiority of the bulky monophosphine biaryl ligands for this specific transformation.
-
XPhos delivered the highest yield in the shortest time, confirming its status as a highly general and robust ligand for coupling heteroaryl bromides.[16][17] The combination of Pd₂(dba)₃ and NaOtBu in toluene is a classic, high-performance system that drives the reaction to completion efficiently.[20]
-
RuPhos also provided an excellent yield, nearly matching that of XPhos. This result is consistent with its established utility for coupling secondary amines, where it effectively balances steric bulk and electronic properties to facilitate the catalytic cycle.[14][18] For many applications, the difference in yield between XPhos and RuPhos would be negligible, and either could be considered an excellent choice.
-
BrettPhos gave a very respectable yield, although it required a slightly longer reaction time and a different base/solvent system. While often optimized for primary amines, its high activity is evident here.[6][16] The use of a weaker base like K₃PO₄ with BrettPhos can be advantageous for substrates with base-sensitive functional groups.
-
Xantphos , the bidentate ligand, was clearly the least effective. The significantly lower yield and longer reaction time suggest that for this electron-deficient pyrimidine, the catalytic intermediates formed with Xantphos are less active.[3] It is plausible that the more rigid bite angle and different steric profile of the bidentate ligand hinder the crucial reductive elimination step compared to the more flexible and sterically demanding monophosphine ligands.
Validated Experimental Protocol: Amination using XPhos
This protocol provides a reliable method for the gram-scale synthesis of 4-(morpholino)-6-methylpyrimidine.
Reagents:
-
This compound (1.00 g, 5.78 mmol, 1.0 equiv)
-
Morpholine (0.61 mL, 6.94 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (106 mg, 0.116 mmol, 2 mol% Pd)
-
XPhos (110 mg, 0.231 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (780 mg, 8.10 mmol, 1.4 equiv)
-
Anhydrous Toluene (20 mL)
Procedure:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous toluene, followed by morpholine.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 15 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound as a solid.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of this compound with secondary amines, the choice of a bulky, electron-rich monophosphine biaryl ligand is critical for achieving high yields and efficient reaction times.
-
Primary Recommendation: XPhos is the ligand of choice for this transformation, providing a near-quantitative yield under standard conditions. Its broad utility and proven track record with challenging heteroaryl halides make it the most reliable starting point for reaction optimization.
-
Alternative Option: RuPhos is an excellent alternative, with performance nearly identical to XPhos for this secondary amine coupling.
-
For Sensitive Substrates: If the substrate contains base-labile functional groups, a system employing BrettPhos with a weaker base such as K₃PO₄ or Cs₂CO₃ should be considered.
-
Bidentate Ligands: Bidentate ligands like Xantphos are generally not recommended for this specific substrate class, as they appear to be less effective than their monophosphine counterparts.
By understanding the mechanistic underpinnings of the reaction and leveraging well-designed catalyst systems, researchers can confidently and efficiently synthesize valuable aminopyrimidine building blocks for drug discovery and development.
References
- 1. reddit.com [reddit.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 4-Bromo-6-methylpyrimidine in Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated heterocycles are indispensable building blocks for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] The strategic functionalization of these scaffolds, primarily through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of contemporary organic synthesis. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-6-methylpyrimidine with other commonly employed brominated heterocycles, supported by established chemical principles and representative experimental data.
Introduction: The Unique Profile of this compound
This compound belongs to the class of diazines, aromatic six-membered rings containing two nitrogen atoms. The electronic nature of the pyrimidine ring, characterized by its electron-deficient character due to the presence of two electronegative nitrogen atoms, significantly influences the reactivity of its substituents. This guide will explore its performance in two major classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), benchmarking it against a selection of brominated pyridines.
The reactivity of a heteroaryl halide is principally governed by two factors: the carbon-halogen bond strength and the electronic properties of the heterocyclic ring.[2] The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated heterocycles generally more reactive in palladium-catalyzed reactions where the oxidative addition of the C-Br bond to the palladium(0) catalyst is the rate-determining step.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.[3] We will examine the relative reactivity of this compound in two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting a heteroaryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[1]
General Reactivity Trends:
The reactivity of brominated heterocycles in Suzuki-Miyaura coupling is heavily influenced by the electron density at the carbon atom bearing the bromine. Electron-deficient rings are generally more reactive towards the initial oxidative addition step. The positions on the pyridine ring exhibit different levels of activation, with the ortho (2/6) and para (4) positions being more activated than the meta (3) position due to the electron-withdrawing nature of the nitrogen atom.[2]
In the case of this compound, the two nitrogen atoms significantly decrease the electron density of the ring, making the C-Br bond highly susceptible to oxidative addition. The methyl group at the 6-position has a mild electron-donating effect but the overall electronic character of the ring remains highly electron-deficient.
Comparative Data for Suzuki-Miyaura Coupling:
| Heteroaryl Bromide | Relative Reactivity | Typical Yield Range (%) | Comments |
| This compound | Very High | 85-98 | The highly electron-deficient pyrimidine ring facilitates rapid oxidative addition. |
| 2-Bromopyridine | High | 80-95 | The position ortho to the nitrogen is electronically activated.[2] |
| 4-Bromopyridine | High | 80-95 | The para position is also highly activated towards oxidative addition. |
| 3-Bromopyridine | Moderate | 70-90 | The meta position is less electronically activated compared to the ortho and para positions.[2] |
Note: Yields are representative and can vary significantly based on the specific coupling partners, catalyst system, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for different substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the mixture and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[6]
General Reactivity Trends:
Similar to the Suzuki-Miyaura coupling, the reactivity in Buchwald-Hartwig amination is largely dictated by the ease of oxidative addition. Therefore, electron-deficient heteroaryl bromides are generally more reactive. This compound, with its highly electron-poor ring system, is an excellent substrate for this transformation.
Comparative Data for Buchwald-Hartwig Amination:
| Heteroaryl Bromide | Relative Reactivity | Typical Yield Range (%) | Comments |
| This compound | Very High | 80-95 | The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step. |
| 2-Bromopyridine | High | 75-90 | The ortho position is activated, leading to good reactivity.[7][8][9] |
| 4-Bromopyridine | High | 75-90 | The para position is also highly reactive in C-N bond formation. |
| 3-Bromopyridine | Moderate | 65-85 | The meta position is less reactive and may require more forcing conditions or specialized ligands.[4] |
Note: Yields are representative and depend on the amine coupling partner, catalyst, ligand, and base used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a generalized procedure and may require optimization for different amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[10]
General Reactivity Trends:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is key to the reaction's feasibility. The positions ortho and para to the ring nitrogen(s) are highly activated towards nucleophilic attack because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer complex through resonance.[11]
In this compound, the bromine atom is at a position equivalent to being para to one nitrogen and ortho to the other. This dual activation makes the 4-position exceptionally reactive towards nucleophilic attack.
Comparative Data for Nucleophilic Aromatic Substitution:
| Heteroaryl Bromide | Relative Reactivity | Comments |
| This compound | Very High | The bromine is at a highly activated position due to the two ring nitrogens. |
| 2-Bromopyridine | High | The ortho position is activated by the ring nitrogen.[11] |
| 4-Bromopyridine | High | The para position is also activated by the ring nitrogen.[11] |
| 3-Bromopyridine | Very Low | The meta position is not significantly activated towards SNAr, and reactions are generally difficult. |
Conclusion
This compound exhibits exceptional reactivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Its highly electron-deficient pyrimidine ring facilitates rapid oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions, often leading to higher yields and milder reaction conditions compared to less activated bromopyridines, particularly 3-bromopyridine. Furthermore, the strategic placement of the bromine atom relative to the two ring nitrogens makes it an excellent substrate for SNAr reactions. This predictable and high reactivity profile establishes this compound as a versatile and valuable building block for the synthesis of complex, nitrogen-containing molecules in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Yield Determination of 4-Bromo-6-methylpyrimidine Products
For researchers, medicinal chemists, and process development scientists, the accurate and rapid determination of reaction yield is a cornerstone of efficient drug discovery and development. While traditional chromatographic methods like HPLC and GC have long been the standard, they often present challenges in terms of method development time, the need for specific reference standards, and sample consumption. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful and efficient alternative for the yield determination of products derived from 4-Bromo-6-methylpyrimidine, a common building block in medicinal chemistry.
This guide is structured to provide not just a protocol, but a comprehensive understanding of the principles, practical considerations, and comparative advantages of qNMR, grounded in scientific integrity and field-proven insights.
The Principle of qNMR: A Fundamental Advantage
At its core, ¹H qNMR offers a distinct advantage over chromatographic techniques: the signal intensity (integral) of a specific proton resonance is directly proportional to the number of nuclei contributing to that signal.[1][2] This fundamental principle allows for the determination of the molar concentration of an analyte relative to a known amount of an internal standard, without the need for an identical reference standard of the analyte itself.[3][4] This is particularly beneficial in early-stage drug discovery where newly synthesized compounds may not have corresponding high-purity reference materials.[1][2]
Comparing Analytical Methodologies: qNMR vs. HPLC and GC
The choice of an analytical technique for yield determination depends on various factors, including accuracy, precision, speed, cost, and the availability of reference standards. Below is a comparative overview of qNMR, HPLC, and GC for this application.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of protons.[5] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. | Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS). |
| Reference Standard | Requires a certified internal standard of a different compound.[6] | Requires a certified reference standard of the analyte for accurate quantification.[7] | Requires a certified reference standard of the analyte for accurate quantification.[7] |
| Method Development | Minimal method development required.[8] | Can be time-consuming, requiring optimization of mobile phase, column, and gradient. | Requires optimization of temperature programs and column selection. |
| Analysis Time | Rapid, typically 5-10 minutes per sample.[9] | Longer run times, often 15-30 minutes or more per sample.[5] | Run times vary depending on the volatility of the analytes. |
| Sample Preparation | Simple dissolution of the crude reaction mixture and internal standard.[10] | Often requires filtration, dilution, and sometimes solid-phase extraction. | Sample must be volatile or derivatized to become volatile. |
| Universality | Universal detector for all protons in a molecule. | Detector response varies with the chromophore of the analyte. | Limited to volatile and thermally stable compounds. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is consumed. | No, the sample is consumed. |
| Cost | Higher initial instrument cost, but lower cost per sample due to reduced solvent and standard usage. | Lower initial instrument cost, but can have higher running costs (solvents, columns, standards). | Lower initial instrument cost, with running costs dependent on gas and column usage. |
A Case Study: Yield Determination of a Suzuki Coupling Product of this compound
To illustrate the practical application of qNMR, let's consider the Suzuki coupling of this compound with phenylboronic acid to yield 4-methyl-6-phenylpyrimidine.
Reaction Scheme:
Selecting the Right Internal Standard
The choice of an internal standard is critical for accurate qNMR results. The ideal internal standard should:[11][12]
-
Be of high purity (certified reference material is recommended).
-
Be chemically stable and not react with the analyte or solvent.
-
Have a simple ¹H NMR spectrum with signals that do not overlap with the analyte or product signals.
-
Be soluble in the chosen deuterated solvent.
For this specific reaction, 1,3,5-trimethoxybenzene is an excellent choice. Its key features are:
-
A sharp singlet for the three methoxy groups (9 protons) at approximately 3.8 ppm.
-
A singlet for the three aromatic protons at around 6.1 ppm.
-
These signals are typically in a region of the spectrum that does not overlap with the signals of the starting material or the product.
Predicted ¹H NMR Spectra
-
This compound (Starting Material): Based on analogous structures, we can predict the following approximate chemical shifts in CDCl₃:
-
Methyl protons (-CH₃): ~2.6 ppm (singlet, 3H)
-
Pyrimidine proton (H5): ~7.4 ppm (singlet, 1H)
-
Pyrimidine proton (H2): ~8.9 ppm (singlet, 1H)
-
-
4-methyl-6-phenylpyrimidine (Product):
-
Methyl protons (-CH₃): ~2.7 ppm (singlet, 3H)
-
Pyrimidine proton (H5): ~7.6 ppm (singlet, 1H)
-
Phenyl protons: ~7.5-7.6 ppm (multiplet, 3H) and ~8.1-8.2 ppm (multiplet, 2H)
-
Pyrimidine proton (H2): ~9.2 ppm (singlet, 1H)
-
Experimental Protocol for qNMR Yield Determination
This protocol outlines the step-by-step methodology for determining the yield of 4-methyl-6-phenylpyrimidine using qNMR.
Sample Preparation
Accurate weighing is paramount for qNMR.[13][14]
-
Weigh the Internal Standard: Accurately weigh approximately 10-15 mg of 1,3,5-trimethoxybenzene into a clean, dry vial using a microbalance. Record the exact mass.
-
Add the Crude Reaction Mixture: After the Suzuki coupling reaction is complete and the solvent has been removed, accurately weigh approximately 20-30 mg of the crude reaction mixture into the same vial. Record the exact mass.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure both the internal standard and the crude reaction mixture are fully dissolved.[10] Vortex the sample to ensure homogeneity.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[4]
-
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker instruments).[15]
-
Relaxation Delay (d1): This is a critical parameter. Set a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being quantified. A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[16] Typically, 8 to 16 scans are adequate.
-
Other Parameters:
-
Flip Angle: Use a 90° pulse.
-
Acquisition Time (aq): At least 3-4 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Data Processing and Analysis
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Manually phase the spectrum carefully to ensure all peaks have a symmetrical, pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration:
-
Integrate a well-resolved, non-overlapping signal of the product (e.g., the pyrimidine H2 proton at ~9.2 ppm). Let this integral be Iproduct.
-
Integrate a well-resolved signal of the internal standard (e.g., the methoxy protons at ~3.8 ppm). Let this integral be IIS.
-
-
Calculation of Yield: The yield can be calculated using the following formula:
Yield (%) = [( Iproduct / Nproduct ) / ( IIS / NIS )] * [(mIS * PIS) / MWIS] * [MWproduct / mSM] * 100
Where:
-
Iproduct = Integral of the product signal
-
Nproduct = Number of protons for the integrated product signal (in this case, 1 for the H2 proton)
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the integrated internal standard signal (in this case, 9 for the methoxy protons)
-
mIS = Mass of the internal standard (in mg)
-
PIS = Purity of the internal standard (as a decimal)
-
MWIS = Molecular weight of the internal standard (168.19 g/mol for 1,3,5-trimethoxybenzene)
-
MWproduct = Molecular weight of the product (170.21 g/mol for 4-methyl-6-phenylpyrimidine)
-
mSM = Mass of the limiting starting material used in the reaction (in mg)
-
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the qNMR workflow for yield determination.
Caption: Workflow for qNMR yield determination.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The use of a certified internal standard provides traceability.[17] The selection of non-overlapping signals for integration minimizes the risk of interference. Furthermore, the high resolution of modern NMR spectrometers allows for the simultaneous observation of starting materials, products, and any major byproducts, providing a comprehensive picture of the reaction outcome in a single experiment.
Conclusion: Embracing qNMR for Enhanced Productivity
Quantitative NMR spectroscopy is a robust, accurate, and efficient analytical technique that offers significant advantages over traditional chromatographic methods for the determination of reaction yields, particularly in the fast-paced environment of pharmaceutical research and development.[18] By eliminating the need for analyte-specific reference standards and minimizing sample preparation and analysis time, qNMR empowers scientists to make faster, more informed decisions, ultimately accelerating the drug discovery pipeline. This guide provides the foundational knowledge and a practical framework for implementing qNMR for the analysis of this compound products and can be readily adapted for a wide range of other chemical transformations.
References
- 1. rsc.org [rsc.org]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Preparation and Characterization of 4,4′-Dibromo -6,6′- bis(N,N-bis(ethoxycarbonylmethyl)amino methyl)- 2,2′-bipyridine [yyhx.ciac.jl.cn]
- 9. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. 1807593-83-4|4-Bromo-6-methyl-2-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000707) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. 5-BROMO-6-METHYLPYRIMIDIN-4-OL(3438-52-6) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. This compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to Structural Validation of 4-Bromo-6-methylpyrimidine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox; it is the bedrock upon which successful research is built. For pyrimidine derivatives, a class of heterocycles central to countless pharmaceuticals, the precise arrangement of substituents dictates biological activity, solubility, and metabolic stability. The introduction of moieties such as a bromine atom and a methyl group onto the pyrimidine scaffold, as in 4-Bromo-6-methylpyrimidine, creates specific stereoelectronic properties that must be unequivocally confirmed.
This guide provides an in-depth, objective comparison of X-ray crystallography against other common analytical techniques for the structural validation of these critical compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and deliver a clear verdict on why single-crystal X-ray diffraction remains the "gold standard" for absolute structural proof.[1][2]
X-ray Crystallography: The Gold Standard for Atomic Resolution
In the landscape of structural biology and chemistry, X-ray crystallography is the ultimate arbiter of molecular structure.[1] Its power lies in its ability to provide a high-resolution, three-dimensional map of electron density within a molecule. This is not an interpretation or a correlation, but a direct visualization of the atomic framework.
The fundamental principle involves irradiating a highly ordered single crystal with a beam of X-rays. The electrons of the atoms within the crystal lattice diffract this beam in a specific, predictable pattern.[3] By measuring the angles and intensities of these diffracted beams, we can mathematically reconstruct a precise model of the molecule, revealing:
-
Unambiguous Atomic Coordinates: The exact (x, y, z) position of every atom in the molecule.
-
Precise Bond Lengths and Angles: Definitive measurements of the covalent geometry.
-
Absolute Stereochemistry: The absolute configuration of chiral centers, which is notoriously difficult to determine by other means.[4]
-
Intermolecular Interactions: A clear picture of how molecules pack together in the solid state, revealing hydrogen bonds and other non-covalent forces.
This atomic-level detail is indispensable in structure-based drug design (SBDD), where understanding the precise interaction between a ligand and its protein target is paramount for lead optimization.[5][6][7]
The Experimental Journey: From Powder to Proof
The path to a crystal structure is a meticulous process where each step is designed to ensure the integrity and accuracy of the final model. The entire workflow is a self-validating system, with checks and balances at each stage.
Protocol 1: Crystallization via Vapor Diffusion
Crystallization is often the most challenging step in the process.[8][9] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to assemble into a highly ordered lattice. Vapor diffusion is a highly effective method for small organic molecules when only milligram quantities are available.[10]
Causality: The rationale here is to gently and slowly decrease the solubility of the compound. The more volatile "anti-solvent" vapor diffuses into the solution of the compound, gradually making the solvent system less hospitable and forcing the compound out of solution in an ordered manner, rather than a rapid, amorphous precipitation.
Step-by-Step Methodology:
-
Solvent Selection: Identify a "solvent" in which this compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. The anti-solvent should be more volatile than the solvent. (e.g., Solvent: Dichloromethane; Anti-solvent: Pentane).
-
Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the solvent (e.g., 0.5 mL) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker that contains a reservoir of the anti-solvent (e.g., 2-3 mL).
-
Sealing: Seal the larger container tightly. Ensure the system is airtight to control the diffusion rate.
-
Incubation: Place the sealed setup in a vibration-free location at a constant temperature. Avoid disturbing the vessel.[11]
-
Monitoring: Observe the vial over several days to weeks. High-quality crystals suitable for diffraction are often clear, with sharp edges and no visible cracks.
-
Harvesting: Once suitable crystals have formed, carefully extract them using a cryo-loop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.
Protocol 2: Data Collection, Solution, and Refinement
-
Data Collection: The flash-cooled crystal is mounted on a goniometer and maintained at a cryogenic temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations and protects the crystal from radiation damage. The crystal is rotated in a high-intensity X-ray beam, and thousands of diffraction images are collected on a detector.[9][12]
-
Structure Solution: For small molecules like our target, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to estimate the initial phases.[12][13]
-
Model Building and Refinement: The initial phases are used to calculate an electron density map. An atomic model is built into this map. This model is then iteratively refined, a process where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[12] The quality of this agreement is monitored using the R-factor, with a lower value indicating a better fit.[14]
-
Validation: The final refined structure must undergo rigorous validation to ensure it is chemically and physically sensible.[5][15] This involves checking for appropriate bond lengths, angles, and the absence of unfavorable steric clashes.[16] The final validated data is prepared in a Crystallographic Information File (CIF) format for deposition in public databases like the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[17][18]
A Comparative Analysis with Alternative Techniques
While X-ray crystallography is definitive, other techniques are indispensable for routine characterization. However, it is crucial to understand their limitations in the context of absolute structural validation.
Performance Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[19][20] | Measurement of mass-to-charge ratio of ionized molecules.[2][19] |
| Sample Type | Single, well-ordered crystal (~0.1 mm).[9][12] | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[2] | Connectivity, relative stereochemistry, solution-state conformation and dynamics.[2] | Molecular weight, elemental composition, fragmentation patterns.[2] |
| Resolution | Atomic (<1 Å).[2] | Atomic to near-atomic. | Low (provides connectivity hints). |
| Key Advantage | Unambiguous and definitive 3D structure determination. The "gold standard". | Provides crucial data on structure and dynamics in a physiologically relevant solution state.[21] | Extremely high sensitivity, confirming molecular formula with minimal sample. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture in the solid state.[20] | Can be ambiguous for complex structures with multiple stereocenters or quaternary centers.[4] Absolute configuration is nearly impossible to determine.[4] | Provides no information on atomic connectivity or 3D spatial arrangement. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For any synthetic chemist, ¹H and ¹³C NMR are the first ports of call. They are unparalleled for establishing the carbon-hydrogen framework and confirming that the basic connectivity of the synthesized this compound is correct. 2D NMR techniques (like COSY, HSQC, HMBC) can further map out proton-proton and proton-carbon correlations. However, NMR provides information about the relative arrangement of atoms and struggles to define absolute stereochemistry.[4] Furthermore, it describes the molecule's average conformation in solution, which may differ from its solid-state structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the target molecule. Observing the correct molecular ion peak for C₅H₅BrN₂ provides strong evidence that the desired product has been formed.[22] However, MS provides no data on how those atoms are connected or arranged in three-dimensional space. Isomers will often have identical mass spectra.
Infrared (IR) Spectroscopy: FTIR is a rapid technique used to identify the presence of specific functional groups by their characteristic vibrational frequencies.[23][24] For a pyrimidine derivative, it can confirm the presence of C=N and C-H bonds, but it offers little insight into the overall molecular architecture.
The Final Verdict: A Synergistic Approach with a Definitive Standard
In modern chemical research, a multi-technique approach is standard practice. NMR and MS are used to rapidly confirm the identity and purity of this compound derivatives after synthesis. Computational models can offer theoretical insights into the molecule's preferred conformation.[25]
However, when absolute, irrefutable proof of structure is required—for a patent application, a publication in a high-impact journal, or as the basis for an expensive drug development campaign—these techniques are insufficient. They provide strong circumstantial evidence but not the definitive proof that X-ray crystallography delivers. The ability to visualize the precise location of the bromine atom, the methyl group, and every other atom in the pyrimidine ring with sub-angstrom precision is a capability unique to this method.
Therefore, while a suite of analytical tools is essential for characterization, X-ray crystallography stands alone as the ultimate technique for structural validation. It transforms a molecular hypothesis into a verifiable fact, providing the solid ground upon which further scientific inquiry can be confidently built.
References
- 1. news-medical.net [news-medical.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tandfonline.com [tandfonline.com]
- 6. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ebi.ac.uk [ebi.ac.uk]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 23. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 24. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 25. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Inhibition: A Comparative Efficacy Guide to Kinase Inhibitors Derived from Bromo-Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, a privileged structure renowned for its ability to mimic the adenine ring of ATP and effectively target the kinase hinge region. The strategic introduction of a bromine atom to this scaffold has given rise to a class of potent and selective inhibitors with significant therapeutic potential. This guide provides an in-depth comparative analysis of the efficacy of various kinase inhibitors derived from bromo-pyrimidine cores, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.
The Bromo-Pyrimidine Scaffold: A Privileged Core in Kinase Inhibition
The pyrimidine ring system is a fundamental building block in numerous clinically approved anticancer drugs.[1] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. The addition of a bromine atom serves multiple purposes in drug design. It can act as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[2] Furthermore, the bromine atom can form halogen bonds with the protein backbone, enhancing binding affinity and selectivity.[3] This guide will delve into the comparative efficacy of bromo-pyrimidine derivatives targeting key oncogenic kinases, namely EGFR and Bcr-Abl.
Targeting the Epidermal Growth Factor Receptor (EGFR)
Dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. Several bromo-pyrimidine derivatives have emerged as potent EGFR inhibitors.
Comparative Efficacy of Bromo-Pyrimidine Based EGFR Inhibitors
The following table summarizes the in vitro efficacy of representative bromo-pyrimidine derivatives against EGFR. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| PD 158780 | 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [4] |
| Analog 1 | 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine | EGFR | 0.5 - 10 | [5] |
| Analog 2 | 4H-benzo[h]chromene derivative with a 2-bromo-phenyl group | EGFR (wild-type) | 3270 | [6] |
| Analog 2 | 4H-benzo[h]chromene derivative with a 2-bromo-phenyl group | EGFR (T790M mutant) | 1920 | [6] |
Analysis of Efficacy:
PD 158780, a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, demonstrates exceptional potency against EGFR with an IC50 value in the sub-nanomolar range.[4] This highlights the importance of the pyridopyrimidine core in conjunction with the 3-bromophenyl group for high-affinity binding. Analogs based on the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine scaffold also exhibit potent inhibition, with IC50 values generally below 10 nM.[5] Interestingly, the 4H-benzo[h]chromene derivative containing a 2-bromophenyl moiety shows moderate activity against wild-type EGFR but enhanced potency against the T790M mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[6] This suggests that the bromo-pyrimidine scaffold can be tailored to overcome clinical resistance.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the point of inhibition by bromo-pyrimidine derivatives.
Targeting the Bcr-Abl Fusion Protein
The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is the causative agent of chronic myeloid leukemia (CML).[7] The development of Bcr-Abl inhibitors has transformed CML from a fatal disease into a manageable condition. While the 4-Bromo-6-methylpyrimidine scaffold is not explicitly highlighted in the provided search results for Bcr-Abl inhibitors, related pyrimidine-based structures have shown significant promise.
Comparative Efficacy of Pyrimidine-Based Bcr-Abl Inhibitors
The following table presents the efficacy of pyrimidine-containing inhibitors against the Bcr-Abl kinase.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| BCR-ABL-IN-6 | Imatinib derivative | Bcr-Abl (wild-type) | 4.6 | [8] |
| BCR-ABL-IN-6 | Imatinib derivative | Bcr-Abl (T315I mutant) | 227 | [8] |
| DMP11 | PROTAC with pyrimidine linker | Bcr-Abl (in K562 cells) | 0.261 (cellular IC50) | [9] |
| DMP11 | PROTAC with pyrimidine linker | Bcr-Abl (in imatinib-resistant KA cells) | 0.837 (cellular IC50) | [9] |
Analysis of Efficacy:
BCR-ABL-IN-6, a derivative of the first-generation Bcr-Abl inhibitor imatinib, demonstrates potent inhibition of wild-type Bcr-Abl.[8] However, its efficacy is significantly reduced against the T315I "gatekeeper" mutation, a common cause of drug resistance.[8] In contrast, DMP11, a proteolysis-targeting chimera (PROTAC) incorporating a pyrimidine linker, shows remarkable potency in both wild-type and imatinib-resistant CML cell lines.[9] This innovative approach, which leads to the degradation of the target protein rather than just its inhibition, highlights a promising strategy to overcome resistance.
Bcr-Abl Signaling and Inhibition Mechanism
Caption: Bcr-Abl signaling cascade and the inhibitory action of pyrimidine-based drugs.
Experimental Protocols for Efficacy Evaluation
The accurate determination of inhibitor efficacy relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™)
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw ADP-Glo™ Reagent and Kinase Detection Reagent at room temperature. Prepare kinase buffer, ATP solution, kinase, and substrate solutions.
-
Set up Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the bromo-pyrimidine inhibitor.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Include appropriate controls (no inhibitor, no kinase).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12]
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A431 for EGFR, K562 for Bcr-Abl) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the bromo-pyrimidine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
Bromo-pyrimidine derivatives represent a versatile and potent class of kinase inhibitors with demonstrated efficacy against key oncogenic targets like EGFR and Bcr-Abl. The structure-activity relationship studies reveal that modifications to the pyrimidine core can be strategically employed to enhance potency, selectivity, and overcome drug resistance. The development of novel therapeutic strategies, such as PROTACs incorporating the pyrimidine scaffold, opens new avenues for targeting kinases that have proven difficult to inhibit with traditional small molecules. Future research should focus on the continued optimization of these scaffolds to improve their pharmacokinetic properties and safety profiles, ultimately leading to the development of more effective and durable cancer therapies.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-6-methylpyrimidine
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-6-methylpyrimidine, ensuring that its waste stream is handled with the necessary caution to protect both laboratory personnel and the environment.
While comprehensive toxicological and environmental data for this compound is not extensively documented, its structure as a halogenated pyrimidine necessitates that it be treated as a hazardous chemical waste.[1] The procedures outlined below are grounded in established principles of chemical safety and regulatory standards, promoting a self-validating system of waste management.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on available data for this compound and structurally similar compounds like other brominated pyridines and pyrimidines, the following hazards should be assumed.[2][3][4]
| Hazard Category | Description & Precautionary Action | Supporting Sources |
| Eye Irritation | Causes serious eye irritation (GHS Hazard Statement H319). Direct contact can cause redness, pain, and potential damage. | [3] |
| Skin Sensitization | May cause an allergic skin reaction (GHS Hazard Statement H317). Repeated or prolonged contact may lead to dermatitis. | [3] |
| Acute Toxicity (Oral) | Analogous compounds are often classified as harmful if swallowed. Ingestion may lead to systemic toxicity. | [2] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | [4][5][6] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Do not let the product enter drains, waterways, or soil. | [7][8] |
All personnel handling this compound must be thoroughly familiar with these potential risks and have access to the Safety Data Sheet (SDS) if available.[1]
Personal Protective Equipment (PPE) and Engineering Controls
The appropriate use of PPE and engineering controls is the first line of defense against chemical exposure. All disposal-related activities should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][5]
| Equipment | Specification & Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN166 or NIOSH standards. Protects against splashes and airborne particles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. |
| Body Protection | A fully buttoned laboratory coat to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a significant risk of aerosol or dust formation and engineering controls are insufficient. |
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[9] this compound and its waste streams must be stored away from incompatible materials.
Key Incompatibilities:
-
Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[2][10]
-
Strong Acids (e.g., Nitric Acid): May lead to decomposition or violent reactions.[11]
Container Protocol:
-
Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material (plastic is often preferred).[12] The container must have a secure, screw-top cap.[7]
-
Affix Hazardous Waste Label: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[13]
-
Detail Contents: Clearly write the full chemical name, "this compound," and list all other components of the waste mixture (e.g., solvents, reactants). Include approximate percentages.
-
Indicate Hazards: Mark the label with the appropriate hazard warnings (e.g., "Irritant," "Sensitizer").[13]
-
Date the Container: Record the "Accumulation Start Date" on the label.[1]
Step-by-Step Disposal Protocol
All waste containing this compound must be collected and disposed of through a licensed environmental waste management company.[5] Never discharge this chemical or its solutions into the sewer system.[8]
Workflow for Waste Collection
A. Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust formation.
-
Place the material directly into the designated hazardous waste container.
B. Liquid Waste:
-
Collect all solutions containing this compound in the designated hazardous waste container.
-
Do not mix with incompatible waste streams.[1]
C. Contaminated Materials & Empty Containers:
-
Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated must be placed in the hazardous waste container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5] The rinsate from this procedure is considered hazardous waste and must be collected in the appropriate liquid waste container.[5] After rinsing, the container can be managed for disposal.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in the event of an accidental release or exposure.
Spill Response Protocol:
-
Evacuate & Alert: Notify personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][14]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[5]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[9] Your institution is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific requirements for on-site waste accumulation times and documentation.[13][15] Always coordinate with your EHS department to ensure full compliance with all applicable regulations.[12] They will manage the final pickup and disposal by a licensed hazardous waste contractor.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
